6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-5-1-2-7-11-6(8(14)12-10)4-13(7)3-5/h1-4H,10H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCNOGHXJSSDJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191809 | |
| Record name | 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119448-28-1 | |
| Record name | 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119448-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure known to exhibit a wide range of biological activities. This document outlines a robust and reproducible synthetic pathway, commencing from commercially available starting materials, and provides detailed, step-by-step experimental protocols. Furthermore, a thorough characterization profile, including expected spectroscopic data based on closely related analogues, is presented to aid in the verification of the synthesized compound. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering a practical and scientifically grounded resource for the preparation and validation of this valuable molecular entity.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system that has garnered substantial attention in the pharmaceutical industry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of interacting with a diverse array of biological targets. This has led to the development of numerous compounds with therapeutic applications, including sedative-hypnotics like Zolpidem, and agents with anxiolytic, anti-inflammatory, and anticancer properties.
The introduction of a chlorine atom at the 6-position and a carbohydrazide moiety at the 2-position of the imidazo[1,2-a]pyridine ring system, as in the title compound, offers several strategic advantages for drug design. The chloro group can modulate the compound's lipophilicity and metabolic stability, while the carbohydrazide functional group serves as a key building block for the synthesis of more complex derivatives, such as hydrazones, pyrazoles, and oxadiazoles, further expanding the accessible chemical space for biological screening.[1] This guide provides a detailed roadmap for the synthesis and characterization of this important intermediate.
Synthetic Pathway: A Step-by-Step Approach
The synthesis of this compound is achieved through a logical and efficient three-step sequence, starting from the readily available 2-aminopyridine. The overall synthetic scheme is depicted below.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry. It belongs to the imidazo[1,2-a]pyridine class of compounds, which are recognized as a "privileged scaffold" due to their wide range of biological activities. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed protocols for its synthesis and characterization, and insights into its potential applications in drug discovery.
The imidazo[1,2-a]pyridine core is a key feature in several marketed drugs, and its derivatives have shown promise as anticancer, antifungal, and enzyme-inhibiting agents. The title compound, with a chloro-substituent at the 6-position and a carbohydrazide group at the 2-position, is a key intermediate for the synthesis of a variety of bioactive molecules, particularly those targeting central nervous system disorders and inflammatory diseases.[1] Understanding its physicochemical properties is crucial for its effective use in the synthesis of novel therapeutic agents.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, we can infer its properties based on its structure and data from closely related compounds.
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C₈H₇ClN₄O | [1] |
| Molecular Weight | 210.62 g/mol | [1] |
| Appearance | Expected to be a solid. | General property of similar small organic molecules. |
| Melting Point | Not experimentally determined. A related derivative, (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile, has a melting point of 469–472 K (196-199 °C). | [2] |
| Solubility | Expected to have low aqueous solubility due to the rigid, bicyclic aromatic core. A related compound, 6-chloro-2-phenyl-imidazo[1,2-a]pyridine, has a reported water solubility of 1.4 µg/mL.[3] Solubility in organic solvents like DMSO and DMF is expected to be higher. | The carbohydrazide group may slightly improve aqueous solubility compared to the parent imidazo[1,2-a]pyridine. |
| pKa | Not experimentally determined. A related imidazo[1,2-a]pyridine derivative was found to have a pKa of 9.3, indicating basicity associated with the nitrogen atoms in the ring system. | |
| LogP | Not experimentally determined. The presence of the chloro group suggests a degree of lipophilicity. | |
| Storage | 2-8°C | [1] |
Synthesis of this compound
The synthesis of this compound can be logically approached in a two-step process, starting from the commercially available 2-amino-5-chloropyridine. The first step is the formation of the imidazo[1,2-a]pyridine core with an ester group at the 2-position, followed by the conversion of the ester to the desired carbohydrazide.
Step 1: Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
This step involves the cyclization of 2-amino-5-chloropyridine with an ethyl α-halopyruvate, such as ethyl bromopyruvate.
-
Reaction Scheme:
-
Experimental Protocol:
-
To a solution of 2-amino-5-chloropyridine (1 equivalent) in a suitable solvent such as ethanol, add ethyl bromopyruvate (1.1 equivalents).
-
The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
A base, such as a saturated solution of sodium bicarbonate, is slowly added to neutralize the hydrobromic acid formed during the reaction, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with water, and then a cold non-polar solvent like diethyl ether to remove impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Step 2: Synthesis of this compound
This is a standard conversion of an ester to a carbohydrazide using hydrazine hydrate.
-
Reaction Scheme:
-
Experimental Protocol:
-
Dissolve Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate (1 equivalent) in a minimal amount of ethanol.
-
To this solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).
-
The reaction mixture is heated to reflux for several hours, with the reaction progress monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting solid residue is triturated with a non-polar solvent, such as diethyl ether or hexane, to induce crystallization and remove any unreacted starting material.
-
The solid product, this compound, is collected by filtration, washed with the non-polar solvent, and dried under vacuum.
-
Characterization of this compound
A comprehensive characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the protons on the imidazo[1,2-a]pyridine ring system and the carbohydrazide moiety.
-
¹³C NMR will confirm the carbon framework of the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Expected to show characteristic absorption bands for N-H stretching of the carbohydrazide group (around 3200-3400 cm⁻¹), C=O stretching of the amide (around 1650-1680 cm⁻¹), and C-Cl stretching.
-
-
Mass Spectrometry (MS):
-
Will provide the molecular weight of the compound, confirming the expected molecular formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable in the mass spectrum.
-
-
Melting Point Determination:
-
A sharp melting point range is indicative of a pure compound.
-
Experimental Workflows and Diagrams
Synthesis Workflow
Caption: Workflow for the characterization of the final product.
Potential Applications in Drug Discovery
The 6-chloroimidazo[1,2-a]pyridine scaffold is a versatile starting point for the development of new therapeutic agents. The carbohydrazide functional group in the title compound is particularly useful as it can be readily converted into a wide range of other functional groups and heterocyclic systems, such as hydrazones, pyrazoles, and oxadiazoles. This allows for the creation of diverse chemical libraries for screening against various biological targets.
Given the known activities of related compounds, derivatives of this compound could be investigated for:
-
Anticancer Activity: The imidazo[1,2-a]pyridine core has been identified in compounds with potent anticancer properties.
-
Antimicrobial Activity: Derivatives have shown activity against various bacterial and fungal strains. [1]* Kinase Inhibition: This class of compounds has been explored for the development of kinase inhibitors, which are important in cancer therapy and the treatment of inflammatory diseases. [1]* CNS Disorders: Some imidazo[1,2-a]pyridine derivatives have shown activity in models of central nervous system disorders. [1]
Conclusion
This compound is a valuable building block in medicinal chemistry. While specific experimental data on its physicochemical properties are not extensively documented, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. The protocols and workflows presented herein are intended to empower researchers in their efforts to synthesize and utilize this compound for the discovery of novel and effective therapeutic agents.
References
-
MySkinRecipes. This compound. [Link]
-
N'Guessan, B. R., et al. (2023). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 69–73. [Link]
Sources
An In-Depth Technical Guide on the Core Mechanism of Action: 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide
Introduction
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. This bicyclic heterocyclic system is present in approved drugs and serves as a versatile framework for the development of novel therapeutic agents targeting a wide array of diseases. Within this class, derivatives featuring a chlorine atom at the 6-position have demonstrated significant potential, particularly in oncology and infectious diseases.
The addition of a carbohydrazide moiety at the 2-position introduces a reactive handle for synthetic elaboration and a functional group known to contribute to biological activity, especially in the realm of antimicrobial agents. While 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is often utilized as a key intermediate in the synthesis of more complex molecules, its core structure embodies the latent therapeutic potential of the broader class.
This technical guide provides a comprehensive analysis of the postulated and established mechanisms of action associated with the 6-chloroimidazo[1,2-a]pyridine core and its derivatives. We will delve into the key signaling pathways modulated by these compounds, provide field-proven experimental protocols for their validation, and present a cohesive overview for researchers, scientists, and drug development professionals.
PART 1: Postulated and Investigated Mechanisms of Action
The biological effects of 6-chloroimidazo[1,2-a]pyridine derivatives are diverse. Based on extensive research into this scaffold, two primary areas of therapeutic action have emerged: anticancer and antimicrobial activity. The mechanisms are often multifaceted, reflecting the ability of this scaffold to interact with multiple biological targets.
Anticancer Activity: A Multi-pronged Assault on Cellular Proliferation
Derivatives of the 6-chloroimidazo[1,2-a]pyridine scaffold have been shown to exert potent cytotoxic effects against a range of cancer cell lines, including those from breast, lung, colon, and cervical cancers.[1] The underlying mechanisms are not singular; rather, they involve the disruption of several key pathways essential for cancer cell survival and proliferation.
1. Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives are potent inhibitors of this pathway, with some acting as dual PI3K/mTOR inhibitors.[2][3][4]
Causality of Action: By inhibiting PI3K and/or mTOR, these compounds block the downstream signaling cascade that promotes cell proliferation and suppresses apoptosis. This leads to a halt in the cell cycle and the activation of programmed cell death.[5][6] For instance, treatment of cancer cells with imidazo[1,2-a]pyridine derivatives has been shown to reduce the levels of phosphorylated (active) Akt and mTOR.[5]
2. Induction of Apoptosis via the Intrinsic Pathway
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by inducing apoptosis. Imidazo[1,2-a]pyridine derivatives have been shown to be effective inducers of apoptosis.[7][8]
Causality of Action: These compounds can trigger the intrinsic (mitochondrial) pathway of apoptosis.[9] This is often mediated by an increase in the expression of pro-apoptotic proteins like p53 and Bax, which leads to the permeabilization of the mitochondrial membrane and the release of cytochrome c.[5][10] Cytochrome c then activates a cascade of executioner caspases (like caspase-3 and -7) that dismantle the cell. Studies have confirmed that treatment with these compounds leads to increased levels of cleaved (active) caspases and the cleavage of substrates like PARP-1, which are hallmarks of apoptosis.[6][11]
3. Other Potential Anticancer Targets
Research into the broader class of imidazo[1,2-a]pyridines points to other potential mechanisms:
-
Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, which is crucial for mitosis.[1]
-
CDK Inhibition: Arresting the cell cycle by inhibiting cyclin-dependent kinases.[1]
-
PDGFRA Inhibition: Some carbohydrazide derivatives have been predicted through in silico studies to target Platelet-Derived Growth Factor Receptor Alpha (PDGFRA), a tyrosine kinase involved in cell proliferation.[12]
Antimicrobial Activity: Disrupting Essential Processes
The imidazo[1,2-a]pyridine scaffold is also a promising framework for developing new antimicrobial agents to combat drug-resistant pathogens.[13][14] The carbohydrazide moiety, often derivatized into hydrazones, is known to contribute significantly to this activity.[15][16][17]
1. Inhibition of Bacterial Energy Metabolism (QcrB)
A significant breakthrough in understanding the antitubercular activity of imidazo[1,2-a]pyridines was the identification of their molecular target in Mycobacterium tuberculosis.
Causality of Action: Several imidazo[1,2-a]pyridine series have been identified as potent inhibitors of the ubiquinol cytochrome c reductase (QcrB), which is a key component of the electron transport chain responsible for ATP synthesis.[18][19][20][21][22] By inhibiting QcrB, these compounds effectively shut down the energy supply of the bacteria, leading to cell death. This mechanism is particularly attractive as it targets a pathway essential for both replicating and non-replicating bacteria.
2. General Antibacterial and Antifungal Effects
While the specific molecular targets for many other bacteria and fungi are still under investigation, carbohydrazide and hydrazone derivatives of related heterocyclic systems have shown broad-spectrum activity.[13][14] The mechanism is often attributed to the ability of the hydrazone linkage (-N-N=C) to chelate metal ions essential for enzymatic function in microbes or to interfere with cell wall synthesis.
PART 2: Experimental Validation of Mechanisms
To rigorously investigate the mechanism of action for this compound or its novel derivatives, a systematic, multi-step experimental approach is required. The following protocols represent a self-validating system, where the results of initial, broader assays inform the selection of subsequent, more specific mechanistic studies.
Protocols for Anticancer Mechanism Validation
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a first-line screen to assess a compound's effect on cell metabolic activity, which serves as an indicator of cell viability.[23][24][25]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[26]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).[26]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][26] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[23]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[27] Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Western Blot Analysis for Apoptosis and Pathway Markers
This technique allows for the detection and quantification of specific proteins to confirm the engagement of signaling pathways.[28][29][30][31]
-
Cell Lysis: Treat cells with the compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-mTOR, cleaved caspase-3, cleaved PARP, p53, Bax) overnight at 4°C.[1]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to cleaved or phosphorylated proteins will confirm the compound's effect on the target pathways.[1]
Protocol for Antimicrobial Mechanism Validation
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[32][33][34][35][36]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[36]
-
Serial Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[36]
-
Inoculation: Add the standardized bacterial or fungal suspension to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.[32]
-
Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[32]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[36]
PART 3: Data Summary and Structure-Activity Insights
The following table summarizes reported in vitro anticancer activities for various 6-chloroimidazo[1,2-a]pyridine derivatives, demonstrating the potency of this scaffold.
| Compound ID | Cancer Cell Line | Assay | Activity (IC50, µM) | Reference |
| 13k | HCC827 (NSCLC) | MTT | 0.09 | [26] |
| A549 (NSCLC) | MTT | 0.21 | [26] | |
| MCF-7 (Breast) | MTT | 0.15 | [26] | |
| Compound 6 | A375 (Melanoma) | Proliferation | <12 | [26] |
| HeLa (Cervical) | Proliferation | 9.7 - 44.6 | [26] | |
| IP-5 | HCC1937 (Breast) | MTT | 45 | [11] |
| IP-6 | HCC1937 (Breast) | MTT | 47.7 | [11] |
| 7d (Carbohydrazide derivative) | MCF-7 (Breast) | MTT | 22.6 | [12] |
| HT-29 (Colon) | MTT | 13.4 | [12] |
NSCLC: Non-small cell lung cancer
Structure-Activity Relationship (SAR) Insights: The biological activity of imidazo[1,2-a]pyridines is highly dependent on the substitution patterns on the core structure.[1] For antimicrobial activity, studies on related carbohydrazide derivatives have shown that the nature and position of substituents on aryl rings appended to the hydrazone moiety significantly modulate efficacy, with electron-withdrawing groups often enhancing activity.[13] In anticancer derivatives, modifications at the 3-position and on appended rings are crucial for potent inhibition of targets like PI3K.[3]
Conclusion
While this compound is a valuable synthetic intermediate, its core structure is representative of a class of compounds with profound and diverse biological activities. The evidence strongly suggests that derivatives of this scaffold exert their anticancer effects primarily through the inhibition of the PI3K/Akt/mTOR survival pathway and the induction of intrinsic apoptosis . Its antimicrobial potential , particularly against M. tuberculosis, is linked to the inhibition of energy metabolism via the QcrB enzyme .
This guide provides a foundational understanding and a practical framework for the continued investigation of this promising chemical class. Future research should focus on synthesizing novel derivatives of this compound and employing the outlined experimental workflows to elucidate their specific molecular targets and fully characterize their therapeutic potential.
References
-
Abrahams KA, Cox JAG, Spivey VL, et al. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE. 2012;7(12):e52951. [Link]
-
Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [Link]
-
A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway. Anticancer Agents Med Chem. 2022;22(6):1102-1110. [Link]
-
Aliwaini S, Awadallah AM, Morjan RY, et al. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncol Lett. 2019;18(1):830-837. [Link]
-
Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sci. 2022;294:120334. [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. J Med Chem. 2020;63(6):3028-3046. [Link]
-
Plotka M, Boukherroub R. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. 2023. [Link]
-
Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PLoS One. 2012;7(12):e52951. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Med Chem. 2023;14(3):386-407. [Link]
-
Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS One. 2012;7(12):e52951. [Link]
-
Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells. Apoptosis. 2019;24(7-8):623-643. [Link]
-
Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. ResearchGate. 2022. [Link]
-
Henrik's Lab. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. 2021. [Link]
-
Semantic Scholar. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. [Link]
-
Aston University. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. [Link]
-
Wikipedia. Minimum inhibitory concentration. [Link]
-
iMedicalSchool. Apoptosis assays: western blots. YouTube. 2020. [Link]
-
NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Bio-Rad. Analysis by Western Blotting - Apoptosis. [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Determination of Caspase Activation by Western Blot. Methods Mol Biol. 2017;1657:35-44. [Link]
-
A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Am J Nucl Med Mol Imaging. 2023;13(3):143-157. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Pharmacogn J. 2022;14(5):1108-1116. [Link]
-
Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Chem Cent J. 2023;17(1):182. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Pharmacognosy Journal. 2022;14(5). [Link]
-
Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chem Cent J. 2015;9:50. [Link]
-
Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. ResearchGate. 2015. [Link]
-
Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Molecules. 2023;28(1):212. [Link]
-
Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. J Chem. 2013;2013:649239. [Link]
-
Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules. 2024;29(11):2465. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. e-century.us [e-century.us]
- 3. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Imidazo[1,2-a]pyridine Compound Reduces Cell Viability and Induces Apoptosis of HeLa Cells by p53/Bax-Mediated Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal.waocp.org [journal.waocp.org]
- 12. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 19. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 21. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research.aston.ac.uk [research.aston.ac.uk]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. atcc.org [atcc.org]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. youtube.com [youtube.com]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 31. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. microbe-investigations.com [microbe-investigations.com]
- 33. protocols.io [protocols.io]
- 34. youtube.com [youtube.com]
- 35. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 36. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Spectroscopic Profile of 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide
Introduction
6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure, forming the core of numerous biologically active molecules with therapeutic applications ranging from anxiolytics to anticancer agents. The introduction of a chloro-substituent at the 6-position and a carbohydrazide moiety at the 2-position provides valuable handles for further chemical modification and opportunities to modulate the compound's physicochemical and pharmacological properties. This guide offers a comprehensive analysis of the expected spectroscopic data for this compound, providing a foundational understanding for its synthesis, characterization, and application in research settings. While direct experimental spectra for this specific molecule are not widely published, this document leverages data from closely related analogs and established principles of spectroscopy to present a robust, predicted spectroscopic profile.
Chemical Structure and Numbering
To facilitate the discussion of the spectroscopic data, the standard IUPAC numbering for the imidazo[1,2-a]pyridine ring system is used.
Caption: Structure and numbering of this compound.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for the title compound. These predictions are based on the analysis of published data for the parent compound, imidazo[1,2-a]pyridine-2-carbohydrazide, and related derivatives.[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to be highly informative, with distinct signals for the protons on the bicyclic ring system and the carbohydrazide side chain. The electron-withdrawing nature of the chlorine atom at the 6-position is predicted to deshield the protons in its vicinity, particularly H-5 and H-7, causing a downfield shift compared to the unsubstituted analog.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.3 | s | - |
| H-5 | ~8.7 | d | ~1.5 |
| H-7 | ~7.5 | dd | ~9.5, ~2.0 |
| H-8 | ~7.8 | d | ~9.5 |
| -CONH- | ~10.0 | s | - |
| -NH₂ | ~4.5 | s (br) | - |
-
H-3: This proton is on the imidazole ring and is expected to appear as a singlet, as it lacks adjacent protons for coupling.
-
H-5: This proton is on the pyridine ring and is anticipated to be the most downfield of the ring protons due to its proximity to the bridgehead nitrogen and the deshielding effect of the chlorine at C-6. It should appear as a doublet with a small coupling constant from H-7.
-
H-7: This proton will be split into a doublet of doublets by the adjacent H-8 and the more distant H-5.
-
H-8: This proton will appear as a doublet due to coupling with H-7.
-
-CONH- and -NH₂: The protons of the carbohydrazide group are exchangeable and will likely appear as broad singlets. Their chemical shifts can be sensitive to concentration and temperature.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the electronegativity of the attached atoms and the aromaticity of the ring system.
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~140 |
| C-3 | ~112 |
| C-5 | ~128 |
| C-6 | ~120 |
| C-7 | ~118 |
| C-8 | ~115 |
| C-8a | ~145 |
| C=O | ~160 |
-
C-2: This carbon, attached to the carbohydrazide group, is expected to be significantly downfield.
-
C-6: The carbon bearing the chlorine atom will be shifted downfield due to the inductive effect of the halogen.
-
C-8a: The bridgehead carbon is typically the most downfield of the ring carbons.
-
C=O: The carbonyl carbon of the carbohydrazide will have the largest chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (amide and amine) | 3200-3400 | Medium-Strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C=O stretch (amide I) | 1650-1670 | Strong |
| N-H bend (amide II) | 1580-1620 | Medium |
| C=N and C=C stretch | 1450-1600 | Medium-Strong |
| C-Cl stretch | 700-800 | Medium |
The presence of strong absorptions for the N-H and C=O stretches will be characteristic features of the carbohydrazide moiety.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak at m/z 210. The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at M+2 (m/z 212) that is approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of the carbohydrazide side chain or parts of it. Key fragments might include the loss of NH₂NH₂ (m/z 32), CONHNH₂ (m/z 59), or the entire carbohydrazide group to give the imidazo[1,2-a]pyridine cation.
Experimental Protocols
The following are detailed, field-proven methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
The synthesis of the title compound can be achieved via a two-step process starting from the corresponding carboxylic acid, which itself can be synthesized from commercially available precursors.
Caption: Synthetic and characterization workflow.
Step 1: Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
This intermediate can be prepared via the cyclization of 2-amino-5-chloropyridine with ethyl bromopyruvate.
Step 2: Synthesis of this compound
-
To a solution of ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in ethanol, add an excess of hydrazine hydrate (10.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting material and impurities.
-
Dry the product under vacuum to yield this compound as a solid.
Rationale: The use of a large excess of hydrazine hydrate drives the reaction to completion. Ethanol is a suitable solvent as both the starting material and reagent are soluble at elevated temperatures, while the product is less soluble at room temperature, facilitating its isolation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Use the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) as an internal reference.
Rationale: DMSO-d₆ is chosen as the solvent due to its ability to dissolve a wide range of organic compounds and because the amide and amine protons are less prone to rapid exchange in this solvent compared to deuterated methanol or water.
Infrared (IR) Spectroscopy
-
Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Rationale: ATR-FTIR is a rapid and convenient method for obtaining high-quality IR spectra of solid samples without the need for sample preparation (e.g., KBr pellets).
Mass Spectrometry (MS)
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion using an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode.
Rationale: ESI is a soft ionization technique that is well-suited for polar molecules like the target compound, typically producing the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound. The provided data, based on sound spectroscopic principles and analysis of close structural analogs, serves as a valuable resource for the identification and characterization of this compound. The outlined experimental protocols offer a practical starting point for its synthesis and analysis in a laboratory setting. As a versatile intermediate, a thorough understanding of its spectroscopic properties is paramount for its effective utilization in the development of novel therapeutic agents.
References
-
Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry. [Link]
Sources
The 6-Chloroimidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
Abstract
The 6-chloroimidazo[1,2-a]pyridine scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This technical guide provides a comprehensive exploration of this versatile scaffold, intended for researchers, scientists, and professionals in drug development. We will delve into the key therapeutic applications, elucidate the underlying mechanisms of action, provide detailed experimental protocols for biological evaluation, and present a curated summary of structure-activity relationship (SAR) data. Our focus is to bridge the gap between synthetic chemistry and biological application, offering field-proven insights to accelerate the journey from compound synthesis to clinical candidacy.
Introduction: The Rise of a Versatile Scaffold
The imidazo[1,2-a]pyridine core is a bicyclic heterocyclic system that has garnered significant attention in pharmaceutical research due to its presence in several marketed drugs.[2][3] The introduction of a chlorine atom at the 6-position has proven to be a pivotal modification, often enhancing the potency and modulating the selectivity of these compounds across various biological targets.[4] This guide will dissect the multifaceted biological profile of the 6-chloro-substituted scaffold, with a primary focus on its anticancer, antifungal, and anti-inflammatory properties.
The strategic placement of the chloro group influences the electronic properties of the heterocyclic ring system, impacting its ability to engage in crucial interactions with biological macromolecules. This has led to the development of potent inhibitors of key cellular pathways implicated in a range of pathologies.[5][6]
Anticancer Activity: Targeting the Engines of Malignancy
Derivatives of 6-chloroimidazo[1,2-a]pyridine have emerged as a promising class of anticancer agents, exhibiting potent activity against a spectrum of cancer cell lines, including those of the lung, breast, colon, and melanoma.[1][4][5]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A predominant mechanism through which these compounds exert their anticancer effects is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[7][8] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[7]
Certain 6-chloroimidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3Kα, the catalytic subunit of PI3K.[7][9] By binding to the ATP-binding site of the kinase, these compounds prevent the phosphorylation of downstream targets, including Akt and mTOR, ultimately leading to the suppression of tumor cell growth and the induction of apoptosis.[8]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Induction of Apoptosis
Beyond pathway inhibition, these compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the intrinsic apoptosis pathway, which involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 8.[4] Furthermore, an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins are observed.[8]
Caption: Intrinsic apoptosis pathway induced by derivatives.
Quantitative Anticancer Activity Data
The following table summarizes the reported in vitro anticancer activities of various 6-chloroimidazo[1,2-a]pyridine derivatives.
| Compound ID | Cancer Cell Line | Assay | Activity (IC50, µM) | Reference |
| 13k | HCC827 (Non-small cell lung cancer) | MTT | 0.09 | [7] |
| 13k | A549 (Non-small cell lung cancer) | MTT | 0.21 | [7] |
| 13k | SH-SY5Y (Neuroblastoma) | MTT | 0.35 | [7] |
| 13k | HEL (Erythroleukemia) | MTT | 0.43 | [7] |
| 13k | MCF-7 (Breast cancer) | MTT | 0.15 | [7] |
| Compound 6 | A375 (Melanoma) | Proliferation | <12 | [1] |
| Compound 6 | WM115 (Melanoma) | Proliferation | <12 | [1] |
| Compound 6 | HeLa (Cervical cancer) | Proliferation | 9.7 - 44.6 | [1] |
Antifungal Activity: Combating Opportunistic Pathogens
In addition to their anticancer properties, derivatives of 6-chloroimidazo[1,2-a]pyridine have demonstrated promising antifungal activity, particularly against opportunistic pathogens like Candida species.[10][11] This is of significant clinical relevance given the rise of drug-resistant fungal infections.
Structure-Activity Relationship (SAR) Insights
Studies on (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives have revealed key SAR insights.[11] The antifungal efficacy against Candida parapsilosis is significantly modulated by the nature and position of substituents on the aryl ring.[11] Notably, the presence of electron-withdrawing or polarizable substituents tends to enhance antifungal activity.[10][11]
Quantitative Antifungal Activity Data
The following table presents the minimum inhibitory concentrations (MIC) of synthesized derivatives against a clinical strain of Candida parapsilosis.
| Compound | Substituent on Aryl Ring | MIC (µM) | Reference |
| Derivative 1 | 4-Chloro | 19.36 | [10][11] |
| Derivative 2 | 4-Bromo | 21.78 | [10][11] |
| Derivative 3 | 4-Fluoro | 23.56 | [10][11] |
| Derivative 4 | 4-Nitro | 25.89 | [10][11] |
| Derivative 5 | Unsubstituted | 89.38 | [10][11] |
Anti-inflammatory Activity: Modulating Key Signaling Pathways
The imidazo[1,2-a]pyridine scaffold has also been explored for its anti-inflammatory potential.[12][13] Certain derivatives have been shown to exert their effects by modulating key signaling pathways involved in the inflammatory response, such as the STAT3/NF-κB pathway.[12]
Mechanism of Action: Suppression of STAT3/NF-κB Signaling
One novel imidazo[1,2-a]pyridine derivative, in combination with curcumin, has been shown to suppress the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines.[12] This leads to a reduction in the expression of pro-inflammatory mediators like iNOS and COX-2.[12] Molecular docking studies have suggested that these compounds can directly interact with the p50 subunit of NF-κB.[13]
Experimental Protocols: A Guide to Biological Evaluation
This section provides detailed methodologies for key experiments commonly employed to assess the biological activity of 6-chloroimidazo[1,2-a]pyridine derivatives.
General Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for the biological evaluation of novel 6-chloroimidazo[1,2-a]pyridine derivatives.
Caption: General workflow for biological evaluation.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.[1][5]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1][5]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).[1][5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][5]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antifungal Susceptibility Testing (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound that inhibits the visible growth of a fungus.[1]
Protocol:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).
-
Compound Dilution: Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.[1]
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and assess the effect of compounds on signaling pathways.[5]
Protocol:
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[5]
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[5]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., p-AKT, p-mTOR, Caspase-3) overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.[1]
Protocol:
-
Cell Treatment: Treat cells with the test compound for a specified time (e.g., 24 or 48 hours).[1]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[1]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[1]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[1]
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Conclusion and Future Perspectives
The 6-chloroimidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Its derivatives have demonstrated potent and diverse biological activities, particularly in the realms of oncology and mycology. The mechanistic insights and quantitative data presented in this guide underscore the potential of this scaffold for further exploration and optimization. Future research should focus on refining the structure-activity relationships, improving the pharmacokinetic and pharmacodynamic profiles of lead compounds, and exploring novel therapeutic applications. The continued investigation of this privileged scaffold is poised to yield the next generation of targeted therapies for a range of human diseases.
References
- The Biological Activity of 6-Chloroimidazo[1,2-a]pyridine Derivatives: A Technical Guide. Benchchem.
- A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents. Benchchem.
- Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Chemical Sciences.
- Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Organic & Inorganic Chemistry.
- 6-Chloroimidazo[1,2-A]pyridine-2-carboxylic acid. Chem-Impex.
- 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed.
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. PubMed.
- A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. NIH.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
- Synthesis of imidazo[1,2-a]pyridine Derivatives as Antiviral Agents. PubMed.
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Semantic Scholar.
- Influence of 6 or 8-substitution on the Antiviral Activity of 3-phenethylthiomethylimidazo[1,2-a]pyridine Against Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV). PubMed.
- Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed.
- Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
- Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Semantic Scholar.
- The Role of 6-Chloroimidazo[1,2-b]pyridazine in Pharmaceutical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD.
- Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI.
- Synthesis of imidazo[1,2-a]pyridines as antiviral agents. PubMed.
- Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed.
- Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. PubMed.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC.
- Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed.
- Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed.
- Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate.
- Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
- Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate.
- Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. PubMed.
- Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journalajocs.com [journalajocs.com]
- 12. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The 6-Chloroimidazo[1,2-a]pyridine Scaffold: A Technical Guide to Unlocking its Therapeutic Potential through Structure-Activity Relationship Analysis
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The imidazo[1,2-a]pyridine nucleus is a cornerstone in contemporary drug discovery, recognized as a "privileged scaffold" for its remarkable ability to interact with a diverse array of biological targets.[1] This structural motif is at the heart of several commercially successful drugs, underscoring its therapeutic relevance.[2] Within this class, the 6-chloro-substituted analogs have emerged as a particularly promising area of research, demonstrating a broad spectrum of potent biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][3]
This in-depth technical guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive exploration of the structure-activity relationships (SAR) of 6-chloroimidazo[1,2-a]pyridine analogs. By dissecting the intricate connections between chemical structure and biological function, we aim to provide actionable insights for the rational design of next-generation therapeutics. This guide will delve into the causality behind experimental choices, present self-validating protocols for key assays, and offer a wealth of referenced data to support your research endeavors.
The Core Moiety: Understanding the 6-Chloroimidazo[1,2-a]pyridine Structure
The foundational structure of a 6-chloroimidazo[1,2-a]pyridine consists of a fused bicyclic system where a pyridine ring is joined with an imidazole ring, and a chlorine atom is substituted at the 6-position. This chlorine atom significantly influences the molecule's electronic properties and can serve as a key interaction point with biological targets or as a handle for further synthetic modification. The numbering of the imidazo[1,2-a]pyridine ring system is crucial for discussing SAR, with key positions for substitution being C2, C3, C5, C7, and C8.
Anticancer Activity: Targeting Key Signaling Pathways
Derivatives of 6-chloroimidazo[1,2-a]pyridine have demonstrated significant potential as anticancer agents, with activity against a range of cancer cell lines, including those of the breast, lung, colon, and cervix.[4][5] A primary mechanism of action for many of these compounds is the inhibition of critical signaling pathways that drive cancer cell proliferation and survival, most notably the PI3K/Akt/mTOR pathway.[4][6]
Structure-Activity Relationship for Anticancer Potency
The anticancer efficacy of 6-chloroimidazo[1,2-a]pyridine analogs is highly dependent on the nature and position of substituents on the core scaffold. The following table summarizes key SAR findings from various studies:
| Compound ID | Substitution Pattern | Target Cell Line | Activity (IC50, µM) | Key SAR Insights | Reference |
| 13k | 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | HCC827 (Non-small cell lung cancer) | 0.09 | The quinazoline moiety at the 6-position is crucial for potent PI3Kα inhibition. | [4][6] |
| A549 (Non-small cell lung cancer) | 0.21 | [4] | |||
| SH-SY5Y (Neuroblastoma) | 0.35 | [4] | |||
| HEL (Erythroleukemia) | 0.43 | [4] | |||
| MCF-7 (Breast cancer) | 0.15 | [4] | |||
| Compound 6 | A novel imidazo[1,2-a]pyridine | A375 (Melanoma) | <12 | Specific substitutions (undisclosed) lead to potent inhibition of melanoma and cervical cancer cell proliferation. | [4] |
| WM115 (Melanoma) | <12 | [4] | |||
| HeLa (Cervical cancer) | 9.7 - 44.6 | [4] | |||
| IP-5 | Novel imidazo[1,2-a]pyridine | HCC1937 (Breast cancer) | 45 | Demonstrates cytotoxic effects against breast cancer cells. | [4] |
| IP-6 | Novel imidazo[1,2-a]pyridine | HCC1937 (Breast cancer) | 47.7 | Similar potency to IP-5, suggesting some tolerance for structural modifications. | [4] |
| Various | 6-substituted imidazo[1,2-a]pyridines | HT-29, Caco-2 (Colon cancer) | Not specified | Induce apoptosis via the mitochondrial pathway. | [4] |
Key Mechanistic Insights: Inhibition of the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[7] Several 6-chloroimidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting this pathway, leading to cell cycle arrest and apoptosis.[4][6]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 6-chloroimidazo[1,2-a]pyridine analogs.
Antifungal Activity: A Promising Avenue for New Therapeutics
Fungal infections pose a significant global health threat, and the emergence of drug-resistant strains necessitates the development of novel antifungal agents. The 6-chloroimidazo[1,2-a]pyridine scaffold has demonstrated promising activity against various fungal pathogens, particularly Candida species.[3]
Structure-Activity Relationship for Antifungal Efficacy
SAR studies on (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives have revealed that the nature and position of substituents on the aryl ring are critical for antifungal activity.[3] Electron-withdrawing or polarizable groups tend to enhance the antifungal efficacy.[3]
| Compound ID | Aryl Substituent | Target Organism | Activity (MIC, µM) | Key SAR Insights | Reference |
| 3a | 4-Fluorophenyl | Candida parapsilosis | 19.36 | Electron-withdrawing fluorine at the para position enhances activity. | [3] |
| 3b | 4-Chlorophenyl | Candida parapsilosis | 22.45 | Halogen substitution at the para position is favorable. | [3] |
| 3c | 4-Bromophenyl | Candida parapsilosis | 20.24 | Similar activity to chloro and fluoro analogs, indicating a general positive effect of para-halogens. | [3] |
| 3d | 4-Nitrophenyl | Candida parapsilosis | 25.68 | Strong electron-withdrawing nitro group at the para position maintains good activity. | [3] |
| 3e | 2,4-Dichlorophenyl | Candida parapsilosis | 21.35 | Di-substitution with electron-withdrawing groups is well-tolerated. | [3] |
| 3f | Phenyl | Candida parapsilosis | 89.38 | Unsubstituted phenyl ring shows significantly lower activity, highlighting the importance of substituents. | [3] |
| 3g | 4-Methylphenyl | Candida parapsilosis | 78.43 | Electron-donating methyl group at the para position reduces activity. | [3] |
| 3h | 4-Methoxyphenyl | Candida parapsilosis | 82.54 | Electron-donating methoxy group at the para position also leads to decreased potency. | [3] |
| 3i | 3,4-Dimethoxyphenyl | Candida parapsilosis | 71.23 | Multiple electron-donating groups result in lower activity. | [3] |
| 3j | 3,4,5-Trimethoxyphenyl | Candida parapsilosis | 65.43 | Further substitution with electron-donating groups does not improve activity. | [3] |
Experimental Protocols: Ensuring Scientific Rigor
The following section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of 6-chloroimidazo[1,2-a]pyridine derivatives. These protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]
-
Compound Treatment: Prepare serial dilutions of the 6-chloroimidazo[1,2-a]pyridine analogs in the appropriate cell culture medium. Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[3]
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the 6-chloroimidazo[1,2-a]pyridine analogs in a 96-well microtiter plate.[8]
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension according to established guidelines (e.g., CLSI M27-A3).[8]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.[8]
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.[8]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.[3]
Enzyme Inhibition Assay: PI3Kα Kinase Assay
To determine the inhibitory activity of the compounds against specific kinases like PI3Kα, a biochemical assay is employed. The ADP-Glo™ Kinase Assay is a common method.[6]
Protocol:
-
Reagent Preparation: Prepare the PI3K kinase buffer, lipid substrate (e.g., PIP2), and PI3Kα enzyme solution.
-
Inhibitor Pre-incubation: Add the test compound (6-chloroimidazo[1,2-a]pyridine analog) at various concentrations to the enzyme solution and pre-incubate for a defined period (e.g., 10-15 minutes).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[9]
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[6]
A Roadmap for Discovery: The Drug Development Workflow
The development of a new therapeutic agent from a promising scaffold like 6-chloroimidazo[1,2-a]pyridine is a complex, multi-stage process. The following diagram illustrates a typical workflow for the discovery and preclinical development of these analogs.
Caption: A generalized workflow for the discovery and development of 6-chloroimidazo[1,2-a]pyridine analogs.
Conclusion: Future Directions and Therapeutic Promise
The 6-chloroimidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive research into its SAR has provided a solid foundation for the rational design of potent and selective inhibitors for a range of diseases, particularly cancer and fungal infections. The versatility of this core structure allows for fine-tuning of its pharmacological properties through targeted synthetic modifications.
Future research should focus on expanding the SAR to new biological targets, exploring novel synthetic methodologies for greater structural diversity, and employing computational modeling to further refine the design of next-generation 6-chloroimidazo[1,2-a]pyridine analogs. The insights and protocols provided in this technical guide are intended to empower researchers to unlock the full therapeutic potential of this remarkable scaffold.
References
- (2026, January 8). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [https://www.researchgate.
- Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates - PMC. (n.d.). Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941865/]
- A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents. (n.d.). Benchchem. [https://www.benchchem.com/blog/a-comparative-guide-to-6-chloroimidazo12-apyridine-and-other-imidazopyridine-anticancer-agents/]
- PI3K(p110δ/p85α) Kinase Assay. (n.d.). Promega Corporation. [https://www.promega.com/products/drug-discovery/kinase-assays/pi3kp110dp85a-kinase-assay/?
- (2025, August 8). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [https://www.researchgate.
- Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. (n.d.). Retrieved from [https://www.scielo.br/j/jbchs/a/gq7bPSwYvT7hC5z8wzV8zjw/?
- de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 57127. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5908478/]
- An, F., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(6), 530-534. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4025810/]
- Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(3), 415-434. [https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00019b]
- Narayan, A., Patel, S., Baile, S. B., Jain, S., & Sharma, S. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious disorders drug targets, 24(8), e200324228067. [https://www.eurekaselect.com/article/136018]
- Li, H., et al. (2022). Optimization of synthetic imidazo[1,2-a]pyridine derivatives for STAT3 inhibition in gastric cancer. European Journal of Medicinal Chemistry, 244, 114858. [https://www.bioworld.
- Martini, M., De Santis, M. C., Brancaccio, M., & Hirsch, E. (2014). Methods to measure the enzymatic activity of PI3Ks. Methods in enzymology, 542, 113-132. [https://pubmed.ncbi.nlm.nih.gov/24924130/]
- Functionalization of imidazo[1,2-a]pyridines via radical reactions. (n.d.). Royal Society of Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj01646a]
- Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. (n.d.). Merck Millipore. [https://www.merckmillipore.com/US/en/product/PI3-Kinase-ActivityInhibitor-Assay-Kit,EMD_BIO-20-258]
- (n.d.). Flowchart of drug-discovery and -development process. ResearchGate. [https://www.researchgate.net/figure/Flowchart-of-drug-discovery-and-development-process_fig1_319890289]
- (n.d.). Enzyme concentration curves for phosphoinositide 3-kinase (PI3K). For.... ResearchGate. [https://www.researchgate.net/figure/Enzyme-concentration-curves-for-phosphoinositide-3-kinase-PI3K-For-detection-of_fig1_221935616]
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Royal Society of Chemistry. [https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01356a]
- (n.d.). Buchwald coupling of 6‐chloroimidazo[1,2‐b]pyridazine. ResearchGate. [https://www.researchgate.net/figure/Buchwald-coupling-of-6-chloroimidazo-1-2-b-pyridazine_fig11_330691517]
- (2025, August 10). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate. [https://www.researchgate.net/publication/229041285_Reactivity_of_a_6-Chloroimidazo12-bpyridazine_Derivative_Towards_Suzuki_Cross-Coupling_Reaction]
- (2025, August 8). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). ResearchGate. [https://www.researchgate.
- Al-Ostath, A. I., El-Faham, A., Al-Majid, A. M. A., & Al-Zahrani, A. A. M. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS omega. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11568215/]
- Zhang, X., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(8), 6851. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10179043/]
- Graphviz. (n.d.). [https://graphviz.org/]
- Enzymatic Assay Protocols. (n.d.). Creative Enzymes. [https://www.creative-enzymes.
- N'guessan, D. U. J. P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences, 15(3), 32-41. [https://www.researchgate.
- Goel, R., Luxami, V., & Paul, K. (2015). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Advances, 5(99), 81608-81637. [https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f]
- Causaly Pipeline Graph: A Guide to AI in Drug Discovery. (n.d.). IntuitionLabs. [https://www.intuitionlabs.com/p/causaly-pipeline-graph-a-guide-to-ai-in-drug-discovery]
- (2025, August 10). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. [https://www.researchgate.
- D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Medium. [https://medium.com/d-central-station/flowcharting-made-easy-visualize-your-user-flow-with-graphviz-3b47a3a3e67e]
- Zhang, X., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(8), 6851. [https://www.ouci.com/ijms-24-06851-design-synthesis-and-biological-evaluation-of-6-imidazo-1-2-a-pyridin-6-yl-quinazoline-derivatives-as-anticancer-agents-via-pi3k-inhibition.html]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Optimization of synthetic imidazo[1,2-<em>a</em>]pyridine derivatives for STAT3 inhibition in gastric cancer | BioWorld [bioworld.com]
- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agen… [ouci.dntb.gov.ua]
- 8. Drug Discovery Process [scispace.com]
- 9. promega.es [promega.es]
Discovery of Novel Imidazo[1,2-a]pyridine Derivatives as Potent Anticancer Agents
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine (IP) scaffold is a privileged nitrogen-based heterocyclic system that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals on the discovery and preclinical development of novel IP derivatives as anticancer agents. We will delve into the causality behind experimental design, from synthetic strategies and mechanistic elucidation to preclinical evaluation workflows. This document emphasizes the key molecular targets, including tubulin, PI3K/Akt/mTOR pathway, and various kinases, and explores the structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.[4][5] Detailed, field-proven protocols for essential validation assays are provided, ensuring a self-validating system for screening and characterizing new chemical entities.
Introduction: The Rise of the Imidazo[1,2-a]pyridine Scaffold in Oncology
The quest for novel anticancer agents with improved efficacy and reduced toxicity is a perpetual challenge in pharmaceutical research.[2] Systemic chemotherapy, while a cornerstone of treatment, is often hampered by drug resistance and severe side effects.[2][4] This necessitates the development of target-based therapies that can selectively act on cancer cells.[4] The imidazo[1,2-a]pyridine (IP) scaffold has emerged as a highly versatile and promising pharmacophore in this context.[2][4] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent placement, allowing for fine-tuning of interactions with various biological targets.
Historically, IP derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory, antiviral, and antimicrobial agents.[3][6] However, recent research has illuminated their potent antiproliferative effects against a multitude of cancer cell lines, such as those from breast, lung, colon, and cervical cancers.[1][7] The anticancer effects of these compounds are primarily attributed to their ability to modulate critical cellular pathways involved in cell division, proliferation, and survival.[1][4] This guide will explore the journey from chemical synthesis to the identification of promising lead compounds, focusing on the scientific rationale that underpins each stage of discovery.
Medicinal Chemistry: Synthesis and Rational Design
The diversity and therapeutic potential of IP derivatives are fundamentally linked to the accessibility of robust synthetic methodologies. The choice of synthetic route is critical as it dictates the feasibility of creating diverse libraries for structure-activity relationship (SAR) studies.
Common Synthetic Strategies
Several efficient methods have been developed for the synthesis of the IP core. A prevalent and powerful approach is the multi-component reaction (MCR), which allows for the construction of complex molecules in a single step from simple precursors.
-
Groebke–Blackburn–Bienaymè (GBB) Reaction: This three-component reaction is particularly valuable for synthesizing 3-aminoimidazo[1,2-a]pyridines. It has been successfully employed to create libraries of IP derivatives, including covalent inhibitors targeting KRAS G12C mutations.[8]
-
Iodine-Catalyzed Three-Component Condensations: An efficient one-pot method involves the reaction between an aryl aldehyde, 2-aminopyridine (or 2-aminopyrazine), and an isocyanide, catalyzed by molecular iodine.[9] This approach is advantageous due to its cost-effectiveness, mild reaction conditions (room temperature), and simple workup procedures.[9]
The general workflow for synthesizing and screening novel IP derivatives is outlined below. This iterative process is fundamental to medicinal chemistry, where insights from biological testing directly inform the design of the next generation of compounds.
Caption: Iterative workflow for the discovery and optimization of IP derivatives.
Key Molecular Targets & Mechanisms of Action
IP derivatives exert their anticancer effects by interacting with a variety of molecular targets. Understanding these mechanisms is crucial for rational drug design and for identifying patient populations most likely to respond to treatment.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape, making them a well-validated target for cancer chemotherapy. Several IP derivatives have been identified as potent tubulin polymerization inhibitors that bind to the colchicine-binding site.[10][11][12]
Mechanism: By binding to tubulin dimers, these compounds prevent their polymerization into microtubules.[10] This disruption of microtubule dynamics leads to a cascade of downstream events:
-
Mitotic Arrest: The mitotic spindle cannot form correctly, arresting cells in the G2/M phase of the cell cycle.[11]
-
Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[11]
A notable example, compound 5b , exhibited potent antiproliferative activity (IC50 = 60 nM in Jurkat cells) and was shown to inhibit tubulin polymerization, induce G2/M arrest, and trigger apoptosis.[11] Molecular docking studies confirmed its binding to the colchicine site, providing a structural basis for its activity.[11]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by IP derivatives.
Other Mechanisms and Targets
The versatility of the IP scaffold allows it to target a diverse range of other anticancer mechanisms:
-
Kinase Inhibition: Beyond PI3K, IP derivatives have been designed to inhibit other kinases like cyclin-dependent kinases (CDKs), VEGFR, and c-KIT, which are crucial for cell cycle progression and angiogenesis. [1][13][14][15]* Induction of Oxidative Stress: Some derivatives can increase NADPH oxidase (NOX) activity, leading to a surge in reactive oxygen species (ROS) that triggers apoptosis in cancer cells. [16]* Covalent Inhibition: A recent innovative strategy involves using the IP scaffold to develop targeted covalent inhibitors. One such compound, I-11, was developed as a potent and selective covalent inhibitor of KRAS G12C, a notorious oncogenic driver that has been difficult to target. [8][17]
Preclinical Evaluation: A Self-Validating Workflow
A rigorous and systematic preclinical evaluation is essential to identify and validate promising IP derivatives. The following section details key protocols designed with internal controls to ensure data integrity and reproducibility.
In Vitro Antiproliferative Activity: MTT Assay
Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric assay for assessing cell metabolic activity. It serves as a reliable proxy for cell viability and proliferation. This is the first-pass screen for any compound library to identify "hits" with cytotoxic or cytostatic effects.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the IP derivative (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Mechanism of Cell Death: Annexin V/PI Apoptosis Assay
Rationale: Once a compound shows antiproliferative activity, it is crucial to determine how it kills the cells. This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing clear evidence for apoptosis induction.
Protocol:
-
Treatment: Seed cells in 6-well plates and treat with the IP derivative at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI-: Viable cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound. [18][19]
Cell Cycle Analysis
Rationale: To complement apoptosis data and confirm the mechanism of action for agents like tubulin inhibitors, cell cycle analysis is performed. It quantifies the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cell membrane.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. RNase A ensures that only DNA is stained.
-
Flow Cytometry: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Analysis: The DNA content corresponds to the cell cycle phase (G0/G1 has 2n DNA, G2/M has 4n DNA). Model the resulting histogram to quantify the percentage of cells in each phase. An accumulation of cells in the G2/M peak is indicative of mitotic arrest. [18][16]
Promising Imidazo[1,2-a]pyridine Candidates and SAR Insights
Through systematic screening and optimization, several lead compounds have emerged with potent and selective anticancer activity. The analysis of these compounds provides valuable Structure-Activity Relationship (SAR) insights that guide future design efforts.
Table of Promising Derivatives
| Compound ID | Target(s) | Cancer Cell Line(s) | IC50 | Key Structural Features | Reference |
| 6c | Tubulin | HeLa (Cervical) | Potent | N-linked benzo[d]imidazol-2-imine | [10] |
| Compound 6 | AKT/mTOR | A375 (Melanoma), HeLa | 9.7 - 44.6 µM | Specific substitutions on the IP core | [18] |
| 12b | General Cytotoxicity | HepG2, MCF-7, A375 | 11 - 13 µM | Tertiary butylamine at C2, phenylamine at C3 | [9] |
| 5b | Tubulin | Jurkat, HCT116 | 60 nM, 138 nM | Rationally designed substitutions | [11] |
| 7e | Tubulin | HT-29, A549 | 0.01 - 3.2 µM | 5,7-diaryl-8-carbonitrile | [12] |
| I-11 | KRAS G12C (covalent) | NCI-H358 (Lung) | Potent | Covalent warhead on IP scaffold | [8] |
| Compound 14 | Pan-PI3K | A2780 (Ovarian) | Potent | Trifluoroisopropoxy group at 6' position | [20] |
Key Structure-Activity Relationship (SAR) Insights
-
Substitution at C2 and C3: The nature of substituents at the C2 and C3 positions of the imidazo ring is critical for activity. For PI3K inhibitors, specific alkoxy groups on a pyrazine ring at the 6-position of the IP core enhanced potency. [20]For cytotoxic agents, groups like tertiary butylamine and phenylamine at C2 and C3 respectively showed significant effects. [9]* Aryl Substituents at C5 and C7: For tubulin inhibitors designed based on the CA-4 pharmacophore, the presence of specific diaryl substitutions at the C5 and C7 positions was crucial for high potency. [12]* The Central Core: Studies comparing imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine cores have shown that the pyridine core often leads to more significant anticancer activity, highlighting the importance of the nitrogen atom placement in the six-membered ring. [9]* Addition of Covalent Warheads: The successful development of KRAS G12C inhibitors demonstrates that the IP scaffold is a suitable backbone for the installation of electrophilic groups ("warheads") to achieve covalent and irreversible binding to a target protein. [8]
Future Perspectives and Challenges
The discovery of IP derivatives as anticancer agents is a rapidly advancing field. While in vitro and in vivo studies have demonstrated significant promise, several challenges remain on the path to clinical application. [11][18]
-
Selectivity and Off-Target Effects: As many IP derivatives target fundamental cellular machinery (e.g., tubulin, PI3K), achieving high selectivity for cancer cells over healthy cells is paramount to minimizing toxicity. Further optimization is needed to improve the therapeutic window.
-
Drug Resistance: As with other targeted therapies, the potential for acquired resistance is a major concern. [14][15]Combination therapies, such as pairing a tubulin-inhibiting IP derivative with an immune checkpoint inhibitor like a PD-L1 antibody, have shown synergistic effects and may be a promising strategy to overcome resistance and enhance anti-tumor immunity. [11]* Pharmacokinetics and Bioavailability: Promising in vitro potency must translate to effective in vivo exposure. Medicinal chemistry efforts must continue to focus on optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop orally bioavailable drug candidates. [14][15] The continued exploration of the IP scaffold, leveraging rational design, innovative synthetic chemistry, and a deep understanding of cancer biology, holds immense potential for delivering the next generation of effective and targeted cancer therapies. [4][5]
References
- Kamal, A., et al. (2025). An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin. Bioorganic & Medicinal Chemistry, 128, 118242.
- Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837.
- Kaya, B., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of the Iranian Chemical Society, 18, 2695-2708.
- Al-Tel, T. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy.
- Karthikeyan, R., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 34-44.
- Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616.
- Bhavya, K., et al. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences, 294, 120334.
- Morjan, R. Y., et al. (2019). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells.
- Kaur, H., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.
- Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. The Eurasia Proceedings of Health, Environment and Life Sciences, 4, 39-48.
- Karthikeyan, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
- Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
- Wang, Y., et al. (2025). Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. European Journal of Medicinal Chemistry, 118242.
- Harmse, L., et al. (2019). Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells. Apoptosis, 24(7-8), 623-643.
- Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents.
- Zhang, D., et al. (2017). Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents. Bioorganic & Medicinal Chemistry, 25(15), 4065-4078.
- Al-Horani, R. A. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives as Anticancer Agents.
- Oh, Y., et al. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(3), 918-923.
- Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 22, 5374-5384.
- Kaur, H., et al. (2024). Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.
- Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. OUCI.
- Kaur, H., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.
- Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 5. Insights into medicinal attributes of imidazo[1,2‐a]pyridine derivatives as anticancer agents | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. journal.waocp.org [journal.waocp.org]
- 8. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents | CoLab [colab.ws]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The discovery of novel imidazo[1,2-<i>a</i>]pyridine derivatives as covalent anticancer agents [ouci.dntb.gov.ua]
- 18. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its broad spectrum of biological activities, including anti-tubercular, anti-cancer, and antiviral properties.[1][2][3] This document provides a detailed, two-step protocol for the synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide, a key heterocyclic building block used in the development of novel kinase inhibitors, antimicrobial agents, and other pharmaceuticals.[4] Starting from the commercially available 2-amino-5-chloropyridine, the synthesis proceeds through the formation of an ester intermediate, ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate, followed by its conversion to the target hydrazide. This guide is intended for researchers in organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, and practical advice for successful execution.
Overall Synthetic Strategy
The synthesis is a robust and efficient two-step process. The first step involves the construction of the fused bicyclic imidazo[1,2-a]pyridine core via a condensation and cyclization reaction. The second step is a classic hydrazinolysis reaction to convert the intermediate ester into the final carbohydrazide product.
Figure 1: Overall two-step synthesis workflow.
Part I: Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
This initial step constructs the core heterocyclic scaffold. The reaction is a well-established method for forming imidazo[1,2-a]pyridines from 2-aminopyridines and α-halocarbonyl compounds.[5][6]
Principle and Mechanism
The reaction proceeds via an initial SN2 alkylation of the endocyclic (ring) nitrogen of 2-amino-5-chloropyridine with ethyl bromopyruvate.[5] The pyridine nitrogen is more nucleophilic than the exocyclic amino group, initiating the reaction. This is followed by an intramolecular condensation between the pendant amino group and the ketone carbonyl, and subsequent dehydration to yield the stable, aromatic imidazo[1,2-a]pyridine ring system.[7]
Experimental Protocol
Materials & Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
-
Rotary evaporator
-
Equipment for filtration and recrystallization
Reagents:
-
2-Amino-5-chloropyridine[8]
-
Ethyl bromopyruvate
-
Anhydrous Ethanol (EtOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Table 1: Reagent Specifications for Step 1
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (Example Scale) |
| 2-Amino-5-chloropyridine | 128.56 | 1.0 | 12.86 g (0.1 mol) |
| Ethyl bromopyruvate | 195.02 | 1.1 | 21.45 g (0.11 mol) |
| Anhydrous Ethanol | - | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chloropyridine (12.86 g, 0.1 mol).
-
Add anhydrous ethanol (100 mL) and stir until the solid is fully dissolved.
-
Carefully add ethyl bromopyruvate (21.45 g, 0.11 mol) dropwise to the solution at room temperature. Caution: Ethyl bromopyruvate is a lachrymator; handle in a fume hood.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C).
-
Maintain the reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to afford Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate as a solid.[9]
Part II: Synthesis of this compound
This step converts the stable ester intermediate into the desired carbohydrazide, which serves as a versatile handle for further synthetic modifications.
Principle and Mechanism
This transformation is a nucleophilic acyl substitution known as hydrazinolysis. Hydrazine is a strong nucleophile that attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the ethoxide leaving group to form the highly stable hydrazide product. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.[10][11]
Experimental Protocol
Materials & Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Buchner funnel and filtration apparatus
Reagents:
-
Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate (from Part I)
-
Hydrazine hydrate (N₂H₄·H₂O, 80-100% solution)
-
Anhydrous Ethanol (EtOH)
-
Distilled water
Table 2: Reagent Specifications for Step 2
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (Example Scale) |
| Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate | 226.65 | 1.0 | 11.33 g (0.05 mol) |
| Hydrazine Hydrate (~98%) | 50.06 | 5.0 | 12.5 g (0.25 mol) |
| Anhydrous Ethanol | - | - | 50 mL |
Procedure:
-
In a 100 mL round-bottom flask, dissolve Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate (11.33 g, 0.05 mol) in anhydrous ethanol (50 mL).
-
Add hydrazine hydrate (12.5 g, 0.25 mol) to the solution. Extreme Caution: Hydrazine hydrate is highly toxic and corrosive. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood.
-
Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. The formation of a precipitate may be observed as the reaction progresses.[12]
-
Monitor the reaction completion by TLC (Eluent: 10% Methanol in Dichloromethane).
-
After completion, cool the reaction flask to room temperature, then place it in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold ethanol and then with cold distilled water to remove excess hydrazine hydrate.
-
Dry the resulting white or off-white solid under vacuum to obtain the final product, this compound.[4] The product is often of high purity and may not require further purification.
Safety and Handling
-
2-Amino-5-chloropyridine: Harmful if swallowed.[8]
-
Ethyl bromopyruvate: Is a strong lachrymator (tear-inducing agent) and alkylating agent. Always handle in a chemical fume hood.
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. It can be absorbed through the skin.[10] Avoid inhalation and skin contact. All work must be performed in a fume hood with appropriate PPE.
-
Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, are mandatory throughout the procedure.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Step 1: Low yield of ester | Incomplete reaction. | Increase reflux time and monitor closely by TLC. Ensure reagents are pure and anhydrous. |
| Difficult purification. | Optimize the recrystallization solvent system or use column chromatography with a shallow gradient. | |
| Step 2: Reaction does not go to completion | Insufficient hydrazine or reaction time. | Ensure at least 4-5 equivalents of hydrazine hydrate are used.[13] Extend the reflux time to 16-24 hours. |
| Starting ester is not fully dissolved. | Add a co-solvent like THF or increase the volume of ethanol. | |
| Final product is oily or impure | Residual hydrazine hydrate or starting material. | Ensure thorough washing of the product with cold water and ethanol. Recrystallize from ethanol if necessary. |
Conclusion
This application note details a reliable and scalable two-step synthesis for this compound from 2-amino-5-chloropyridine. The protocols are based on well-established chemical transformations and provide a clear pathway for obtaining this valuable intermediate for applications in pharmaceutical research and development. By adhering to the procedural details and safety precautions outlined, researchers can confidently produce this compound in high yield and purity.
References
- Vertex AI Search. (n.d.). Proposed mechanism for the synthesis of imidazo[1,2-a]pyridine derivatives 4a–j.
- Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Royal Society of Chemistry.
- ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Publications.
- ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
- PubMed. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. National Library of Medicine.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
- Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate.
- ACS Publications. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
- ResearchGate. (2024). How can I combine hydrazine derivative and ester.
- PubMed Central. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. National Library of Medicine.
- RSC Publishing. (2020). Reaction Chemistry & Engineering.
- Google Patents. (n.d.). Preparation method of hydrazide compound.
- PharmaSources.com. (n.d.). Ethyl 6-chloroimidazo [1,2-a] pyridine-2-carboxylate.
- RSC Publishing. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.).
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). 2-Amino-5-chloropyridine. National Institutes of Health.
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bio-conferences.org [bio-conferences.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmasources.com [pharmasources.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jyoungpharm.org [jyoungpharm.org]
- 13. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical st ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05939H [pubs.rsc.org]
Application Notes and Protocols for the Multicomponent Synthesis of Imidazo[1,2-a]pyridine-6-carbohydrazide
A Guide for Researchers in Medicinal Chemistry and Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The carbohydrazide functional group is a valuable pharmacophore and a versatile synthetic handle for the further elaboration of drug candidates. This document provides a detailed guide to the synthesis of imidazo[1,2-a]pyridine-6-carbohydrazide derivatives via a multicomponent reaction strategy, offering a streamlined and efficient alternative to traditional multi-step synthetic routes.
The Power of Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[3][4] This approach offers significant advantages over linear synthesis, including higher atom economy, reduced waste, and shorter reaction times. For the synthesis of the imidazo[1,2-a]pyridine core, the Groebke-Blackburn-Bienaymé (GBB) reaction is a particularly effective isocyanide-based multicomponent reaction.[3][4][5]
Reaction Workflow
The synthesis of imidazo[1,2-a]pyridine-6-carbohydrazide derivatives can be efficiently achieved through a one-pot, multicomponent approach. The general workflow involves the reaction of a suitably substituted 2-aminopyridine, an aldehyde, and an isocyanide.
Caption: Simplified mechanism of the GBB reaction.
Experimental Protocol
This protocol details a five-component cascade reaction for the synthesis of N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide, adapted from a published procedure. [1][6]This method highlights the power of MCRs to generate complex structures in a single operation.
Materials and Reagents:
-
Cyanoacetohydrazide
-
4-Nitroacetophenone
-
1,1-bis(Methylthio)-2-nitroethylene
-
Ethylenediamine
-
Ethanol (EtOH)
-
Water (H₂O)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Reflux condenser
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyanoacetohydrazide (1 mmol, 0.099 g), 4-nitroacetophenone (1 mmol, 0.165 g), and a mixture of water and ethanol (10 mL, 1:1 v/v).
-
Initial Condensation: Heat the mixture to reflux and stir for 3 hours. This initial step forms the N'-(1-(4-nitrophenyl)ethylidene)cyanoacetohydrazide intermediate.
-
Addition of Further Components: To the reaction mixture, add 1,1-bis(methylthio)-2-nitroethylene (1 mmol, 0.165 g) and ethylenediamine (1 mmol, 0.060 g).
-
Cascade Reaction: Continue to heat the mixture at reflux for an additional 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from ethanol if necessary.
-
Characterization: Dry the purified product under vacuum and characterize by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Trustworthiness and Self-Validation:
This protocol is designed to be self-validating. The formation of the final product is visually indicated by its precipitation from the reaction mixture. The success of the reaction can be readily confirmed by TLC analysis, which should show the consumption of the starting materials and the appearance of a new, less polar spot corresponding to the product. The high-yield and clean reaction profile, as reported in the literature, further enhance the trustworthiness of this method. [1][6]
Data Summary
The following table summarizes the key parameters for the synthesis of an exemplary imidazo[1,2-a]pyridine-6-carbohydrazide derivative.
| Parameter | Value | Reference |
| Reactants | Cyanoacetohydrazide, 4-Nitroacetophenone, 1,1-bis(Methylthio)-2-nitroethylene, Ethylenediamine | [1][6] |
| Solvent | Water:Ethanol (1:1) | [1][6] |
| Temperature | Reflux | [1][6] |
| Reaction Time | 15 hours (total) | [1][6] |
| Catalyst | None required | [1][6] |
| Yield | Good to high | [7] |
Expertise & Experience: Causality Behind Experimental Choices
-
Solvent System: The use of a water-ethanol mixture is a key aspect of this green chemistry approach. [3]Water is an environmentally benign solvent, and ethanol helps to solubilize the organic reactants. This mixture often promotes the reaction and can facilitate product precipitation upon cooling.
-
Cascade Approach: The sequential addition of reactants in this five-component reaction is a deliberate choice. The initial condensation to form the hydrazone is crucial for the subsequent cascade of reactions, which includes Michael addition, imine-enamine tautomerization, and intramolecular N-cyclization. [6]* Catalyst-Free Conditions: The ability to perform this reaction without a catalyst simplifies the experimental setup and purification process, making it more cost-effective and environmentally friendly. [6]The inherent reactivity of the chosen starting materials drives the reaction forward under thermal conditions.
Conclusion
The multicomponent synthesis of imidazo[1,2-a]pyridine-6-carbohydrazides represents a highly efficient and versatile strategy for accessing this important class of compounds. The protocol outlined here, based on a five-component cascade reaction, offers a practical and scalable method for researchers in drug discovery and organic synthesis. By leveraging the principles of multicomponent chemistry, complex molecular architectures can be assembled in a single step, accelerating the discovery and development of new therapeutic agents.
References
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI.
- Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal.
- An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction - ResearchG
- The Groebke-Blackburn-Bienaymé Reaction - PMC - PubMed Central - NIH.
- An efficient synthesis of new imidazo[1,2- a]pyridine-6-carbohydrazide and pyrido[1,2- a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction.
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
- An efficient synthesis of new imidazo[1,2- a]pyridine-6-carbohydrazide and pyrido[1,2- a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction - RSC Publishing.
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
- Synthesis of imidazo[1,2- a]pyridine-6-carbohydrazides and 1 H -pyrido[1,2- a]pyrimidine-7-carbohydrazides | Request PDF - ResearchG
- An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction - RSC Publishing - The Royal Society of Chemistry.
- Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic arom
- Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis - Chemical Methodologies.
- One-pot synthesis of imidazo[1,2-a]pyridine.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity rel
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Imidazo[1,2- a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchG
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient synthesis of new imidazo[1,2- a]pyridine-6-carbohydrazide and pyrido[1,2- a]pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Kinase Inhibitor Design Using 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide
Introduction: The Privileged Scaffold in Kinase Inhibitor Discovery
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology. The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with the hinge region of the ATP-binding site of numerous kinases, a key interaction for potent inhibition.[1][2] This bicyclic heteroaromatic system offers a versatile platform for the development of potent and selective kinase inhibitors. This guide provides a comprehensive framework for the utilization of 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide as a starting material for the design and synthesis of novel kinase inhibitors. We will delve into the rationale behind this scaffold, provide detailed synthetic protocols for derivatization, and outline methods for subsequent biological evaluation.
The 6-chloro substituent on the imidazo[1,2-a]pyridine core can be strategically utilized to modulate the pharmacokinetic properties of the final compounds and can also be a site for further chemical modification. The carbohydrazide functional group at the 2-position serves as a versatile chemical handle for the introduction of a diverse range of functionalities, allowing for the exploration of the chemical space around the kinase active site to enhance potency and selectivity.[3]
Rationale for Kinase Inhibitor Design
The design of kinase inhibitors based on the this compound scaffold is rooted in established principles of structure-based drug design. The core scaffold is designed to form hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP. The derivatization of the 2-carbohydrazide moiety allows for the introduction of various substituents that can interact with other key regions of the ATP-binding pocket, such as the solvent-exposed region and the hydrophobic pocket, thereby influencing inhibitor potency and selectivity.[4][5]
Our design strategy will focus on three primary classes of derivatives synthesized from the carbohydrazide starting material:
-
N-Acylhydrazones: These derivatives are readily synthesized by condensation with various aldehydes and ketones. The resulting R-groups can be tailored to probe different regions of the kinase active site.
-
1,3,4-Oxadiazoles: This five-membered heterocyclic ring is a well-known bioisostere for amide and ester groups, often conferring improved metabolic stability and favorable pharmacokinetic properties.[6][7][8]
-
1,2,4-Triazoles: Similar to oxadiazoles, triazoles are important pharmacophores in medicinal chemistry, known for their ability to participate in hydrogen bonding and their metabolic stability.[9][10]
Experimental Protocols: Synthesis of Kinase Inhibitor Scaffolds
The following protocols provide detailed, step-by-step methodologies for the synthesis of a focused library of potential kinase inhibitors from this compound.
Protocol 1: Synthesis of N-Acylhydrazone Derivatives
This protocol describes the synthesis of N-acylhydrazones through the condensation of this compound with a variety of aromatic and heteroaromatic aldehydes. The choice of aldehyde should be guided by the desired interactions with the target kinase's active site.
Materials:
-
This compound
-
Substituted aromatic or heteroaromatic aldehydes (e.g., 4-methoxybenzaldehyde, 3-pyridincarboxaldehyde)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Microwave synthesis vials
-
Microwave reactor
Procedure:
-
In a 10 mL microwave synthesis vial, combine this compound (1 mmol) and the desired aldehyde (1.1 mmol).
-
Add 5 mL of absolute ethanol to the vial.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 5-15 minutes. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[11][12]
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Rationale: The N-acylhydrazone linkage provides a flexible yet conformationally constrained linker to position the appended aryl or heteroaryl group within the kinase active site. The selection of aldehydes with different electronic and steric properties allows for a systematic exploration of the structure-activity relationship (SAR).[13]
Caption: Synthesis of N-Acylhydrazone Derivatives.
Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives
This protocol details the cyclization of N-acylhydrazones to form 1,3,4-oxadiazoles, a common strategy to introduce a metabolically stable five-membered ring system.
Materials:
-
N-Acylhydrazone derivative from Protocol 1
-
Chloramine-T
-
Ethanol
-
Microwave synthesis vials
-
Microwave reactor
Procedure:
-
In a 10 mL microwave synthesis vial, dissolve the N-acylhydrazone (1 mmol) in 5 mL of ethanol.
-
Add Chloramine-T (1.2 mmol) to the solution.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 140°C for 10-20 minutes. Monitor the reaction by TLC.[7][8]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Rationale: The conversion of the N-acylhydrazone to a 1,3,4-oxadiazole ring locks the conformation of the side chain and introduces a group capable of acting as a hydrogen bond acceptor. This modification can lead to improved binding affinity and selectivity. Microwave assistance significantly accelerates the cyclization reaction.[6][14]
Caption: Synthesis of 1,3,4-Oxadiazole Derivatives.
Protocol 3: Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazole Derivatives
This protocol describes a method for the synthesis of 1,2,4-triazoles from the carbohydrazide starting material.
Materials:
-
This compound
-
Aryl or alkyl isothiocyanate
-
Ethanol
-
Sodium Hydroxide (10% aqueous solution)
-
Hydrochloric acid (for acidification)
Procedure:
-
Thiosemicarbazide Formation: In a round-bottom flask, dissolve this compound (1 mmol) in 10 mL of ethanol. Add the desired isothiocyanate (1.1 mmol) and reflux the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, cool the mixture and collect the precipitated thiosemicarbazide by filtration.
-
Triazole Cyclization: Suspend the dried thiosemicarbazide (1 mmol) in 10 mL of a 10% aqueous sodium hydroxide solution. Heat the mixture at 80-90°C for 4-6 hours.[15]
-
Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid to pH 5-6.
-
The precipitated 1,2,4-triazole-3-thione is collected by filtration, washed with water, and dried.
-
The product can be further purified by recrystallization from a suitable solvent.
Rationale: The formation of a 1,2,4-triazole ring introduces a rigid, planar heterocyclic system with both hydrogen bond donor and acceptor capabilities. The substituent introduced via the isothiocyanate can be varied to probe different regions of the kinase active site.[9][16]
Caption: Synthesis of 1,2,4-Triazole Derivatives.
Biological Evaluation: Assessing Kinase Inhibitory Activity
Once a library of compounds has been synthesized, the next critical step is to evaluate their biological activity.
Protocol 4: In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol describes a generic, luminescence-based in vitro kinase assay to determine the IC50 values of the synthesized compounds against a target kinase.
Materials:
-
Target kinase and its specific substrate
-
ATP
-
Synthesized inhibitor compounds
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (vehicle control).
-
Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP (at the Km concentration for the specific kinase).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Description |
| IC50 | The concentration of an inhibitor required to reduce the activity of a kinase by 50%. |
| ATP Concentration | Using the Km value for ATP for the specific kinase is recommended for determining the intrinsic potency of ATP-competitive inhibitors. |
| Controls | Include a positive control (a known inhibitor of the target kinase) and a negative control (DMSO vehicle). |
Protocol 5: Cell-Based Target Engagement Assay (NanoBRET™)
To confirm that the synthesized inhibitors can engage their target kinase within a cellular context, a target engagement assay such as NanoBRET™ is highly recommended.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ Kinase Tracer
-
Synthesized inhibitor compounds
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well cell culture plates
-
Plate reader capable of measuring BRET signals
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol.
-
Cell Plating: Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the inhibitor compounds in Opti-MEM®. Add the diluted compounds to the cells.
-
Tracer Addition: Add the NanoBRET™ Kinase Tracer to the wells at its pre-determined optimal concentration.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the BRET signal on a plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the inhibitor concentration to determine the IC50 value for target engagement.[17]
Kinase Selectivity Profiling
To assess the specificity of the most potent inhibitors, it is crucial to perform kinase selectivity profiling against a broad panel of kinases. While several commercial services offer comprehensive kinase profiling, a general in-house strategy can be employed for initial screening.[18][19]
General Strategy for In-House Selectivity Profiling:
-
Primary Screen: Screen the lead compounds at a single high concentration (e.g., 1 or 10 µM) against a panel of representative kinases from different families using the in vitro kinase assay described in Protocol 4.
-
Hit Confirmation: For any kinases that show significant inhibition (e.g., >70% inhibition) in the primary screen, perform a full IC50 determination.
-
Selectivity Score Calculation: A selectivity score can be calculated to quantify the specificity of the inhibitor. This can be as simple as the ratio of IC50 values for off-target kinases versus the primary target.
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. The synthetic versatility of the carbohydrazide moiety allows for the creation of diverse chemical libraries. By combining rational design, efficient synthesis, and robust biological evaluation, researchers can leverage this scaffold to discover potent and selective kinase inhibitors for therapeutic development. The protocols and guidelines presented in this document provide a solid foundation for initiating such a drug discovery program.
References
- Damghani, T., et al. (2021). Strategy for the design of imidazo [1,2-α] pyridine derivatives bearing 1,2,3-triazole moiety.
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
- Barreca, M. L., et al. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 58(19), 7796-7811.
- Takeuchi, M., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(24), 7686-7698.
- Al-Soud, Y. A., et al. (2020). Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety. European Journal of Chemistry, 11(2), 113-119.
- Biju, C. R., et al. (2015). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Journal of Young Pharmacists, 7(3), 227-234.
- Biju, C. R., et al. (2015). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Journal of Young Pharmacists, 7(3), 227-234.
- Frank, P. V., et al. (2006). Solvent-free microwave-assisted synthesis of oxadiazoles containing imidazole moiety. Journal of Chemical Sciences, 118(1), 81-84.
- Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28.
- Munir, R., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4930.
- de Souza, M. V. N., et al. (2010). Fast synthesis of N-acylhydrazones employing a microwave assisted neat protocol.
- Al-Soud, Y. A., et al. (2020). Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety. European Journal of Chemistry, 11(2), 113-119.
- Damghani, T., et al. (2021). Strategy for the design of imidazo [1,2-α] pyridine derivatives bearing 1,2,3-triazole moiety.
- Fodor, K., et al. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. ACS Omega, 7(32), 28459-28468.
- Biju, C. R., et al. (2015). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Journal of Young Pharmacists, 7(3), 227-234.
- de Souza, M. V. N., et al. (2010). Fast synthesis of N-acylhydrazones employing a microwave assisted neat protocol.
- Tian, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 971391.
- Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (2020). Journal of Medicinal Chemistry, 63(15), 8286-8305.
- Al-Soud, Y. A., et al. (2020). Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety. European Journal of Chemistry, 11(2), 113-119.
- Bantscheff, M., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Letters, 585(11), 1643-1648.
- Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8), e200324228067.
- A Review on Synthesis of Carbohydrazide Derivatives. (2023). Asian Journal of Green Chemistry, 7(2), 92-113.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemmethod.com [chemmethod.com]
- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. jyoungpharm.org [jyoungpharm.org]
- 15. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
protocol for MTT assay with 6-Chloroimidazo[1,2-a]pyridine derivatives
An Application Guide and Protocol for Determining the Cytotoxicity of 6-Chloroimidazo[1,2-a]pyridine Derivatives using the MTT Assay
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the cytotoxic effects of 6-Chloroimidazo[1,2-a]pyridine derivatives. This protocol emphasizes scientific integrity, offering field-proven insights into assay optimization, execution, and data interpretation. It details critical considerations specific to the imidazopyridine class of compounds, including handling, solubility, and potential assay interference. The guide includes a detailed, step-by-step methodology, troubleshooting advice, and instructions for data analysis to ensure the generation of reliable and reproducible results.
The Principle of the MTT Assay: A Measure of Metabolic Viability
The MTT assay is a foundational colorimetric method for assessing cellular metabolic activity, which serves as a robust indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] The core of the assay lies in the enzymatic conversion of a yellow, water-soluble tetrazolium salt, MTT, into a purple, water-insoluble formazan product.[1][4] This reduction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells.[1]
The quantity of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active, and therefore viable, cells.[3] A decrease in metabolic activity, triggered by a cytotoxic agent like a 6-Chloroimidazo[1,2-a]pyridine derivative, results in reduced formazan generation, signaling a loss of cell viability.
Caption: The biochemical principle of the MTT assay.
Critical Considerations for 6-Chloroimidazo[1,2-a]pyridine Derivatives
While the MTT assay is a standard procedure, the specific chemical nature of the test compounds requires tailored handling and controls to ensure data integrity.
-
Safety and Handling : 6-Chloroimidazo[1,2-a]pyridine and its derivatives are research chemicals. Standard laboratory safety protocols must be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves.[5][6][7] All handling, particularly of powdered forms, should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][7][8]
-
Solubility : Imidazopyridine derivatives often exhibit limited aqueous solubility.[9][10] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM).[11] When preparing working dilutions in cell culture medium, it is crucial to observe for any signs of precipitation. The final concentration of DMSO in the culture wells should be kept low (typically ≤0.5%) and consistent across all treatments, including the vehicle control, to avoid solvent-induced cytotoxicity.[3]
-
Potential for Assay Interference :
-
Direct MTT Reduction : Certain compounds with strong reducing properties can chemically reduce MTT to formazan in the absence of cells, leading to a false-positive signal of high viability.[12]
-
Color Interference : If a derivative is colored, it may absorb light at the same wavelength as formazan, artificially inflating the absorbance reading.
-
Self-Validation : To mitigate these risks, a crucial control must be included: wells containing the highest concentration of the test compound in cell-free medium.[13] Any significant absorbance in these wells after the addition of MTT and solubilizer indicates direct interference, and the data must be corrected accordingly.
-
Essential Pre-Assay Optimization
For the protocol to be trustworthy, key parameters must be optimized for the specific cell line being used. Failure to optimize can lead to unreliable and non-reproducible results.[14]
| Parameter | Rationale for Optimization | Recommended Procedure |
| Cell Seeding Density | The assay relies on a linear relationship between cell number and formazan production. Too few cells will produce a signal indistinguishable from background noise. Too many cells can lead to nutrient depletion and contact inhibition, causing a plateau in the signal that does not accurately reflect viability.[13][15] | Perform a titration experiment. Seed cells in a 96-well plate at various densities (e.g., 1,000 to 100,000 cells/well).[15] Incubate for 24 hours, then perform the MTT assay. Plot absorbance vs. cell number and select a density that falls within the linear portion of the curve, ideally yielding an absorbance value between 0.75 and 1.5 for untreated cells.[15] |
| MTT Incubation Time | The incubation period must be sufficient for detectable formazan crystal formation but short enough to avoid MTT-induced cytotoxicity.[4] Optimal time can vary significantly between fast- and slow-growing cell lines. | Using the optimal cell density, incubate cells with MTT reagent (final concentration ~0.5 mg/mL) for different durations (e.g., 1, 2, 3, and 4 hours).[14][16] Select the shortest incubation time that yields a robust and reproducible signal without visible signs of toxicity (e.g., cell detachment, morphological changes).[1] |
| MTT Concentration | While 0.5 mg/mL is a standard final concentration, some cell lines may be sensitive to higher concentrations, while others may require more MTT for a strong signal.[14] | For most applications, 0.5 mg/mL is effective. If signals are low, test a range from 0.2 to 1.0 mg/mL to identify a concentration that maximizes the signal-to-noise ratio without being toxic.[13] |
Detailed Experimental Protocol
This protocol is designed for adherent cells cultured in 96-well plates. Adjustments may be necessary for suspension cells.
Caption: General experimental workflow for the MTT assay.
Phase 1: Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Aseptically dissolve 50 mg of MTT powder in 10 mL of sterile Dulbecco's Phosphate-Buffered Saline (DPBS).[3][16]
-
Vortex until fully dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container (e.g., a tube wrapped in aluminum foil).[16]
-
Store at 4°C for short-term use (weeks) or at -20°C for long-term storage (months).[3][16] Protect from light at all times.[3]
-
-
Compound Stock Solution (e.g., 10 mM):
-
Prepare a high-concentration stock of your 6-Chloroimidazo[1,2-a]pyridine derivative in sterile, anhydrous DMSO.[11]
-
Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Solubilization Buffer:
Phase 2: Cell Plating and Treatment
-
Cell Seeding: Harvest cells during their exponential growth phase. Prepare a single-cell suspension and plate them into a 96-well flat-bottom plate at the predetermined optimal density in 100 µL of complete culture medium.
-
Plate Layout: Design the plate layout carefully. A representative layout is suggested below. Use at least triplicate wells for each condition. To minimize the "edge effect," consider filling the outermost wells with 100 µL of sterile PBS or medium without using them for experimental data.[13]
| Well Type | Cells | Compound | Vehicle (DMSO) | Medium |
| Untreated Control | + | - | - | + |
| Vehicle Control | + | - | + (at max conc.) | + |
| Test Compound | + | + (serial dilutions) | + (variable conc.) | + |
| Blank (Medium) | - | - | - | + |
| Compound Control | - | + (max conc.) | + (max conc.) | + |
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow cells to adhere and resume normal growth.[1]
-
Compound Addition:
-
Prepare serial dilutions of the 6-Chloroimidazo[1,2-a]pyridine derivative from the DMSO stock in complete culture medium. Ensure the final DMSO concentration is consistent across all wells.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate compound concentrations or controls.
-
-
Exposure: Return the plate to the incubator and expose the cells to the compound for the desired duration (e.g., 24, 48, or 72 hours).
Phase 3: MTT Assay Procedure
-
MTT Addition: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of ~0.45-0.5 mg/mL).[16] Gently swirl the plate to mix.
-
Incubation: Return the plate to the incubator for the optimized incubation time (typically 2-4 hours).[15] During this period, viable cells will produce visible intracellular purple formazan crystals.
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.
-
Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well.[17]
-
Place the plate on an orbital shaker for 10-15 minutes at a low speed to ensure complete dissolution of the crystals. Protect the plate from light during this step.
-
Phase 4: Data Acquisition
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader. The optimal wavelength is typically 570 nm.[2][14][15] It is recommended to use a reference wavelength of >650 nm to subtract background absorbance from cell debris or other artifacts. Read the plate within 1 hour of adding the solubilizer.
Data Analysis and Interpretation
-
Background Correction: For each well, subtract the average absorbance value of the blank (medium only) wells. If a reference wavelength was used, this subtraction is often performed automatically by the plate reader's software.
-
Calculate Percent Viability: The viability of treated cells is expressed as a percentage relative to the vehicle control.
% Viability = [(Absorbance of Treated Sample − Absorbance of Blank) / (Absorbance of Vehicle Control − Absorbance of Blank)] × 100
-
Determine the IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that reduces cell viability by 50%.
-
Plot a dose-response curve with the compound concentrations on the x-axis (logarithmic scale) and the corresponding % Viability on the y-axis.
-
Use a statistical software package (e.g., GraphPad Prism, Origin) or an Excel add-in to fit the data to a non-linear regression model (e.g., sigmoidal dose-response, four-parameter logistics).[18][19]
-
The software will calculate the IC₅₀ value from the fitted curve.[19][20]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background in Blank Wells | - Microbial contamination of medium or reagents.- Phenol red in the medium can interfere.- Test compound directly reduces MTT. | - Use strict aseptic technique.[15]- Use phenol red-free medium during the MTT incubation step.[13]- Check the compound control wells. If absorbance is high, the compound interferes with the assay. |
| Low Absorbance Readings | - Cell seeding density is too low.- Incubation time with MTT is too short.- Incomplete solubilization of formazan crystals.- Cells are not healthy or are in a lag growth phase. | - Optimize cell number via titration.[13][15]- Increase MTT incubation time (re-optimize).[15]- Ensure vigorous mixing/shaking after adding solvent; pipette up and down if needed.- Ensure cells are harvested during the exponential growth phase. |
| High Variability Between Replicates | - Inconsistent cell seeding across wells.- Pipetting errors.- "Edge effect" due to uneven evaporation in outer wells. | - Ensure a homogenous single-cell suspension before plating.- Use calibrated pipettes and proper technique.- Avoid using the outer rows and columns for experimental samples; fill them with sterile PBS instead.[13] |
| Absorbance Readings Too High | - Cell seeding density is too high, leading to overgrowth.- Microbial contamination. | - Reduce the initial number of cells plated per well.[15]- Visually inspect wells for contamination before adding MTT.[21] |
References
-
Präbst, K., Engelhardt, H., Ringgeler, S., & Hübner, H. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12871. Available at: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Retrieved from [Link]
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. Retrieved from [Link]
-
CLYTE Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. Retrieved from [Link]
-
MDPI. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Retrieved from [Link]
-
PubMed. (n.d.). Localization of MTT Formazan in Lipid Droplets. An Alternative Hypothesis About the Nature of Formazan Granules and Aggregates. PubMed. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2010). MSDS of 6-Chloroimidazo[1,2-b]pyridazine. Capot Chemical. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PubMed Central. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (n.d.). PEG Mediated Synthesis, Characterization And Cytotoxicity Evaluation of Novel Imidazo[1,2-a] Pyridines Chalcones. IJRAR.org. Retrieved from [Link]
-
Chemical Methodologies. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Retrieved from [Link]
-
ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. Retrieved from [Link]
-
R Discovery. (2015). Synthesis and potent cytotoxicity of some novel imidazopyridine derivatives against MCF-7 human breast adenocarcinoma cell line. R Discovery. Retrieved from [Link]
-
RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. Retrieved from [Link]
-
YouTube. (2014). MTT assay. YouTube. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Retrieved from [Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institute. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2015). How can I calculate IC50 from mtt results?. ResearchGate. Retrieved from [Link]
-
YouTube. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Journal of Pharmaceutical Research International. Retrieved from [Link]
-
Nelson Labs. (n.d.). Cytotoxicity Test. Nelson Labs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Highlight report: Cell type selection for toxicity testing. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). Advances in Synthesis and Application of Imidazopyridine Derivatives. ResearchGate. Retrieved from [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. MTT Assay | AAT Bioquest [aatbio.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. capotchem.cn [capotchem.cn]
- 9. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore | MDPI [mdpi.com]
- 10. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. clyte.tech [clyte.tech]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. resources.rndsystems.com [resources.rndsystems.com]
Application Note: A Practical Guide to Cell Cycle Analysis in Cancer Cells Following Treatment with Imidazo[1,2-a]pyridine Compounds
Introduction: Targeting the Engine of Cancer Proliferation
The cell cycle is the fundamental process by which cells replicate, a tightly regulated sequence of events that ensures faithful duplication and division.[1] In cancer, this regulation is lost, leading to uncontrolled proliferation, a hallmark of the disease.[2][3] Consequently, the cell cycle machinery presents a critical target for anticancer drug development.[3][4] Imidazo[1,2-a]pyridines (IPs) are a promising class of nitrogen-based heterocyclic compounds that have garnered significant interest for their diverse biological activities, including potent anticancer effects against various cancer cell lines.[5][6]
Emerging research demonstrates that a key mechanism of action for many IP derivatives is the induction of cell cycle arrest, effectively halting the proliferation of cancer cells.[7][8][9][10] Studies have shown that these compounds can interfere with critical signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to an upregulation of cell cycle inhibitors like p53 and p21 and subsequent arrest at specific phases, often the G2/M phase.[7][9][11][12]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. We will detail the principles, protocols, and data analysis workflows for accurately assessing the effects of imidazo[1,2-a]pyridine compounds on the cancer cell cycle using flow cytometry.
Principle of the Assay: Quantifying DNA to Reveal Cell Cycle Phase
Flow cytometry is a powerful technique for rapid, single-cell analysis of DNA content.[13] The most common method for cell cycle analysis relies on staining the DNA of fixed and permeabilized cells with a fluorescent dye, Propidium Iodide (PI).[14][15]
The Causality Behind PI Staining: PI is an intercalating agent that stoichiometrically binds to double-stranded DNA; meaning, the amount of fluorescence emitted by the dye is directly proportional to the amount of DNA in the cell.[15] This principle allows for the clear differentiation of cell populations based on their phase in the cell cycle:
-
G0/G1 Phase: Cells contain a normal diploid (2n) amount of DNA and thus exhibit the lowest fluorescence intensity.
-
S Phase: Cells are actively synthesizing DNA, resulting in a DNA content between 2n and 4n and an intermediate fluorescence intensity.
-
G2/M Phase: Cells have completed DNA replication and contain a tetraploid (4n) amount of DNA, showing twice the fluorescence intensity of G0/G1 cells.[16]
Because PI also binds to double-stranded RNA, treating the cells with RNase is a critical step to ensure that the measured fluorescence originates exclusively from DNA.[14] Additionally, a "sub-G1" peak, appearing to the left of the G0/G1 peak, is often indicative of apoptotic cells with fragmented DNA.[17]
For a more direct measure of DNA synthesis, the Propidium Iodide assay can be complemented with a Bromodeoxyuridine (BrdU) incorporation assay. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S phase and can be detected with a specific fluorescently-labeled antibody, providing a definitive quantification of the S-phase population.[18][19][20][21]
Experimental & Data Analysis Workflow
The following diagram provides a high-level overview of the entire process, from initial cell culture to the final interpretation of cell cycle data.
Caption: Experimental workflow for cell cycle analysis.
Detailed Protocols
Protocol 1: Cell Culture and Compound Treatment
This protocol is designed to be a self-validating system by including a vehicle control, which serves as the baseline for normal cell cycle distribution, and multiple concentrations of the test compound to establish a dose-dependent effect.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A375, HCC1937) in 6-well plates at a density that will ensure they are in the exponential growth phase and reach 60-70% confluency at the time of treatment.
-
Incubation: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator. A healthy, asynchronously growing population is crucial for a representative baseline cell cycle profile.[22]
-
Compound Preparation: Prepare a stock solution of the imidazo[1,2-a]pyridine compound in a suitable solvent (e.g., DMSO). Subsequently, prepare serial dilutions in complete culture medium to achieve the final desired concentrations.
-
Cell Treatment:
-
Remove the old medium from the wells.
-
Add the medium containing the different concentrations of the IP compound to the respective wells.
-
Include a "vehicle control" well that receives medium with the same final concentration of the solvent (e.g., 0.1% DMSO) used for the highest drug concentration.
-
-
Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the compound's known or hypothesized mechanism and potency.
Protocol 2: Sample Preparation and Propidium Iodide (PI) Staining
This protocol is optimized to minimize cell clumping and ensure specific staining of DNA for high-resolution cell cycle analysis.[15][23][24]
-
Cell Harvesting:
-
Aspirate the media from all wells.
-
Wash cells once with 1x Phosphate-Buffered Saline (PBS).
-
Add trypsin and incubate until cells detach. Neutralize with complete medium and transfer the cell suspension to 15 mL conical tubes.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[15] Discard the supernatant and resuspend the cell pellet in 3 mL of cold 1x PBS. Repeat this wash step.
-
Fixation (Critical Step):
-
Centrifuge cells again (300 x g, 5 min) and discard the supernatant.
-
Resuspend the pellet in 400 µL of cold 1x PBS.
-
While gently vortexing the tube, add 1 mL of ice-cold 70% ethanol drop-wise.[15][24] This drop-wise addition while vortexing is essential to prevent cell aggregation, which can distort flow cytometry results.[14]
-
Incubate on ice for at least 30 minutes. Samples can be stored at 4°C for several weeks at this stage.[15][24]
-
-
Rehydration and Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g for 5 minutes) as ethanol makes them more buoyant.[24] Carefully aspirate the ethanol.
-
Wash the cell pellet twice with 3 mL of 1x PBS.[15]
-
Resuspend the cell pellet in 450 µL of PI staining solution (50 µg/mL PI in PBS).
-
Add 50 µL of RNase A solution (100 µg/mL in PBS) to the cell suspension.[24] This ensures only DNA is stained.[14]
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Analysis: The samples are now ready for flow cytometry analysis. Keep them on ice and protected from light.
Flow Cytometry Acquisition and Data Analysis
-
Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for PI excitation. Set the emission detector for PI to the appropriate channel (e.g., FL2 or PE-Texas Red, ~600 nm).
-
Linear Scaling: Ensure the parameter for PI fluorescence is set to a linear scale, as the differences in DNA content are absolute (2n vs. 4n).[1][23]
-
Flow Rate: Use a low flow rate during acquisition. High flow rates can increase the coefficient of variation (CV) and reduce the resolution between the G0/G1 and G2/M peaks.[22][25]
-
Doublet Discrimination (Self-Validation):
-
This is a critical step for data integrity. Cell clumps or "doublets" can be mistaken for G2/M cells, artificially inflating that population.
-
Create a dot plot of the fluorescence pulse area (FL2-A) versus the pulse width (FL2-W) or pulse height (FL2-H).
-
Gate on the main diagonal population, which represents single cells, and exclude the outliers with a higher area-to-width ratio (the doublets).[23][24][26]
-
-
Histogram Analysis:
Data Interpretation and Expected Results
Treatment with an effective imidazo[1,2-a]pyridine compound is expected to cause a dose-dependent accumulation of cells in a specific phase of the cell cycle. For many IPs, this is the G2/M phase.[7][11]
Table 1: Hypothetical Cell Cycle Distribution in Cancer Cells Treated with Compound IP-X
| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | % Cells in Sub-G1 (Apoptosis) |
| Vehicle Control (0.1% DMSO) | 55.2% | 28.3% | 16.5% | 1.1% |
| Compound IP-X (10 µM) | 41.5% | 20.1% | 38.4% | 3.7% |
| Compound IP-X (25 µM) | 25.8% | 12.5% | 61.7% | 8.9% |
| Compound IP-X (50 µM) | 15.3% | 8.9% | 75.8% | 15.2% |
The data in Table 1 illustrates a clear dose-dependent increase in the G2/M population, with a corresponding decrease in the G0/G1 and S phase populations. The increase in the sub-G1 fraction suggests that prolonged cell cycle arrest may be leading to apoptosis.
Underlying Mechanism of Action
The observed G2/M arrest can be linked to the compound's effect on key regulatory pathways. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling cascade, a central pathway for cell growth and proliferation.[7][12] This inhibition can lead to the activation of tumor suppressors like p53, which in turn upregulates the cyclin-dependent kinase inhibitor p21, a key protein responsible for halting the cell cycle at the G2/M checkpoint.[6][7][9][10]
Caption: Potential signaling pathway for IP-induced G2/M arrest.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High CV of G0/G1 Peak | - Flow rate is too high.- Cell clumping.- Suboptimal fixation. | - Run samples at the lowest flow rate setting.[22][25]- Ensure drop-wise addition of ethanol while vortexing. Filter cells through a 40 µm mesh before analysis.[22]- Use fresh, ice-cold 70% ethanol for fixation. |
| No Clear G2/M Peak | - Cells are not proliferating (contact inhibited or quiescent).- Insufficient staining time. | - Ensure cells are harvested during the exponential growth phase.[22] Check cell culture conditions.[26]- Increase incubation time with PI/RNase solution.[22] |
| Excessive Debris / High Sub-G1 Peak in Control | - Over-trypsinization or harsh cell handling.- Suboptimal cell health. | - Minimize trypsin exposure time. Handle cells gently; do not vortex excessively at high speeds.[22]- Use freshly isolated cells when possible and ensure optimal culture conditions. |
| Single, Broad Peak | - Incorrect instrument settings.- Inadequate RNase treatment. | - Verify that the PI fluorescence parameter is on a linear, not logarithmic, scale.[28]- Ensure RNase A is active and incubation is sufficient to degrade all RNA. |
Conclusion
This application note provides a robust and reliable framework for investigating the effects of imidazo[1,2-a]pyridine compounds on cancer cell cycle progression. By following the detailed protocols for cell treatment, PI staining, and flow cytometric analysis, researchers can generate high-quality, reproducible data. The inclusion of proper controls, doublet discrimination, and troubleshooting guidelines ensures the integrity of the results. This assay is an indispensable tool in the preclinical evaluation of novel IP derivatives, providing critical insights into their mechanism of action and potential as next-generation anticancer therapeutics.
References
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Creative Biolabs Antibody. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]
-
Aliwaini, S., Awadallah, A. M., Morjan, R. Y., Ghunaim, M., Alqaddi, H., Abuhamad, A. Y., ... & Abughefra, Y. M. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. Available at: [Link]
-
Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy, 12(4), 79-92. Retrieved from [Link]
-
Darzynkiewicz, Z., & Juan, G. (2004). Analysis of cell cycle by flow cytometry. Methods in molecular biology (Clifton, N.J.), 281, 301–311. Available at: [Link]
-
Bio-Rad Antibodies. (n.d.). BrdU Staining of Cells for Cell Cycle Analysis & Apoptosis Protocol. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
Pal, D., et al. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences, 294, 120334. Available at: [Link]
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. Available at: [Link]
-
Aliwaini, S., et al. (2019). New Imidazo[1,2-a]pyridine Inhibits AKT/mTOR Pathway and Induces Cell Cycle Arrest and Apoptosis in Melanoma and Cervical Cancer Cells. ResearchGate. Retrieved from [Link]
-
Al-qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. Retrieved from [Link]
-
Zhu, H. (2012). Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). Bio-protocol, 2(7), e198. Available at: [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
Nunez, R. (2001). DNA measurement and cell cycle analysis by flow cytometry. Current issues in molecular biology, 3(3), 67–70. Retrieved from [Link]
-
Al-qatati, A., Aliwaini, S., Al-faqih, M., Altaher, A. M. H., Awadallah, A. M., & Morjan, R. Y. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention : APJCP, 23(9), 2943–2951. Available at: [Link]
-
Elabscience. (2024). Three Common Problems and Solutions of Cell Cycle Detection. Retrieved from [Link]
-
Al-qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Cell cycle analysis following drug treatments. Retrieved from [Link]
-
Al-qatati, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ResearchGate. Retrieved from [Link]
-
Ghorbani, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 31(1), 121–134. Available at: [Link]
-
MDPI. (2024). Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. Retrieved from [Link]
-
van der Meer, D., et al. (2018). Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach. EBioMedicine, 32, 58–69. Available at: [Link]
-
Penington, C. J., et al. (2021). Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Frontiers in Bioinformatics, 1, 731118. Available at: [Link]
Sources
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. biocompare.com [biocompare.com]
- 3. Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. bdbiosciences.com [bdbiosciences.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. flowcytometry-embl.de [flowcytometry-embl.de]
- 21. bio-protocol.org [bio-protocol.org]
- 22. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 26. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 27. docs.research.missouri.edu [docs.research.missouri.edu]
- 28. Flow Cytometry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes & Protocols: Quantifying Apoptosis in Cancer Cells Treated with Imidazo[1,2-a]pyridine Derivatives using Annexin V-FITC/PI Staining
Introduction: The Convergence of Novel Therapeutics and Precision Apoptosis Detection
Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds in oncology, demonstrating significant anti-cancer activity.[1][2][3] Many of these derivatives exert their therapeutic effect by inducing apoptosis, or programmed cell death, a critical regulatory mechanism that is often evaded by cancer cells.[1][2][4] Therefore, the precise quantification of apoptosis is paramount in the preclinical evaluation of these novel drug candidates.
The Annexin V-FITC Apoptosis Detection Assay is a gold-standard method for identifying and quantifying apoptotic cells.[5] It offers a sensitive and reliable means to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells, providing crucial insights into the mechanism of action of compounds like imidazo[1,2-a]pyridines.[6][7] This application note provides a comprehensive guide, from the foundational principles to detailed protocols and data interpretation, for researchers employing this assay to evaluate the apoptotic potential of imidazo[1,2-a]pyridine derivatives.
Scientific Principles: Unmasking the "Eat-Me" Signal
The assay is founded on two core biological events that characterize the progression of cell death: the externalization of phosphatidylserine (PS) and the loss of plasma membrane integrity.[6][7]
1. Annexin V and the Phosphatidylserine (PS) Flip: In healthy, viable cells, PS is strictly localized to the inner leaflet of the plasma membrane.[5][8][9] During the early stages of apoptosis, this membrane asymmetry is lost, and PS translocates to the outer leaflet, exposing it to the extracellular environment.[5][7][10] This externalized PS acts as an "eat-me" signal, flagging the apoptotic cell for removal by phagocytes.[7] Annexin V, a 35-36 kDa calcium-dependent protein, has a high binding affinity for PS.[5][11][12] By conjugating Annexin V to a fluorophore like fluorescein isothiocyanate (FITC), early apoptotic cells with intact membranes can be specifically labeled and detected.[5][13]
2. Propidium Iodide (PI) and Membrane Integrity: Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent.[14][15][16] It is impermeant to the intact plasma membrane of live and early apoptotic cells.[17][18] However, in late-stage apoptotic or necrotic cells, the membrane becomes compromised and permeable.[7][14] PI can then enter the cell, bind to DNA, and emit a strong red fluorescence, indicating the loss of membrane integrity.[14][16][18]
By using Annexin V-FITC and PI in tandem, it is possible to resolve four distinct cell populations via flow cytometry:
-
Viable Cells: Annexin V-FITC negative and PI negative (Annexin V-/PI-).
-
Early Apoptotic Cells: Annexin V-FITC positive and PI negative (Annexin V+/PI-).
-
Late Apoptotic/Necrotic Cells: Annexin V-FITC positive and PI positive (Annexin V+/PI+).
-
Necrotic Cells: Annexin V-FITC negative and PI positive (Annexin V-/PI+).[7][19]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} end
Figure 1: Progression of cell death pathways and corresponding Annexin V/PI staining patterns.
Experimental Protocol: A Step-by-Step Guide
This protocol is a robust starting point and should be optimized for specific cell lines and imidazo[1,2-a]pyridine derivatives.
1. Materials and Reagents:
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with Fetal Bovine Serum (FBS) and antibiotics
-
Imidazo[1,2-a]pyridine derivative(s) of interest, dissolved in a suitable solvent (e.g., DMSO)
-
Positive control for apoptosis induction (e.g., Staurosporine, Etoposide)[7]
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer tubes
-
Microcentrifuge
-
Flow cytometer (equipped with a 488 nm laser for excitation)[14][20]
2. Cell Seeding and Treatment: a. Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvest. b. Allow cells to adhere and grow for 24 hours. c. Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in complete culture medium. Causality Insight: A dose-response and time-course experiment is crucial to identify the optimal concentration and incubation time that induces apoptosis without causing widespread, immediate necrosis. d. Treat the cells with the desired concentrations of the compound. Include the following controls:
- Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the highest drug concentration.
- Untreated Control: Cells incubated in culture medium only.
- Positive Control: Cells treated with a known apoptosis-inducing agent.[7] e. Incubate the cells for the predetermined time (e.g., 24, 48, or 72 hours).
3. Cell Harvesting and Staining: a. Adherent Cells: i. Carefully collect the culture medium from each well, as it contains floating apoptotic cells.[21] Centrifuge at 300 x g for 5 minutes to pellet these cells and save the pellet. ii. Wash the adherent cells gently with PBS. iii. Detach the cells using a gentle, non-enzymatic cell dissociation buffer or mild trypsin-EDTA. Trustworthiness Insight: Harsh trypsinization can damage cell membranes, leading to false positive PI staining.[5] Minimize exposure time and neutralize promptly. iv. Combine the detached cells with the corresponding cell pellet from step 3.a.i. b. Suspension Cells: i. Collect cells directly from the culture flask into a centrifuge tube. c. Centrifuge the combined cell suspension at 300 x g for 5 minutes. d. Discard the supernatant and wash the cells twice with cold PBS to remove any residual medium.[7] e. Resuspend the cell pellet in 1X Annexin V Binding Buffer. Expertise Insight: The binding of Annexin V to PS is strictly calcium-dependent.[5][22] Using a buffer other than the provided Binding Buffer can lead to failed staining. f. Determine the cell count and adjust the concentration to 1-5 x 10⁵ cells per 100 µL of 1X Binding Buffer.[6][20] g. To each 100 µL of cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI solution (concentration as per kit instructions).[20] h. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7] Causality Insight: Incubation in the dark is critical as FITC and PI are light-sensitive.[6] i. After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.[18] The samples should be analyzed by flow cytometry immediately, preferably within one hour.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
} end
Figure 2: A streamlined workflow for the Annexin V-FITC/PI apoptosis assay.
Data Acquisition and Analysis by Flow Cytometry
1. Instrument Setup: a. Use a flow cytometer equipped with a 488 nm blue laser. b. Set up a forward scatter (FSC) vs. side scatter (SSC) dot plot to visualize the cell population and gate out debris. c. Detect FITC fluorescence in the FL1 channel (typically ~530 nm) and PI fluorescence in the FL2 or FL3 channel (typically >610 nm).[14][20]
2. Compensation Controls: Trustworthiness Insight: Since the emission spectra of FITC and PI can overlap, proper fluorescence compensation is essential for accurate data.[7] Prepare three control samples for setting up the instrument: i. Unstained Cells: To set the baseline voltage for FSC, SSC, and fluorescence detectors. ii. Annexin V-FITC only stained cells: To adjust compensation for FITC spillover into the PI channel. iii. PI only stained cells: To adjust compensation for PI spillover into the FITC channel. (Note: Inducing necrosis by heat or ethanol treatment may be necessary to get a PI-positive population).
3. Data Interpretation: After acquiring the data for your treated samples, a quadrant analysis is performed on a dot plot of Annexin V-FITC (x-axis) vs. PI (y-axis).[19][23]
| Quadrant | Annexin V-FITC Status | Propidium Iodide (PI) Status | Cell Population | Interpretation |
| Lower-Left (Q3) | Negative | Negative | Viable | Healthy cells with intact membranes. |
| Lower-Right (Q4) | Positive | Negative | Early Apoptotic | PS is externalized, but membrane remains intact.[7] |
| Upper-Right (Q2) | Positive | Positive | Late Apoptotic / Necrotic | PS is externalized, and membrane integrity is lost.[7] |
| Upper-Left (Q1) | Negative | Positive | Necrotic | Primarily necrotic cells with compromised membranes.[7] |
The percentage of cells in each quadrant provides a quantitative measure of the effect of the imidazo[1,2-a]pyridine derivative. An effective pro-apoptotic compound will show a significant increase in the percentage of cells in the early (Q4) and late (Q2) apoptotic quadrants compared to the vehicle control.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background in control group | - Poor cell health before treatment. - Mechanical damage during harvesting.[7] - Improper compensation.[24] | - Use healthy, log-phase cells. - Handle cells gently; avoid harsh pipetting or vortexing. - Re-run single-stain controls to set proper compensation. |
| Weak or no Annexin V signal | - Insufficient drug concentration or incubation time. - Reagents expired or improperly stored. - Incorrect buffer used (Ca²⁺ is essential).[22] | - Perform a dose-response and time-course optimization. - Check reagent expiry dates; use a positive control to validate the kit. - Always use the 1X Binding Buffer provided with the kit. |
| Most cells are PI positive | - Drug concentration is too high, causing rapid necrosis.[25] - Incubation time is too long, cells progressed to secondary necrosis. - Harsh cell harvesting. | - Reduce the concentration of the imidazo[1,2-a]pyridine derivative. - Perform a time-course experiment to capture earlier apoptotic events. - Use a gentler cell detachment method. |
Conclusion
The Annexin V-FITC/PI assay is an indispensable tool for characterizing the pro-apoptotic activity of novel imidazo[1,2-a]pyridine derivatives. By providing a quantitative snapshot of different stages of cell death, this flow cytometry-based method delivers critical data for drug development professionals. Adherence to a carefully validated protocol, including appropriate controls and thoughtful data analysis, ensures the generation of reliable and reproducible results, thereby accelerating the journey of promising anti-cancer compounds from the laboratory to clinical evaluation.
References
-
Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Online] Available at: [Link]
-
Naito, M., et al. (1997). Phosphatidylserine Externalization Is a Downstream Event of Interleukin-1β–Converting Enzyme Family Protease Activation During Apoptosis. Blood. [Online] Available at: [Link]
-
Rao, R. V., et al. (2001). Externalization of phosphatidylserine may not be an early signal of apoptosis in neuronal cells. Journal of Neurochemistry. [Online] Available at: [Link]
-
Vance, J. E. & Steenbergen, R. (2004). Externalization of phosphatidylserine during apoptosis does not specifically require either isoform of phosphatidylserine synthase. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Online] Available at: [Link]
-
Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Online] Available at: [Link]
-
iGEM. Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. [Online] Available at: [Link]
-
BosterBio. Annexin V PI Staining Guide for Apoptosis Detection. [Online] Available at: [Link]
-
Thiyagarajan, V., Sivalingam, J. & Rajendran, C. P. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Online] Available at: [Link]
-
Singh, H., et al. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences. [Online] Available at: [Link]
-
Zagórska, A., et al. (2017). Phosphatidylserine externalization by apoptotic cells is dispensable for specific recognition leading to innate apoptotic immune responses. The Journal of Immunology. [Online] Available at: [Link]
-
Abbkine. Common Problems and Solutions in Annexin V-Based Flow Cytometry Apoptosis Assays. [Online] Available at: [Link]
-
Elabscience. Analysis and Solution of Common Problems in Annexin V Detection. [Online] Available at: [Link]
-
Chellan, P., et al. (2019). Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells. Apoptosis. [Online] Available at: [Link]
-
Wikipedia. Propidium iodide. [Online] Available at: [Link]
-
Singh, H., et al. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. ResearchGate. [Online] Available at: [Link]
-
Liu, X., et al. (2009). Detection of Apoptosis Based on the Interaction between Annexin V and Phosphatidylserine. Analytical Chemistry. [Online] Available at: [Link]
-
Immunostep. Everything about Annexin V-based apoptosis assays. [Online] Available at: [Link]
-
Duggan, R. (2012). My 3-step approach to gating Annexin V data appropriately. UChicago Voices. [Online] Available at: [Link]
-
JoVE. Video: Cell Death Pathways and Annexin V & PI Labeling studies. [Online] Available at: [Link]
-
ResearchGate. Flow cytometric analysis using Annexin V-FITC/PI. [Online] Available at: [Link]
-
Pricella. cell biology academy | ultra-detailed apoptosis assay selection guide! [Online] Available at: [Link]
-
MilliporeSigma. Apoptosis Assays. [Online] Available at: [Link]
-
ResearchGate. Why is Annexin V not binding? [Online] Available at: [Link]
-
Merck Millipore. Tools & Tips for Analyzing Apoptosis: A Kit Selection Guide. [Online] Available at: [Link]
-
ResearchGate. (A) Flow cytometry analysis using the Annexin V/PI staining method... [Online] Available at: [Link]
Sources
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Copper-imidazo[1,2-a]pyridines induce intrinsic apoptosis and modulate the expression of mutated p53, haem-oxygenase-1 and apoptotic inhibitory proteins in HT-29 colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bosterbio.com [bosterbio.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Phosphatidylserine Externalization in Apoptosis [novusbio.com]
- 10. Everything about Annexin V-based apoptosis assays | Immunostep Biotech [immunostep.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Annexin V | AAT Bioquest [aatbio.com]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. Propidium iodide - Wikipedia [en.wikipedia.org]
- 16. How does propidium iodide staining work? | AAT Bioquest [aatbio.com]
- 17. stemcell.com [stemcell.com]
- 18. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 19. researchgate.net [researchgate.net]
- 20. static.igem.org [static.igem.org]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. yeasenbio.com [yeasenbio.com]
- 25. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
minimum inhibitory concentration (MIC) determination for antifungal imidazo[1,2-a]pyridines
Application Note & Protocol
Topic: Determination of Minimum Inhibitory Concentration (MIC) for Novel Antifungal Imidazo[1,2-a]pyridines
Introduction: The Imperative for Novel Antifungal Discovery
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1][2] This landscape necessitates the urgent discovery and development of new antifungal agents with novel mechanisms of action. Imidazo[1,2-a]pyridines have emerged as a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent antifungal properties.[3][4][5]
A critical step in the preclinical evaluation of any new chemical entity is the quantitative assessment of its antimicrobial potency. The Minimum Inhibitory Concentration (MIC) is the cornerstone metric for this evaluation. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1] This application note provides a detailed, field-proven protocol for determining the MIC of novel imidazo[1,2-a]pyridine derivatives against pathogenic yeasts, grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9]
Scientific Principles & Rationale for Method Selection
The broth microdilution method is the gold standard for MIC determination due to its reproducibility, scalability, and the wealth of historical data correlating its in-vitro results with clinical outcomes for established drugs.[1][10][11] The protocol's integrity hinges on the meticulous control of several key variables, the causality of which is explained below.
-
Standardized Fungal Inoculum: The final density of the fungal inoculum is a critical determinant of the MIC value. An excessively high inoculum can overwhelm the antifungal agent, leading to falsely elevated MICs, while an insufficient inoculum may result in falsely low values. The standardized procedure ensures that a precise concentration of fungal cells (0.5 x 10³ to 2.5 x 10³ colony-forming units per milliliter, CFU/mL) is challenged by the compound, ensuring inter-experimental and inter-laboratory reproducibility.[12][13]
-
Chemically Defined Growth Medium: The choice of medium profoundly impacts fungal growth and drug activity. RPMI-1640 medium, buffered to a physiological pH of 7.0 with 3-(N-morpholino)propanesulfonic acid (MOPS), is the medium of choice specified by both CLSI and EUCAST for yeast susceptibility testing.[2][7] This synthetic medium provides a consistent nutritional environment and the MOPS buffer prevents pH shifts during incubation that could otherwise alter the chemical structure and activity of the test compound or affect fungal growth.
-
System Validation through Quality Control: Trustworthiness is paramount. Every experimental run must be a self-validating system. This is achieved by co-testing reference quality control (QC) strains, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, for which established MIC ranges for standard antifungals are published by CLSI and EUCAST.[14][15][16] If the MIC values for these QC strains fall within their expected ranges, it validates the integrity of the medium, the inoculum preparation, the incubation conditions, and the operator's technique for that entire batch of tests.
Visualizing the Experimental Workflow
The following diagram outlines the complete workflow for the broth microdilution MIC assay.
Caption: Workflow for MIC determination via broth microdilution.
Detailed Step-by-Step Protocol
This protocol is harmonized with the principles of CLSI document M27 and EUCAST Definitive Document E.DEF 7.3.2.[6][8][9][17]
Required Materials and Reagents
-
Test Compounds: Imidazo[1,2-a]pyridine derivatives.
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.
-
Fungal Strains: Clinical or reference yeast isolates (e.g., Candida albicans, Cryptococcus neoformans).
-
Quality Control Strains: C. parapsilosis ATCC 22019 and C. krusei ATCC 6258.[15]
-
Growth Media:
-
Sabouraud Dextrose Agar (SDA) for subculturing.
-
RPMI-1640 medium (with L-glutamine, without sodium bicarbonate).
-
-
Buffer: 0.165 M MOPS buffer solution.
-
Reagents: Sterile 0.85% saline.
-
Labware:
-
Sterile, flat-bottom 96-well microtiter plates.
-
Sterile reagent reservoirs.
-
Multichannel and single-channel pipettes.
-
Sterile pipette tips.
-
Sterile microcentrifuge tubes.
-
-
Equipment:
-
Spectrophotometer or McFarland densitometer.
-
Vortex mixer.
-
Biological safety cabinet.
-
Humidified incubator set to 35°C.
-
Preparation of Reagents
-
Test Medium Preparation: Prepare RPMI-1640 medium according to the manufacturer's instructions, then buffer to pH 7.0 ± 0.1 by adding the sterile MOPS solution. Sterilize by filtration. This is your 1X RPMI test medium.
-
Compound Stock Solution: Dissolve the imidazo[1,2-a]pyridine powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 10 mM). Ensure complete dissolution. This stock is typically 100x the highest final concentration to be tested.
-
Compound Working Solution: Prepare an intermediate dilution of the stock solution in the 1X RPMI test medium. This dilution should be 2x the highest final concentration desired in the assay plate (e.g., if the highest final concentration is 64 µg/mL, the working solution should be 128 µg/mL).
Inoculum Preparation (The Causality of Standardization)
The goal of this critical phase is to create a fungal suspension that, when added to the assay plate, results in a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL. This narrow range is essential for reproducibility.
-
Subculture: Streak the test and QC yeast strains from frozen stocks onto SDA plates. Incubate at 35°C for 24 hours to obtain fresh, isolated colonies.[10]
-
Initial Suspension: Using a sterile loop, touch 4-5 distinct colonies (≥1 mm) and suspend them in 3-5 mL of sterile saline.
-
Vortex: Vortex the suspension vigorously for 15 seconds to ensure a homogenous mixture and break up any cell clumps.[6]
-
Standardize Density: Adjust the turbidity of the suspension with sterile saline to match a 0.5 McFarland standard. This can be done visually or, for higher accuracy, by using a spectrophotometer to achieve a specific optical density (e.g., ~95% transmittance at 530 nm).[18] This standardized suspension contains approximately 1 x 10⁶ to 5 x 10⁶ CFU/mL.
-
Final Working Inoculum: Perform a final dilution of the standardized suspension in 1X RPMI test medium. A typical dilution is 1:1000 (e.g., 10 µL into 10 mL of medium), but this should be verified for your specific laboratory conditions to achieve a final concentration of approximately 1-5 x 10³ CFU/mL. This is the final inoculum to be used in the assay.
Assay Plate Setup and Inoculation
-
Plate Layout: Designate wells for each component: sterility control (medium only), growth control (cells + medium, no drug), QC strains, and test compounds.
-
Medium Dispensing: Add 100 µL of 1X RPMI test medium to all wells except those in column 1 (or the first column of each test series).
-
Compound Addition: Add 200 µL of the 2x concentrated compound working solution to the first column of wells for each compound being tested.
-
Serial Dilution: Using a multichannel pipette, transfer 100 µL from the first column to the second, mixing thoroughly. Repeat this transfer across the plate to the second-to-last column, creating a 2-fold serial dilution. Discard the final 100 µL from the last transfer. This leaves the final column as the drug-free growth control.
-
Inoculation: Within 30 minutes of its preparation, add 100 µL of the final working inoculum to each well (except the sterility control well, which receives 100 µL of sterile 1X RPMI). This step halves the drug concentration in each well to its final 1x test concentration and brings the final volume in each well to 200 µL.[13]
-
Incubation: Cover the plates and place them in a humidified incubator at 35°C for 24-48 hours. Incubation should not be in a CO₂-enriched atmosphere.
Reading and Interpreting the MIC
-
Examine Controls: Before reading the test wells, confirm the validity of the plate:
-
Sterility Control: Must be clear (no growth).
-
Growth Control: Must show robust, turbid growth.
-
-
Determine MIC: The MIC is the lowest drug concentration that causes a complete, or near-complete, inhibition of visible growth as compared to the drug-free growth control.[19] For azole-like compounds, this is often recorded as the concentration that achieves an ~80% reduction in growth.[13] A reading mirror can aid in visualization.
-
Validate with QC Strains: Compare the observed MICs for the QC strains against the published acceptable ranges from CLSI/EUCAST. If they are within range, the results for the test compounds are considered valid.[14][15]
Data Presentation & Analysis
MIC data should be recorded in a clear, tabular format to facilitate structure-activity relationship (SAR) analysis.
| Compound ID | Fungal Strain | ATCC Number | MIC (µg/mL) |
| IMP-001 | Candida albicans | 90028 | 4 |
| IMP-002 | Candida albicans | 90028 | 0.5 |
| IMP-003 | Candida albicans | 90028 | 16 |
| IMP-001 | Candida glabrata | 90030 | 8 |
| IMP-002 | Candida glabrata | 90030 | 1 |
| IMP-003 | Candida glabrata | 90030 | >64 |
| Fluconazole | C. parapsilosis (QC) | 22019 | 2 |
| Fluconazole | C. krusei (QC) | 6258 | 32 |
This table shows hypothetical data. The MIC for QC strains should be compared to established reference ranges.
Potential Mechanism of Action
While the precise target of novel imidazo[1,2-a]pyridines must be determined experimentally, many nitrogen-containing heterocyclic antifungals function by inhibiting ergosterol biosynthesis, a pathway critical for fungal cell membrane integrity. A primary target in this pathway is the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).
Caption: Potential inhibition of the fungal ergosterol pathway.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No growth in positive control | Inoculum viability issue; Inoculum too dilute; Incubation error. | Verify strain viability from stock. Re-standardize inoculum. Check incubator temperature and humidity. |
| Growth in sterility control | Contamination of medium, plate, or pipette technique. | Use fresh, sterile reagents. Review aseptic technique. Discard contaminated plate and repeat the assay. |
| QC strain MIC out of range | Incorrect inoculum density; Medium pH incorrect; Compound degradation; Operator error in reading. | Re-prepare inoculum carefully. Verify medium pH is 7.0. Use fresh compound dilutions. Have a second researcher read the plate. |
| Trailing Effect [20] | Partial growth inhibition across many concentrations. | Read plates at a consistent, specified time point (e.g., 24 hours). The MIC is typically read as the concentration with ~80% growth reduction. |
| Skipped Wells | Pipetting error during serial dilution; Compound precipitation. | Review pipetting technique. Ensure compound is fully solubilized in DMSO and does not precipitate upon dilution in RPMI. |
References
-
A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi. [Link]
-
Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST). Clinical Microbiology and Infection. [Link]
-
Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. [Link]
-
EUCAST Definitive Document E.DEF 7.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts (2020). EUCAST. [Link]
-
Comparing Etest and Broth Microdilution for Antifungal Susceptibility Testing of the Most-Relevant Pathogenic Molds. Journal of Clinical Microbiology. [Link]
-
Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Centers for Disease Control and Prevention (CDC). [Link]
-
Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
-
Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology. [Link]
-
CLSI M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. Clinical and Laboratory Standards Institute. [Link]
-
Comparison study of broth macrodilution and microdilution antifungal susceptibility tests for the filamentous fungi. Journal of Clinical Microbiology. [Link]
-
Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods. Journal of Clinical Microbiology. [Link]
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ANSI Webstore. [Link]
-
Antifungal Activity Testing. Bio-protocol. [Link]
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry. [Link]
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. ResearchGate. [Link]
-
Rapid detection of anidulafungin and fluconazole susceptibility profiles of clinical Candida strains by MALDI-TOF MS. Akadémiai Kiadó. [Link]
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Third Informational Supplement. ANSI Webstore. [Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Pharmacia. [Link]
-
Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Reviews in Medical Microbiology. [Link]
-
Issues in antifungal susceptibility testing. Journal of Antimicrobial Chemotherapy. [Link]
-
Issues in antifungal susceptibility testing. UKHSA Research Portal. [Link]
-
Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods. Journal of Global Antimicrobial Resistance. [Link]
-
Cryptococcosis in Colombia: Analysis of Data from Laboratory-Based Surveillance 2017–2024. Journal of Fungi. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry. [Link]
-
Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews. [Link]
-
The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing. Journal of Fungi. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. [Link]
-
Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores. ResearchGate. [Link]
-
Synthesis, antibacterial and antifungal activity of some new imidazo[1,2-a]pyridine derivatives. ResearchGate. [Link]
-
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. ResearchGate. [Link]
-
Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. Journal of Fungi. [Link]
-
In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi. [Link]
-
Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. eScholarship. [Link]
Sources
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 4. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. researchgate.net [researchgate.net]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multicentre determination of quality control strains and quality control ranges for antifungal susceptibility testing of yeasts and filamentous fungi using the methods of the Antifungal Susceptibility Testing Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (AFST-EUCAST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. standardsclub.com [standardsclub.com]
- 18. journals.asm.org [journals.asm.org]
- 19. researchgate.net [researchgate.net]
- 20. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: In Vitro Screening of Novel 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide Analogs
Introduction
The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its versatile structure allows for a broad spectrum of biological activities, including anticancer, antituberculosis, anti-inflammatory, and antimicrobial effects.[2][3][4] This guide focuses on analogs of a specific derivative, 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide , a scaffold poised for the discovery of novel therapeutic leads. The 6-chloro substitution has been associated with potent anticancer activity, while the carbohydrazide moiety serves as a versatile chemical handle for creating diverse analog libraries, often leading to compounds with significant biological properties.[5][6][7][8]
This document provides a comprehensive framework for the initial in vitro screening of a library of these analogs. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. We will detail robust, validated assays for primary screening in three key therapeutic areas: oncology, infectious disease, and inflammation.
Section 1: The Strategic Screening Workflow
A successful screening campaign begins with a logical, tiered approach. The goal of primary screening is to efficiently identify "hits"—compounds that exhibit a desired biological activity at a specific concentration. This initial phase prioritizes throughput and reproducibility to cast a wide net before committing resources to more complex secondary assays.
1.1. Compound Management: The Foundation of Reliable Data
Proper handling of the compound library is paramount. The carbohydrazide analogs are typically solids that require solubilization for biological testing.
-
Solubilization: Dimethyl sulfoxide (DMSO) is the standard solvent due to its broad solubilizing power and compatibility with most in vitro assays. Prepare high-concentration stock solutions (e.g., 10-20 mM).
-
Causality: Using a high-concentration stock minimizes the final percentage of DMSO in the assay medium, which can be toxic to cells at concentrations >0.5-1%. This ensures observed effects are due to the compound, not the solvent.
-
Storage: Aliquot stock solutions into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in the appropriate cell culture medium or assay buffer.
1.2. The Screening Cascade
The overall workflow is designed to triage compounds from a large library down to a small number of validated hits for further study.
Caption: General workflow for the in vitro screening cascade.
Section 2: Anticancer and Cytotoxicity Screening
Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, often by inducing programmed cell death (apoptosis) or inhibiting key survival kinases.[3][6] The initial screen aims to identify compounds that reduce the viability of cancer cells.
Protocol 1: MTT Cell Viability Assay
This is a colorimetric assay that measures the metabolic activity of cells, which serves as a proxy for cell viability.[9] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[9][10]
A. Materials
-
Human cancer cell lines (e.g., HT-29 [colon], A549 [lung], MCF-7 [breast])[6][11]
-
Appropriate culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin[12]
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Multi-channel pipette and microplate reader
B. Step-by-Step Methodology
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.[7]
-
Compound Treatment: Prepare 2x final concentrations of your test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include wells for "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and "no-cell control" (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[7][12]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[12] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell control" from all other wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control: % Viability = (Absorbance_Compound / Absorbance_VehicleControl) * 100
-
For compounds showing significant activity, perform a dose-response experiment to calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).[12]
-
Trustworthiness Check: The inclusion of vehicle and no-cell controls is essential. The vehicle control validates that the observed cytotoxicity is from the compound, not the solvent. The no-cell control provides the background absorbance.
Data Presentation: Example Cytotoxicity Data
| Compound ID | Cancer Cell Line | Assay | IC₅₀ (µM) [Example Data] | Positive Control (Doxorubicin) IC₅₀ (µM) |
| CPCA-01 | HT-29 (Colon) | MTT | 15.2 ± 1.8 | 0.9 ± 0.1 |
| CPCA-02 | HT-29 (Colon) | MTT | 8.7 ± 0.9 | 0.9 ± 0.1 |
| CPCA-01 | A549 (Lung) | MTT | 25.1 ± 3.2 | 1.1 ± 0.2 |
| CPCA-02 | A549 (Lung) | MTT | 11.5 ± 1.4 | 1.1 ± 0.2 |
| CPCA-01 | MCF-7 (Breast) | MTT | > 50 | 0.7 ± 0.08 |
| CPCA-02 | MCF-7 (Breast) | MTT | 22.8 ± 2.5 | 0.7 ± 0.08 |
Mechanistic Insight: Apoptosis Induction
Many imidazo[1,2-a]pyridines exert their effect by activating the intrinsic apoptosis pathway, which involves the release of cytochrome c from the mitochondria and subsequent activation of executioner caspases.[6]
Caption: Inhibition points in the arachidonic acid cascade.
Conclusion
This application note provides a strategic and methodologically sound approach to the primary in vitro screening of this compound analogs. By employing these robust protocols for anticancer, antibacterial, and anti-inflammatory activities, researchers can efficiently identify promising hit compounds. The data generated will form a strong foundation for subsequent dose-response studies, secondary mechanism-of-action assays, and eventual lead optimization campaigns, paving the way for the development of novel therapeutics from this versatile chemical scaffold.
References
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
IBT Bioservices. Guide to In Vitro Antibacterial Testing. IBT Bioservices. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]
-
Wiegand, I., et al. (2008). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Nature Protocols, 3(2), 163-175. [Link]
-
Swebocki, T., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Wikipedia. Minimum inhibitory concentration. Wikipedia. [Link]
-
Al-Thani, H., et al. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Materials, 18(21), 7235. [Link]
-
NPTEL-NOC IITM. (2025). Lecture 18: In vitro Cytotoxicity Analysis. YouTube. [Link]
-
Clinical Tree. (2023). In Vitro Testing of Antimicrobial Agents. Clinical Tree. [Link]
-
Athmic Biotech Solutions. (2023). Exploring LOX and COX Analysis in Anti-Inflammatory Research. Athmic Biotech Solutions. [Link]
-
Popović, B., et al. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules, 28(7), 3217. [Link]
-
Zengin, G., et al. (2024). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Pharmaceuticals, 17(1), 123. [Link]
-
Gonzalez, M., et al. (2021). Results of anti-inflammatory inhibitor screening assays. ResearchGate. [Link]
-
JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(3), 426-449. [Link]
-
Request PDF. Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. ResearchGate. [Link]
-
Research Journal of Pharmacy and Technology. (2018). In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. RJPT. [Link]
-
ResearchGate. Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. ResearchGate. [Link]
-
Siddiqui, S. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Semantic Scholar. [Link]
-
Al-Dhfyan, A., et al. (2017). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncotarget, 8(52), 90157-90171. [Link]
-
Matijašić, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 27(19), 6296. [Link]
-
Ma, F. F., et al. (2020). Guideline for anticancer assays in cells. Food Science and Human Wellness, 9(4), 323-332. [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). [Link]
-
Zhang, J., et al. (2008). Mechanisms and kinetics for preparing carbohydrazide by reacting dimethyl carbonate with hydrazine: A theoretical study. International Journal of Chemical Kinetics, 40(12), 776-784. [Link]
-
Thimme Gowda, B., & Jagan Mohana Rao, P. (1990). Kinetics and mechanism of oxidation of carbohydrazide and thiocarbohydrazide by N-bromoacetamide. Journal of the Indian Chemical Society, 67(11), 875-878. [Link]
-
Nair, D. R., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743-17753. [Link]
-
Al-Ostath, A. A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega, 9(22), 24694-24707. [Link]
-
Wallace, E. M., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(8), 757-761. [Link]
-
Onyeyilim, I., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-683. [Link]
-
Mkhize, N. X., et al. (2014). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 84, 423-432. [Link]
-
Ataman Kimya. CARBOHYDRAZIDE. Ataman Kimya. [Link]
-
Duret, B., et al. (2015). A comparative study of hydrazine alternatives in simulated steam generator conditions—Oxygen reaction kinetics and interaction with carbon steel. Corrosion Science, 90, 475-485. [Link]
-
Peraman, R., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal, 9, 53. [Link]
-
Sharma, V., et al. (2019). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry, 17(7), 1716-1734. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Development of Covalent Inhibitors from Imidazo[1,2-a]pyridine Scaffolds
Introduction: The Rise of Imidazo[1,2-a]pyridines as Covalent Inhibitors
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Its rigid, bicyclic nature provides a three-dimensional framework that can be readily functionalized to achieve high-affinity and selective interactions with biological targets. Recently, this versatile scaffold has gained significant traction in the development of targeted covalent inhibitors (TCIs), a class of drugs that form a permanent bond with their target protein, leading to prolonged duration of action and enhanced potency.[2][3][4]
The strategic advantage of TCIs lies in their ability to achieve sustained target inhibition that is decoupled from pharmacokinetic clearance. This is particularly beneficial for challenging targets or in overcoming acquired drug resistance. The imidazo[1,2-a]pyridine core serves as an excellent anchor for positioning a reactive electrophilic "warhead" that can form a covalent bond with a nucleophilic amino acid residue (typically cysteine) within the target's binding site. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and characterization of covalent inhibitors derived from the imidazo[1,2-a]pyridine scaffold.
Mechanism of Action: The Two-Step Dance of Covalent Inhibition
The inhibitory action of a targeted covalent inhibitor is a two-step process. First, the inhibitor non-covalently and reversibly binds to the target protein's active site, driven by shape complementarity and non-covalent interactions of the imidazo[1,2-a]pyridine scaffold. This initial binding event is characterized by the inhibition constant (Kᵢ). In the second step, the electrophilic warhead, strategically positioned by the scaffold, reacts with a nearby nucleophilic amino acid residue to form a stable covalent bond. This irreversible step is defined by the inactivation rate constant (kᵢₙₐ꜀ₜ). The overall potency of a covalent inhibitor is best described by the second-order rate constant, kᵢₙₐ꜀ₜ/Kᵢ.[5]
Caption: A simplified workflow of the two-step mechanism of covalent inhibition.
Part 1: Synthesis of Imidazo[1,2-a]pyridine-Based Covalent Inhibitors
The synthesis of these inhibitors typically involves the initial construction of the imidazo[1,2-a]pyridine core, followed by the introduction of an electrophilic warhead, most commonly an acrylamide or a related Michael acceptor.
Protocol 1: General Synthesis of Acrylamide-Functionalized Imidazo[1,2-a]pyridine
This protocol outlines a general approach for the synthesis of an N-(substituted)-acrylamide derivative of an imidazo[1,2-a]pyridine.
Materials:
-
Substituted 2-amino-imidazo[1,2-a]pyridine
-
Acryloyl chloride or a suitable activated acrylic acid derivative
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the substituted 2-amino-imidazo[1,2-a]pyridine (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA or DIPEA (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add acryloyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired acrylamide-functionalized imidazo[1,2-a]pyridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 2: Characterization of Covalent Inhibitors
Rigorous characterization is crucial to confirm the covalent binding mechanism and to determine the inhibitor's potency and selectivity.
Protocol 2: Intact Protein Mass Spectrometry to Confirm Covalent Modification
This protocol is used to verify the formation of a covalent adduct between the inhibitor and the target protein.[6][7]
Materials:
-
Purified target protein
-
Imidazo[1,2-a]pyridine-based covalent inhibitor
-
Assay buffer (e.g., PBS or Tris buffer, pH 7.4)
-
LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C4 reverse-phase column suitable for protein analysis
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
Procedure:
-
Incubate the target protein (e.g., 1-5 µM) with the covalent inhibitor (e.g., 1-10 µM) in the assay buffer at a specific temperature (e.g., room temperature or 37 °C) for a defined time course (e.g., 0, 15, 30, 60 minutes).
-
Include a control sample with the protein and DMSO (or the vehicle used for the inhibitor).
-
At each time point, quench the reaction by adding an excess of a reducing agent like dithiothreitol (DTT) if the reaction is not self-limiting, or by acidifying the sample with formic acid to a final concentration of 0.1%.
-
Inject the samples onto the LC-MS system.
-
Separate the protein from unbound inhibitor and salts using a C4 reverse-phase column with a gradient of ACN in water (both containing 0.1% formic acid).
-
Acquire mass spectra in positive ion mode.
-
Deconvolute the raw mass spectra to obtain the molecular weight of the protein.
-
Compare the molecular weight of the protein in the inhibitor-treated samples to the control. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.
Protocol 3: Peptide Mapping by LC-MS/MS to Identify the Site of Covalent Modification
This protocol is essential for pinpointing the specific amino acid residue that forms the covalent bond with the inhibitor.[2][8][9]
Materials:
-
Covalently modified protein sample (from Protocol 2)
-
Unmodified control protein sample
-
Denaturing buffer (e.g., 8 M urea, 100 mM Tris, pH 8.0)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
Quenching solution (e.g., formic acid)
-
LC-MS/MS system with a high-resolution mass spectrometer
-
C18 reverse-phase column suitable for peptide analysis
Procedure:
-
Denature the protein samples (modified and control) in the denaturing buffer.
-
Reduce the disulfide bonds by adding DTT and incubating at 37 °C for 1 hour.
-
Alkylate the free cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes.
-
Dilute the samples with buffer to reduce the urea concentration to < 1 M.
-
Add trypsin (at a 1:20 to 1:50 enzyme-to-protein ratio) and incubate overnight at 37 °C.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Analyze the peptide digests by LC-MS/MS using a C18 column.
-
Identify the peptides and the modified peptide by searching the MS/MS data against the protein sequence using appropriate software (e.g., Mascot, Sequest).
-
The modified peptide will show a mass shift corresponding to the inhibitor's molecular weight, and the MS/MS fragmentation pattern will confirm the exact site of modification.
Protocol 4: Determination of Kinetic Parameters (kᵢₙₐ꜀ₜ and Kᵢ)
This protocol determines the potency of the covalent inhibitor by measuring the rate of covalent bond formation.[5][10][11]
Materials:
-
Target enzyme
-
Substrate for the enzyme that produces a detectable signal (e.g., fluorescent or colorimetric)
-
Covalent inhibitor
-
Assay buffer
-
Plate reader capable of kinetic measurements
Procedure:
-
Perform a continuous enzyme activity assay in the presence of varying concentrations of the inhibitor.
-
In a multi-well plate, add the enzyme and the inhibitor at different concentrations to the assay buffer.
-
Initiate the reaction by adding the substrate.
-
Monitor the product formation over time using the plate reader.
-
Plot the initial reaction velocity (v₀) against the inhibitor concentration.
-
Alternatively, for a more detailed analysis, monitor the progress curves (product formation over time) at each inhibitor concentration.
-
Fit the progress curves to the appropriate kinetic model for irreversible inhibition to determine the observed rate of inactivation (kₒᵦₛ) at each inhibitor concentration.
-
Plot kₒᵦₛ versus the inhibitor concentration.
-
Fit this plot to the following equation to determine kᵢₙₐ꜀ₜ and Kᵢ: kₒᵦₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I])
Part 3: Cellular Evaluation of Covalent Inhibitors
Ultimately, the efficacy of a covalent inhibitor must be demonstrated in a cellular context.
Protocol 5: Cellular Target Engagement Assay
This assay confirms that the inhibitor can reach and bind to its target inside living cells.[3][12][13]
Materials:
-
Cell line expressing the target protein
-
Covalent inhibitor
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Antibody specific to the target protein
Procedure:
-
Treat the cells with varying concentrations of the covalent inhibitor for a specific duration.
-
Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with PBS and lyse them.
-
Quantify the total protein concentration in the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody that recognizes a specific epitope on the target protein.
-
A common method is to use a competition assay with a broad-spectrum, biotinylated covalent probe that targets the same residue. Pre-treatment with the specific inhibitor will block the binding of the biotinylated probe, leading to a decrease in the signal.
-
Alternatively, if the inhibitor induces a conformational change or degradation of the target upon binding, this can be observed as a shift in mobility or a decrease in the total protein level.
-
Quantify the band intensities to determine the extent of target engagement at different inhibitor concentrations.
Caption: A general workflow for assessing cellular target engagement.
Data Presentation
Table 1: Example Data for a Hypothetical Imidazo[1,2-a]pyridine Covalent Inhibitor
| Parameter | Value | Method |
| Target | Kinase X | - |
| Inhibitor | IMP-C-001 | - |
| Mass Shift (Intact MS) | + 350.1 Da | Protocol 2 |
| Modified Residue | Cys-257 | Protocol 3 |
| kᵢₙₐ꜀ₜ | 0.1 min⁻¹ | Protocol 4 |
| Kᵢ | 50 nM | Protocol 4 |
| kᵢₙₐ꜀ₜ/Kᵢ | 2.0 x 10⁶ M⁻¹min⁻¹ | Calculated |
| Cellular IC₅₀ | 100 nM | Protocol 5 |
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold provides a robust and versatile platform for the development of potent and selective covalent inhibitors. The protocols outlined in this application note offer a comprehensive framework for the synthesis, characterization, and cellular evaluation of these promising therapeutic agents. As our understanding of target biology deepens, the rational design of imidazo[1,2-a]pyridine-based covalent inhibitors will continue to be a fruitful area of research, with the potential to deliver novel medicines for a range of diseases.
References
- The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
-
A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC. [Link]
-
Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
-
Chemoproteomic methods for covalent drug discovery. PMC. [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. ResearchGate. [Link]
-
kinact / KI Assay for Irreversible Covalent Compounds. Domainex. [Link]
-
Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS. Domainex. [Link]
-
Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Pharmacology & Translational Science. [Link]
-
A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. NIH. [Link]
-
Peptide Mapping for Biotherapeutics. Waters. [Link]
-
High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. ResearchGate. [Link]
-
A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. PMC. [Link]
-
Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. PMC. [Link]
-
Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. NIST. [Link]
-
A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH. [Link]
-
Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. PubMed Central. [Link]
-
High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors. ACS Publications. [Link]
-
Determination of kinact and Ki for covalent inhibition using the OmniaR assay. BioKin, Ltd.. [Link]
-
Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. SciSpace. [Link]
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PMC. [Link]
-
A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. ResearchGate. [Link]
-
The discovery of novel imidazo[1,2- a]pyridine derivatives as covalent anticancer agents. PubMed. [Link]
-
Recent advances in the development of covalent inhibitors. PMC. [Link]
-
Allenamide as a bioisostere of acrylamide in the design and synthesis of targeted covalent inhibitors. RSC Publishing. [Link]
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. [Link]
Sources
- 1. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. biorxiv.org [biorxiv.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. domainex.co.uk [domainex.co.uk]
- 9. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 10. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 11. 66.160.205.160 [66.160.205.160]
- 12. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Targeting Glioblastoma Stem Cells: Application Notes and Protocols for 6-Chloroimidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Glioblastoma and the Promise of Targeting its Roots
Glioblastoma (GBM) stands as the most formidable and lethal primary brain tumor, notorious for its aggressive nature and high rates of recurrence.[1][2][3] At the heart of its resilience lies a subpopulation of cells with stem-like properties, known as glioblastoma stem cells (GSCs). These GSCs are endowed with the capacity for self-renewal, multi-lineage differentiation, and potent tumor initiation, rendering them highly resistant to conventional therapies like radiation and chemotherapy.[3][4][5] Eradicating this cellular reservoir is paramount for developing effective and lasting treatments for GBM.
A promising strategy in the fight against GBM involves the targeted inhibition of key molecular pathways that are essential for GSC survival and maintenance. One such target is the aldehyde dehydrogenase (ALDH) enzyme family, particularly the ALDH1A3 isoform, which is overexpressed in GSCs and plays a crucial role in their chemoresistance and vitality.[1][2] The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives showing potent anticancer activities.[6] This guide focuses on the application of a specific class of these compounds, the 6-Chloroimidazo[1,2-a]pyridine derivatives, in the targeted ablation of glioblastoma stem cells.
Mechanism of Action: Inhibiting the Engine of Glioblastoma Stemness
The primary mechanism through which 6-Chloroimidazo[1,2-a]pyridine derivatives exert their anti-GSC effects is through the potent and selective inhibition of aldehyde dehydrogenase 1A3 (ALDH1A3).[1][2] ALDH1A3 is a critical enzyme in the detoxification of aldehydes and the synthesis of retinoic acid, a key signaling molecule in cellular differentiation. In GSCs, elevated ALDH activity is a hallmark of their stem-like state and is associated with resistance to therapy.[7]
By inhibiting ALDH1A3, 6-Chloroimidazo[1,2-a]pyridine derivatives disrupt the metabolic and signaling pathways that are vital for GSC survival and self-renewal. This inhibition leads to an accumulation of toxic aldehydes within the GSCs, inducing cellular stress and apoptosis. Furthermore, the disruption of retinoic acid signaling can promote the differentiation of GSCs into a less malignant, non-stem phenotype, thereby reducing their tumorigenic potential.[7]
While ALDH1A3 inhibition is the primary described mechanism, evidence also suggests that imidazo[1,2-a]pyridine derivatives can modulate other critical signaling pathways in cancer cells, including the PI3K/Akt/mTOR pathway.[6][8][9] The PI3K/Akt pathway is frequently hyperactivated in glioblastoma and plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway by 6-substituted imidazo[1,2-a]pyridine derivatives can induce cell cycle arrest and apoptosis in cancer cells.[6][8]
Signaling Pathway of 6-Chloroimidazo[1,2-a]pyridine Derivatives in Glioblastoma Stem Cells
Caption: Proposed mechanism of 6-Chloroimidazo[1,2-a]pyridine derivatives in GSCs.
Quantitative Biological Activity Data
The following table summarizes the in vitro cytotoxic activity of a representative 6-chloro-substituted imidazo[1,2-a]pyridine derivative against patient-derived glioblastoma stem-like cells.
| Compound ID | Derivative Structure | GSC Line (Subtype) | IC50 | Reference |
| 3c | 6-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyridine | MES-374 (Mesenchymal) | 7.82 µM | [2] |
Note: The original publication reported the efficacy of several imidazo[1,2-a]pyridine derivatives, with compound 3c being a key example of a 6-chloro-substituted analog with significant activity against a mesenchymal GSC line.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine
This protocol provides a general method for the synthesis of the core 6-chloro-2-phenylimidazo[1,2-a]pyridine scaffold.
Materials:
-
2-amino-5-chloropyridine
-
Phenacyl bromide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-chloropyridine (1 mmol) and phenacyl bromide (1 mmol) in a mixture of ethanol and water.
-
Add DBU (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-chloro-2-phenylimidazo[1,2-a]pyridine.[6]
Experimental Workflow for GSC Targeting
Caption: General workflow for evaluating 6-Chloroimidazo[1,2-a]pyridine derivatives.
Protocol 2: Glioblastoma Stem Cell (GSC) Neurosphere Culture
This protocol describes the culture of GSCs as non-adherent neurospheres, a method that enriches for the stem-like population.
Materials:
-
Patient-derived GSC lines or established GSC lines
-
Neurobasal medium
-
B-27 supplement
-
Epidermal Growth Factor (EGF)
-
Basic Fibroblast Growth Factor (bFGF)
-
Penicillin-Streptomycin solution
-
Non-treated cell culture flasks
Procedure:
-
Culture GSCs in non-treated flasks with neurobasal medium supplemented with B-27, 20 ng/mL EGF, 20 ng/mL bFGF, and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
To passage, collect the neurospheres and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.
-
Aspirate the supernatant and resuspend the pellet in a small volume of fresh medium.
-
Mechanically dissociate the neurospheres into a single-cell suspension by gentle trituration with a pipette.
-
Add fresh medium to the desired volume and re-plate the cells in new non-treated flasks.[7][10]
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the cytotoxic effect of the 6-Chloroimidazo[1,2-a]pyridine derivatives on GSCs.
Materials:
-
GSC single-cell suspension
-
96-well plates
-
6-Chloroimidazo[1,2-a]pyridine derivative stock solution (in DMSO)
-
Complete GSC medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed GSCs as a single-cell suspension in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to settle for 24 hours.
-
Prepare serial dilutions of the 6-Chloroimidazo[1,2-a]pyridine derivative in complete GSC medium. The final DMSO concentration should be kept below 0.1%.
-
Treat the cells with the different concentrations of the compound for 48-72 hours. Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol 4: Neurosphere Formation Assay
This assay evaluates the effect of the compounds on the self-renewal capacity of GSCs.
Materials:
-
GSC single-cell suspension
-
96-well ultra-low attachment plates
-
6-Chloroimidazo[1,2-a]pyridine derivative
-
Complete GSC medium
-
Microscope with imaging capabilities
Procedure:
-
Prepare a single-cell suspension of GSCs.
-
Seed the cells at a low density (e.g., 100-500 cells per well) in a 96-well ultra-low attachment plate in complete GSC medium.
-
Treat the cells with various concentrations of the 6-Chloroimidazo[1,2-a]pyridine derivative. Include a vehicle control.
-
Incubate the plates for 7-14 days to allow for neurosphere formation.[10]
-
Count the number of neurospheres formed in each well and measure their diameter using a microscope.
-
Analyze the data to determine the effect of the compound on the number and size of neurospheres, which is indicative of its impact on GSC self-renewal.[7][11][12]
Protocol 5: ALDH Activity Assay (ALDEFLUOR™ Assay)
This protocol measures the activity of ALDH in GSCs, a key marker of their stemness, and can be used to assess the inhibitory effect of the compounds.
Materials:
-
GSC single-cell suspension
-
ALDEFLUOR™ kit (containing ALDEFLUOR™ reagent and DEAB, a specific ALDH inhibitor)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of GSCs.
-
Treat the GSCs with the 6-Chloroimidazo[1,2-a]pyridine derivative for a predetermined time.
-
Following treatment, resuspend the cells in the ALDEFLUOR™ assay buffer.
-
For each sample, prepare a "test" tube and a "control" tube.
-
Add the activated ALDEFLUOR™ reagent to the "test" tube.
-
Add the activated ALDEFLUOR™ reagent and the DEAB inhibitor to the "control" tube.
-
Incubate both tubes at 37°C for 30-60 minutes.
-
Analyze the cells by flow cytometry. The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent in the "control" (DEAB-treated) sample.
-
Quantify the percentage of ALDH-positive cells to determine the effect of the compound on ALDH activity.
Conclusion and Future Directions
The 6-Chloroimidazo[1,2-a]pyridine derivatives represent a promising class of compounds for the targeted therapy of glioblastoma. Their ability to selectively inhibit ALDH1A3, a key enzyme in GSC maintenance, provides a clear rationale for their development. The protocols outlined in this guide provide a framework for researchers to evaluate the efficacy of these and similar compounds in preclinical models of glioblastoma.
Future research should focus on a more detailed elucidation of the structure-activity relationships of 6-substituted imidazo[1,2-a]pyridines to optimize their potency and selectivity. Furthermore, investigating the in vivo efficacy and safety of lead compounds in orthotopic glioblastoma models will be a critical next step in their translational development. The combination of these targeted therapies with standard-of-care treatments, such as temozolomide and radiation, may offer a synergistic approach to overcoming the formidable challenge of glioblastoma.
References
-
Regulation of bioenergetics through dual inhibition of aldehyde dehydrogenase and mitochondrial complex I suppresses glioblastoma tumorspheres. PMC - PubMed Central - NIH. Available at: [Link].
-
Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. PubMed. Available at: [Link].
-
Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. PubMed. Available at: [Link].
-
Combinatorial Therapeutic Effect of Inhibitors of Aldehyde Dehydrogenase and Mitochondrial Complex I, and the Chemotherapeutic Drug, Temozolomide against Glioblastoma Tumorspheres. NIH. Available at: [Link].
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. OUCI. Available at: [Link].
-
Aldehyde dehydrogenase 1 positive glioblastoma cells show brain tumor stem cell capacity. Neuro-Oncology. Available at: [Link].
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. Available at: [Link].
-
Imidazo[1,2-a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. ARPI. Available at: [Link].
-
Imidazo[1,2- a]pyridine derivatives as aldehyde dehydrogenase inhibitors: Novel chemotypes to target glioblastoma stem cells. University of Eastern Piedmont. Available at: [Link].
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PMC - NIH. Available at: [Link].
-
Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. PubMed. Available at: [Link].
-
(PDF) Aldehyde dehydrogenase 1 positive glioblastoma cells show brain tumor stem cell capacity. ResearchGate. Available at: [Link].
-
IP-Se-06, a Selenylated Imidazo[1,2-a]pyridine, Modulates Intracellular Redox State and Causes Akt/mTOR/HIF-1α and MAPK Signaling Inhibition, Promoting Antiproliferative Effect and Apoptosis in Glioblastoma Cells. PMC - PubMed Central. Available at: [Link].
-
Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. Available at: [Link].
-
Glioblastoma Stem-Like Cells: Characteristics, Microenvironment, and Therapy. Frontiers. Available at: [Link].
-
Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Available at: [Link].
-
Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. PubMed. Available at: [Link].
-
Redox-Regulated Pathways in Glioblastoma Stem-like Cells: Mechanistic Insights and Therapeutic Implications. MDPI. Available at: [Link].
-
(PDF) Targeting Glioblastoma Stem Cells to Overcome Chemoresistance: An Overview of Current Therapeutic Strategies. ResearchGate. Available at: [Link].
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link].
-
Targeting Glioblastoma Stem Cells to Overcome Chemoresistance: An Overview of Current Therapeutic Strategies. PMC - PubMed Central. Available at: [Link].
Sources
- 1. Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Glioblastoma Stem Cells to Overcome Chemoresistance: An Overview of Current Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Glioblastoma Stem-Like Cells: Characteristics, Microenvironment, and Therapy [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. stemcell.com [stemcell.com]
- 8. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IP-Se-06, a Selenylated Imidazo[1,2-a]pyridine, Modulates Intracellular Redox State and Causes Akt/mTOR/HIF-1α and MAPK Signaling Inhibition, Promoting Antiproliferative Effect and Apoptosis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aldehyde dehydrogenase 1 positive glioblastoma cells show brain tumor stem cell capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of bioenergetics through dual inhibition of aldehyde dehydrogenase and mitochondrial complex I suppresses glioblastoma tumorspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combinatorial Therapeutic Effect of Inhibitors of Aldehyde Dehydrogenase and Mitochondrial Complex I, and the Chemotherapeutic Drug, Temozolomide against Glioblastoma Tumorspheres - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide
Welcome to the technical support center for the synthesis of 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide. This guide is designed for researchers, medicinal chemists, and process development scientists. This compound is a valuable building block in pharmaceutical research, frequently used as a key intermediate for developing kinase inhibitors and other therapeutic agents.[1] Achieving a high yield and purity is critical for the efficiency of subsequent discovery and development efforts.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the common challenges associated with this multi-step synthesis.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically performed in a two-step sequence starting from 2-amino-5-chloropyridine.
-
Step 1: Cyclization to form the Imidazo[1,2-a]pyridine Core. Reaction of 2-amino-5-chloropyridine with an ethyl pyruvate derivative (such as ethyl 3-bromo-2-oxopropanoate) yields the key intermediate, ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate. This reaction is a variation of the classic synthesis of the imidazo[1,2-a]pyridine scaffold.[2][3]
-
Step 2: Hydrazinolysis. The ethyl ester intermediate is then converted to the final carbohydrazide product by reaction with hydrazine hydrate.
This pathway, while reliable, presents several opportunities for yield loss and impurity generation. The following sections are designed to address these specific challenges.
Caption: Overall workflow for the two-step synthesis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format.
Step 1: Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
Question 1: My cyclization reaction yield is very low, or the reaction has stalled. What are the common causes?
Answer: Low yield in the formation of the imidazo[1,2-a]pyridine ring is a frequent issue. The causes can be traced to starting material quality, reaction conditions, or work-up procedures.
-
Causality 1: Purity of 2-amino-5-chloropyridine. This is the most critical factor. Commercial 2-amino-5-chloropyridine can contain isomeric impurities (e.g., 2-amino-3-chloropyridine) or polychlorinated species that do not participate in the desired reaction or lead to side products.[4]
-
Solution:
-
Purity Check: Always verify the purity of your starting material by ¹H NMR and LC-MS before starting the reaction.
-
Purification: If impurities are detected, recrystallize the 2-amino-5-chloropyridine from a suitable solvent system (e.g., toluene or ethanol/water). For persistent impurities, column chromatography on silica gel may be necessary.[5]
-
-
-
Causality 2: Ineffective Reaction Conditions. The cyclization requires sufficient thermal energy to proceed efficiently.
-
Solution:
-
Solvent Choice: Ethanol is a common and effective solvent. Dioxane can also be used.[2] Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Temperature & Time: The reaction typically requires refluxing for several hours (4-16 hours).[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, a prolonged reflux time may be necessary. Microwave irradiation has been shown to accelerate similar imidazo[1,2-a]pyridine syntheses, potentially reducing reaction times and improving yields.[6]
-
-
-
Causality 3: Reagent Instability. Ethyl 3-bromo-2-oxopropanoate is a reactive α-halo ketone and can degrade upon storage.
-
Solution: Use freshly prepared or recently purchased reagent. Store it under refrigeration and protected from light and moisture.
-
Question 2: I'm observing a dark, tar-like substance in my reaction flask. What is it and how can I prevent it?
Answer: The formation of dark, polymeric material is often due to the self-condensation or polymerization of the starting materials or intermediates under the reaction conditions.
-
Causality: Side Reactions of the Bromopyruvate. Ethyl 3-bromo-2-oxopropanoate is highly electrophilic and can react with itself or other nucleophiles present, especially at elevated temperatures.
-
Solution:
-
Controlled Addition: Instead of adding all reagents at once, try adding the ethyl 3-bromo-2-oxopropanoate solution dropwise to the heated solution of 2-amino-5-chloropyridine in ethanol. This maintains a low instantaneous concentration of the bromopyruvate, minimizing side reactions.
-
Moderate Temperature: While reflux is standard, if polymerization is severe, try running the reaction at a slightly lower temperature (e.g., 60-70 °C) for a longer period.
-
-
Step 2: Synthesis of this compound
Question 3: The conversion of my ester to the hydrazide is incomplete, even after prolonged reaction time. How can I drive the reaction to completion?
Answer: Incomplete conversion during hydrazinolysis is typically related to stoichiometry, temperature, or the removal of the alcohol byproduct.
-
Causality 1: Insufficient Hydrazine. The reaction is an equilibrium process. A sufficient excess of hydrazine is needed to push the equilibrium towards the product.
-
Solution: Increase the molar excess of hydrazine hydrate. While a small excess (1.2-1.5 equivalents) is sometimes cited, using 3 to 5 equivalents is common to ensure complete conversion, especially if the ester is sterically hindered or electronically deactivated.
-
-
Causality 2: Reversibility of the Reaction. The ethanol generated as a byproduct can participate in a reverse reaction (transesterification back to the ethyl ester).
-
Solution: Perform the reaction in a setup that allows for the removal of ethanol. A patent for a similar hydrazide preparation suggests using reactive fractionation or distillation to remove the alcohol byproduct as it forms, driving the reaction to completion.[7] For lab scale, running the reaction at the reflux temperature of the solvent (e.g., ethanol) is usually sufficient, but ensure the reaction is open to a condenser to prevent pressure buildup.
-
Question 4: My final hydrazide product is difficult to purify and appears oily or discolored. What are the likely impurities?
Answer: The primary impurities are often unreacted starting ester, excess hydrazine hydrate, or byproducts from side reactions. The product itself should be a solid.[8]
-
Causality 1: Excess Hydrazine. Hydrazine hydrate is a corrosive and reactive liquid that must be removed.
-
Solution: Hydrazine can often be removed by co-evaporation with a high-boiling point solvent like toluene under reduced pressure. Caution: Handle hydrazine with extreme care in a well-ventilated fume hood.
-
-
Causality 2: Unreacted Ester. If the starting ester remains, it will contaminate the product.
-
Solution: The most effective purification method is recrystallization. After removing the excess hydrazine and solvent, dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to form pure crystals of the hydrazide, leaving the more soluble ester in the mother liquor.
-
-
Causality 3: Formation of Diacyl Hydrazine. If the reaction conditions are not carefully controlled, one molecule of hydrazine can react with two molecules of the ester, forming an N,N'-diacylhydrazine impurity.
-
Solution: This is minimized by using a sufficient excess of hydrazine hydrate from the start and ensuring it is well-mixed. If formed, this less polar impurity can often be separated from the desired mono-acyl hydrazide by column chromatography, though recrystallization is preferred for its simplicity.
-
Caption: Troubleshooting decision tree for low yield diagnosis.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the hydrazinolysis step? A: Ethanol is the most commonly used and effective solvent. It readily dissolves the starting ester and is compatible with hydrazine hydrate. Methanol can also be used. The key is to use a protic solvent that can facilitate the nucleophilic attack.
Q2: Can I use a catalyst for the cyclization in Step 1? A: While many modern imidazo[1,2-a]pyridine syntheses employ catalysts (e.g., copper or iodine), the classic condensation with an α-halo carbonyl compound is typically performed thermally without a catalyst.[2][9] Adding a catalyst is unnecessary for this specific transformation and may complicate the reaction profile.
Q3: How should I monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like ethyl acetate/hexanes (e.g., 1:1 or 2:1 v/v). The starting aminopyridine, the intermediate ester, and the final hydrazide product will have distinct Rf values. The hydrazide is significantly more polar than the ester. For more precise monitoring, LC-MS is ideal.
Q4: My final product precipitates from the reaction mixture during hydrazinolysis. Is this normal? A: Yes, this is often the case. The carbohydrazide product is typically much less soluble in ethanol than the starting ethyl ester, especially as the solution cools.[8] This can be advantageous, as it allows for isolation by simple filtration. However, you should always check the purity of the precipitated solid and consider a recrystallization step to remove any trapped impurities.
Q5: Are there any specific safety precautions for this synthesis? A: Yes. Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). Ethyl 3-bromo-2-oxopropanoate is a lachrymator and should also be handled with care in a fume hood.
IV. Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
| Reagent/Parameter | Molar Eq. | Quantity (for 10g scale) | Notes |
| 2-Amino-5-chloropyridine | 1.0 | 10.0 g | Ensure >98% purity. |
| Ethyl 3-bromo-2-oxopropanoate | 1.05 | 17.0 g | Use a slight excess. Handle in fume hood. |
| Ethanol (Anhydrous) | - | 200 mL | Solvent. |
| Temperature | - | Reflux (~78 °C) | |
| Reaction Time | - | 6-12 hours | Monitor by TLC. |
Procedure:
-
To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-chloropyridine (10.0 g) and anhydrous ethanol (200 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Slowly add ethyl 3-bromo-2-oxopropanoate (17.0 g) to the solution over 10 minutes. A precipitate may form.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction's completion by TLC (Mobile phase: 50% Ethyl Acetate in Hexanes).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath for 1 hour. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the intermediate ester as a solid.
Protocol 2: Synthesis of this compound
| Reagent/Parameter | Molar Eq. | Quantity (for 10g scale) | Notes |
| Ethyl 6-chloroimidazo... | 1.0 | 10.0 g | Intermediate from Step 1. |
| Hydrazine Hydrate (~64%) | 4.0 | 7.0 mL | Toxic! Handle in fume hood. |
| Ethanol | - | 150 mL | Solvent. |
| Temperature | - | Reflux (~78 °C) | |
| Reaction Time | - | 4-8 hours | Monitor by TLC. |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the ethyl ester intermediate (10.0 g) and ethanol (150 mL).
-
Stir the suspension and add hydrazine hydrate (7.0 mL) in one portion using a syringe.
-
Heat the mixture to reflux. The suspension should become a clear solution as the reaction progresses.
-
Maintain reflux for 4-8 hours. Monitor for the disappearance of the starting ester by TLC (Mobile phase: 80% Ethyl Acetate in Hexanes). The product will be a new, more polar spot.
-
After completion, cool the reaction mixture to room temperature. The product often crystallizes out of solution.
-
If precipitation is significant, cool further in an ice bath for 1 hour.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove residual hydrazine.
-
Dry the solid under high vacuum to yield this compound. A secondary recrystallization from ethanol may be performed to achieve higher purity.
V. References
-
- Google Patents. Provides context on the synthesis of halogenated imidazo[1,2-a]pyridines.
-
- Google Patents. Details related to the synthesis of chlorinated pyridine starting materials.
-
- BIO Web of Conferences. Reviews modern synthetic methods, including microwave-assisted synthesis.
-
. Describes the use of the target compound as a key intermediate in medicinal chemistry.
-
. A collection of synthetic methods for the imidazo[1,2-a]pyridine scaffold.
-
. Information on the key ester intermediate.
-
. Discusses challenges in the synthesis and purification of the key starting material.
-
. Details a method for purifying aminopyridine starting materials.
-
. Describes an industrial method for hydrazide synthesis with byproduct removal.
-
. Discusses catalyst-free condensation reactions for imidazopyridine synthesis.
-
. Provides a specific synthetic procedure for a related ester.
-
. Discusses the use of excess hydrazine in hydrazide formation.
-
. A discussion on the precipitation of hydrazide products from alcohol solvents.
Sources
- 1. This compound [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio-conferences.org [bio-conferences.org]
- 7. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of imidazo[1,2-a]pyridine derivatives. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of this important class of heterocyclic compounds. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of drugs like Zolpidem, Alpidem, and Zolimidine, and exhibiting a wide array of biological activities including antibacterial, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9]
However, the synthesis of these molecules is not without its challenges. The formation of side products can often complicate reaction work-ups, reduce yields, and require extensive purification. This guide addresses these issues in a direct question-and-answer format, providing not just solutions, but also the mechanistic reasoning behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Dimerization in Tschitschibabin-type Reactions
Q1: I am preparing my 2-aminopyridine precursor using a Tschitschibabin reaction and observing a significant amount of a dimeric byproduct. What is causing this and how can I minimize it?
A1: The formation of a bipyridine dimer is the most common side reaction during the Tschitschibabin amination of pyridines.[10] This occurs when, under the reaction conditions, two pyridine molecules couple with each other instead of reacting with the amide nucleophile. The mechanism involves the formation of a dihydropyridine intermediate, which can either eliminate a hydride ion to form the desired 2-aminopyridine or react with another pyridine molecule.[11]
Troubleshooting & Optimization:
The key to suppressing the dimerization side reaction lies in controlling the reaction conditions to favor the amination pathway.
-
Reaction Pressure: The ratio of the desired 2-aminopyridine to the dimer byproduct is highly dependent on the reaction pressure.[10] Conducting the reaction under a pressurized nitrogen atmosphere has been shown to significantly favor the formation of the aminated product.[10]
| Parameter | Condition | Observed Outcome | Recommendation |
| Pressure | Atmospheric | Higher proportion of dimer | Increase pressure |
| Pressure | High (e.g., 350 psi N2) | Favors formation of 2-aminopyridine[10] | Optimal for minimizing dimerization |
-
Temperature: While traditional Tschitschibabin reactions require high temperatures, modern variations have been developed that proceed under milder conditions, which can also help to reduce side reactions.[11]
Experimental Protocol: Pressurized Tschitschibabin Amination
-
Setup: In a high-pressure reactor, combine the pyridine starting material with sodium amide (NaNH₂) in an inert, high-boiling solvent like xylene or toluene.
-
Pressurization: Seal the reactor and pressurize it with nitrogen gas to the desired pressure (e.g., 350 psi).
-
Heating: Heat the reaction mixture to the target temperature (typically 100-130°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure. Quench the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Purification: Purify the 2-aminopyridine product by column chromatography or recrystallization.
Issue 2: Sluggish Reactions and Byproducts in Ortoleva-King Type Syntheses
Q2: My Ortoleva-King reaction to synthesize a 2-arylimidazo[1,2-a]pyridine is giving low yields and multiple unidentified spots on my TLC plate. What are the likely side products and how can I optimize the reaction?
A2: The Ortoleva-King reaction and its variations are powerful methods for synthesizing imidazo[1,2-a]pyridines from 2-aminopyridines and ketones.[12][13][14][15] However, these reactions can sometimes be sluggish or produce a complex mixture of products if not properly optimized. The reaction proceeds through the in-situ formation of a pyridinium iodide intermediate, and its stability and subsequent cyclization are crucial for obtaining a good yield of the desired product.[14] Side reactions can include incomplete reaction, decomposition of starting materials or intermediates, and the formation of various condensation products.
Troubleshooting & Optimization:
-
Catalyst System: The choice of catalyst and oxidant is critical. While molecular iodine is commonly used, various metal catalysts can improve the efficiency and selectivity of the reaction.
| Catalyst System | Notes | Reference |
| I₂/NH₄OAc | A metal-free system that proceeds via in-situ generation of a pyridinium iodide intermediate. | [14] |
| CuI/Aerobic Oxidation | Compatible with a broad range of functional groups. | [12] |
| FeCl₃·6H₂O/I₂ | A cheap and non-toxic iron-catalyzed protocol. | [13] |
| NiCl₂·6H₂O/I₂ | An efficient and cost-effective system for the synthesis of 2-arylimidazo[1,2-a]pyridines. | [14] |
-
Solvent and Temperature: The reaction outcome can be highly dependent on the solvent and temperature. Screening various solvents and temperatures is recommended to find the optimal conditions for your specific substrates.[2][14] Protic solvents with medium polarity, such as n-BuOH, can sometimes facilitate the reaction by promoting product precipitation.[2]
-
Reagent Stoichiometry: The ratio of the 2-aminopyridine, ketone, and catalyst/oxidant should be carefully optimized. An excess of one reagent may lead to the formation of side products.
DOT Diagram: Ortoleva-King Reaction Mechanism
Caption: Proposed mechanism for the Ortoleva-King type synthesis of imidazo[1,2-a]pyridines.[13][14]
Issue 3: Formation of Regioisomers
Q3: I am using a substituted 2-aminopyridine, and my reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomers is a common challenge when using unsymmetrically substituted 2-aminopyridines or other heterocyclic amines like 2-aminopyrimidines.[10] This is because the initial alkylation or condensation can occur at different nitrogen atoms within the starting material, leading to different cyclization pathways. For instance, in 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic, and alkylation preferentially occurs at this site, which can hinder the desired cyclization.[9]
Troubleshooting & Optimization:
-
Substituent Effects: The electronic and steric nature of the substituents on the 2-aminopyridine ring can significantly influence the regioselectivity. Electron-donating groups can increase the nucleophilicity of the ring nitrogen, while bulky groups can sterically hinder reaction at a particular site. Careful consideration of the substrate's electronic and steric properties is crucial.
-
Reaction Conditions: In some cases, adjusting the reaction conditions (e.g., solvent polarity, temperature, catalyst) can favor the formation of one regioisomer over another.
-
Protecting Groups: It may be necessary to use a protecting group strategy to temporarily block one of the reactive nitrogen atoms, directing the reaction to the desired position.
-
Strategic Halogenation: The introduction of a halogen on the pyridine or pyridazine ring can be a successful strategy to direct the initial alkylation and improve the yield of the desired regioisomer.[9]
DOT Diagram: Troubleshooting Regioselectivity
Caption: A workflow for troubleshooting regioselectivity issues in imidazo[1,2-a]pyridine synthesis.
Issue 4: Challenges with Vilsmeier-Haack Formylation
Q4: I am trying to introduce an aldehyde group at the 3-position of my imidazo[1,2-a]pyridine using a Vilsmeier-Haack reaction, but the reaction is messy and the yield is low. What are the potential side products?
A4: The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic and heteroaromatic rings, including imidazo[1,2-a]pyridines, to produce derivatives like imidazo[1,2-a]pyridine-3-carbaldehyde.[16][17] However, the reaction uses the highly reactive Vilsmeier reagent (formed from phosphorus oxychloride and a formamide like DMF), and the conditions can be harsh. Side products can arise from:
-
Over-reaction: The product itself can sometimes react further under the reaction conditions.
-
Decomposition: The imidazo[1,2-a]pyridine ring system can be sensitive to the strongly acidic and high-temperature conditions, leading to decomposition and the formation of tar-like substances.
-
Incomplete reaction: If the reaction is not driven to completion, you will have to separate the product from the starting material.
Troubleshooting & Optimization:
-
Temperature Control: Careful control of the reaction temperature is crucial. The initial formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (e.g., 0-5°C). The subsequent reaction with the imidazo[1,2-a]pyridine should also be carefully temperature-controlled.[17]
-
Stoichiometry: The stoichiometry of the Vilsmeier reagent should be optimized. An excess of the reagent can lead to more side products.
-
Quenching: The reaction should be quenched carefully by pouring the reaction mixture onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution). This will hydrolyze the intermediate and precipitate the aldehyde product.
-
Purification: The crude product often requires purification by column chromatography. A common eluent system is a mixture of hexane and ethyl acetate.[16]
Experimental Protocol: Vilsmeier-Haack Formylation of Imidazo[1,2-a]pyridine
-
Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10°C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve the imidazo[1,2-a]pyridine starting material in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Heating: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to the desired temperature (e.g., 80-90°C) for several hours, monitoring the progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until it is basic (pH > 8).
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
- Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. (n.d.).
- Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine Deriv
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega.
- Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
- Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Deriv
- Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. (n.d.).
- Nickel/iodine-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines through Ortoleva-King type protocol. (2025).
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021).
- One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (2016).
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI.
- Proposed mechanism for the synthesis of imidazo [1,2-a] pyridine... (n.d.).
- Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. (2023). RSC Publishing.
- Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. (n.d.). Scilit.
- IMIDAZO[1,2-A]PYRIDIN-3-CARBOXALDEHYDE Chemical Properties. (n.d.). ChemicalBook.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences.
- Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (2024).
- On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.
- Chichibabin reaction. (n.d.). Grokipedia.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega.
- Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Deriv
- An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. (2023).
- Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine. (2017). Maynooth University Research Archive Library.
- 3-Bromoimidazo[1,2-a]pyridine. (n.d.). PubChem.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022).
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.).
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Royal Society of Chemistry.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Imidazopyridine derivatives from the Chichibabin reaction. (n.d.).
- Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. (n.d.).
Sources
- 1. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. nanomaterchem.com [nanomaterchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
- 16. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 17. IMIDAZO[1,2-A]PYRIDIN-3-CARBOXALDEHYDE CAS#: 6188-43-8 [amp.chemicalbook.com]
Technical Support Center: Purification of 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide
This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide. As a key intermediate in the synthesis of various bioactive molecules, its purity is paramount for reliable downstream applications and the integrity of your research.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established purification principles for imidazopyridine derivatives and related heterocyclic compounds.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound, offering practical solutions grounded in chemical principles.
Problem 1: Low Yield After Initial Work-up and Extraction
Q: I've completed the synthesis of this compound, but after aqueous work-up and extraction with an organic solvent, my crude yield is significantly lower than expected. What could be the issue?
A: Low recovery after extraction can stem from several factors related to the physicochemical properties of your target compound and the specifics of your work-up procedure.
-
Incomplete Neutralization: The imidazopyridine core is basic and can be protonated in an acidic medium. If the reaction mixture is not adequately neutralized (typically to a pH of 7-8 with a base like sodium bicarbonate), a portion of your product will remain as a salt in the aqueous layer, leading to poor extraction efficiency into an organic solvent like ethyl acetate.[2]
-
Product Precipitation: In some instances, the product or its salt may have limited solubility in both the aqueous and organic phases, causing it to precipitate at the interface or remain suspended in the aqueous layer. Careful observation during the work-up is crucial.
-
Emulsion Formation: The presence of unreacted starting materials or byproducts can sometimes lead to the formation of a stable emulsion between the aqueous and organic layers, trapping your product and making phase separation difficult.
-
Incorrect Solvent Choice: While ethyl acetate is a common choice, its polarity might not be optimal for your specific compound under the given conditions.
Troubleshooting Steps:
-
Verify pH: Before extraction, ensure the aqueous layer is fully neutralized. Use pH paper or a pH meter to confirm a pH of 7-8.
-
Back-Extraction: If you suspect product loss to the aqueous layer, you can try to basify it further (to pH 9-10) and re-extract with a more polar solvent system, such as a mixture of dichloromethane and isopropanol.
-
Breaking Emulsions: To break an emulsion, you can try adding brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase, or filtering the entire mixture through a pad of Celite.
-
Solvent System Optimization: If yield issues persist, consider a more exhaustive extraction with a different solvent system. A more polar solvent like dichloromethane might be more effective in some cases.[3]
Problem 2: Impure Product After Recrystallization
Q: I've attempted to purify my crude this compound by recrystallization, but the resulting crystals are still impure, as indicated by TLC or NMR. What can I do to improve the purity?
A: Recrystallization is a powerful technique, but its success hinges on the correct choice of solvent and proper execution.
-
Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or very insoluble (allowing for hot filtration).
-
Rapid Crystallization: Cooling the solution too quickly can cause the product to "crash out" of the solution, trapping impurities within the crystal lattice.[4]
-
Supersaturation: If the initial solution is not fully saturated at the boiling point of the solvent, the yield will be low, and the purification may be less effective.[4]
Troubleshooting Steps:
| Issue | Recommended Action | Scientific Rationale |
| Oily Residue or No Crystals | The compound may be "oiling out." Try using a more polar solvent or a mixed solvent system. Adding a small amount of a "poor" solvent to a hot, dissolved solution of the compound in a "good" solvent can induce crystallization. | Oiling out occurs when the compound's melting point is lower than the boiling point of the solvent. Using a solvent with a lower boiling point or a mixed solvent system can mitigate this. |
| Colored Impurities | If your product is expected to be colorless but has a persistent color, consider treating the hot solution with activated charcoal before filtration. | Activated charcoal has a high surface area and can adsorb colored, often polar, impurities. |
| Poor Crystal Formation | Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound. | These actions provide nucleation sites for crystal growth to begin. |
| Persistent Impurities | Consider a different purification technique, such as column chromatography, before recrystallization. | Some impurities may have very similar solubility profiles to your product, making separation by recrystallization alone difficult. |
A common and effective recrystallization solvent system for related imidazopyridine derivatives is a mixture of ethyl acetate and n-hexane.[5]
Detailed Protocol for Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Slowly add n-hexane to the hot filtrate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.
Problem 3: Difficulty with Column Chromatography Separation
Q: I'm trying to purify my compound using silica gel column chromatography, but I'm getting poor separation between my product and a closely-eluting impurity. How can I improve the resolution?
A: Achieving good separation in column chromatography is a matter of optimizing several key parameters.
-
Incorrect Mobile Phase Polarity: If the mobile phase is too polar, both your compound and the impurity will elute quickly with little separation. If it's not polar enough, they may move too slowly or not at all.
-
Column Overloading: Using too much crude material for the amount of silica gel will result in broad bands and poor separation.
-
Improper Column Packing: Voids or channels in the silica gel bed will lead to uneven solvent flow and band broadening.
Troubleshooting Steps and Optimization:
-
Fine-tune the Mobile Phase: The ideal solvent system should give your product an Rf value of around 0.3 on a TLC plate.
-
Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by increasing the proportion of the more polar solvent.[6]
-
For polar compounds that are difficult to elute, a small amount of a more polar solvent like methanol can be added to the mobile phase.
-
If your compound is basic, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can prevent streaking on the silica gel.
-
-
Use a Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities on the column.
-
Sample Loading: For optimal separation, dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded onto the top of the column.
-
Column Dimensions: Use a longer, thinner column for difficult separations to increase the number of theoretical plates.
Visualizing the Purification Workflow:
Caption: A typical purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my sample of this compound?
A1: While specific byproducts depend on the exact synthetic route, common impurities can include:
-
Unreacted Starting Materials: Such as 5-chloro-2-aminopyridine or the corresponding 2-carboxy ester precursor.
-
Hydrolysis Products: The carbohydrazide functional group can be susceptible to hydrolysis back to the carboxylic acid, especially under harsh acidic or basic conditions during work-up.
-
Side-Reaction Products: Depending on the reagents used, side reactions such as over-alkylation or dimerization can occur.
Q2: Is it better to use recrystallization or column chromatography for the final purification step?
A2: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is excellent for removing small amounts of impurities from a large amount of product, especially if the product is highly crystalline. It is often more scalable and economical for large quantities.
-
Column Chromatography is more versatile and can separate components with very similar properties. It is often the preferred method for removing multiple impurities or for purifying non-crystalline materials. For very high purity, it is common to perform column chromatography followed by a final recrystallization step to remove any trace impurities picked up from the column.
Q3: My purified compound appears to be degrading upon storage. What are the recommended storage conditions?
A3: Heterocyclic compounds, especially those with functional groups like hydrazides, can be sensitive to light, air, and moisture. For long-term stability, it is recommended to store this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a refrigerator (2-8°C), protected from light.
Q4: Can I use reverse-phase HPLC for the purification of this compound?
A4: Yes, preparative reverse-phase HPLC can be a very effective, albeit more expensive, purification method for imidazopyridine derivatives, especially for obtaining very high purity material on a smaller scale. A typical mobile phase would consist of a gradient of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.
References
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
N'Guessan, D. U. J.-P., et al. (n.d.). Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. National Institutes of Health. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). JPH0240387A - 6-chloroimidazo(1,2-b)pyridazine hydrochloride.
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile.
-
National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]
-
RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Retrieved from [Link]
-
ResearchGate. (2019). How to choose the best solution for column chromatography?. Retrieved from [Link]
-
MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. Retrieved from [Link]
-
WestminsterResearch. (n.d.). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]
-
PubMed Central. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN112321592B - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents [patents.google.com]
- 6. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubilizing 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide for Biological Assays
This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical resource for overcoming solubility challenges associated with 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide (CAS: 119448-28-1) in biological assay development. We will move beyond simple protocols to explain the underlying physicochemical principles, enabling you to troubleshoot effectively and ensure the integrity and reproducibility of your experimental data.
Part 1: Understanding the Molecule - A Physicochemical Profile
A foundational understanding of the molecule's structure is paramount to rationally designing a solubilization strategy.
Question: Why is this compound frequently challenging to dissolve in aqueous buffers?
Answer: The solubility behavior of this compound is dictated by a combination of structural features:
-
The Imidazo[1,2-a]pyridine Core: This fused, bicyclic heterocyclic system is relatively large, rigid, and aromatic. Such structures are often lipophilic and possess high crystal lattice energy, meaning significant energy is required to break apart the solid state and solvate the individual molecules in water. Fused bicyclic ring systems are commonly associated with low aqueous solubility.[1]
-
The Chloro Substituent: The chlorine atom at the 6-position increases the molecule's lipophilicity (fat-solubility), further disfavoring dissolution in polar aqueous media.
-
The Carbohydrazide Group: The -CONHNH₂ group at the 2-position introduces polar character through its hydrogen-bonding capabilities (both as a donor and acceptor). While this group enhances polarity compared to the unsubstituted parent ring, it is often insufficient to overcome the lipophilicity of the entire scaffold.
-
pH-Dependent Ionization: The imidazopyridine ring system contains basic nitrogen atoms.[2] These nitrogens can be protonated in acidic conditions. This ionization introduces a positive charge, which dramatically increases the molecule's affinity for polar water molecules and, therefore, its aqueous solubility. This is a critical property that can be leveraged for solubilization.[3][4][5][6]
| Property | Value | Source |
| CAS Number | 119448-28-1 | [7][8] |
| Molecular Formula | C₈H₇ClN₄O | [7] |
| Molecular Weight | 210.62 g/mol | [7] |
| Appearance | Solid (Crystals or Powder) | [9] |
| Predicted Character | Weakly basic, lipophilic | [1][3] |
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered in the laboratory in a direct question-and-answer format.
Question: What is the standard first-line approach for preparing a stock solution of this compound?
Answer: The universally accepted starting point for a compound of this type is to create a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO).[10] DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of organic molecules.[10][11]
A typical starting concentration for a stock solution is 10-20 mM. Attempting much higher concentrations without prior solubility data can lead to the solution becoming saturated, resulting in an inaccurate stock concentration.
See Protocol 1 for a detailed, step-by-step methodology for preparing a DMSO stock solution.
Question: My compound dissolves in 100% DMSO, but it crashes out (precipitates) when I dilute it into my aqueous assay buffer. What's happening and how do I fix it?
Answer: This phenomenon, often called "fall-out" or "crashing out," is the single most common problem. It occurs when the DMSO stock is diluted into a buffer where the compound's thermodynamic solubility limit is exceeded. The final percentage of DMSO is no longer sufficient to keep the lipophilic compound in solution.
Follow this troubleshooting workflow to diagnose and solve the issue:
Caption: Troubleshooting workflow for compound precipitation.
-
Solution 1 (Optimized Dilution): The most effective first step is to perform serial dilutions in 100% DMSO before the final "wet" dilution into the assay medium.[10][11] This ensures that the compound concentration is already low when it first encounters the aqueous environment, minimizing the chances of exceeding its solubility limit. See Protocol 2 for this method.
-
Solution 2 (Lower Final Concentration): It is often necessary to reduce the highest concentration in your dose-response curve.[11] An insoluble compound at the top concentration can create a false-negative result and render all subsequent dilutions inaccurate.
Question: Can modifying the pH of my assay buffer improve the solubility of this compound?
Answer: Absolutely. This is likely the most powerful tool at your disposal for this specific molecule. As a weak base, the compound's solubility will increase as the pH of the solution decreases.[6][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound [myskinrecipes.com]
- 8. 119448-28-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 9. 6-Chloroimidazo[1,2-a]pyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Groebke-Blackburn-Bienaymé Reaction for Imidazo[1,2-a]pyridines
Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful multicomponent reaction to synthesize imidazo[1,2-a]pyridines. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your experiments.
The GBB reaction is a cornerstone for generating fused imidazole scaffolds, which are prevalent in medicinal chemistry.[1][2] This one-pot reaction, which brings together a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide, is valued for its efficiency and atom economy.[1][3] However, like any chemical transformation, it can present challenges. This guide is structured in a question-and-answer format to directly address common issues you may encounter at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My GBB reaction is giving very low or no yield of the desired imidazo[1,2-a]pyridine. What are the most common causes?
Low or no yield in a GBB reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to diagnosing the issue:
A. Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the 2-aminopyridine, aldehyde, and isocyanide are of high purity. Isocyanides, in particular, can be prone to decomposition and often have a strong, unpleasant odor; they should be handled with appropriate care in a well-ventilated fume hood.[4]
-
Aldehyde Reactivity: Aromatic aldehydes with electron-withdrawing groups tend to be more reactive and can lead to higher yields.[5] If you are using an aliphatic aldehyde, you might observe lower conversion rates or the formation of Ugi-type side products.[6][7]
-
Amidine Nucleophilicity: The nucleophilicity of the 2-aminopyridine derivative is crucial. Electron-poor aminopyridines can result in lower yields due to reduced reactivity.[4] Substituents on the pyridine ring, especially at the ortho-position to the amino group, can also negatively impact the reaction efficiency due to steric hindrance.[8]
B. Catalyst Choice and Concentration:
The GBB reaction is typically acid-catalyzed. The choice and amount of catalyst are critical.[3]
-
Lewis vs. Brønsted Acids: Both Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, InCl₃) and Brønsted acids (e.g., p-toluenesulfonic acid (PTSA), perchloric acid, acetic acid (AcOH), ammonium chloride (NH₄Cl)) are effective.[7][9][10] Scandium triflate (Sc(OTf)₃) is a commonly used, highly effective catalyst.[7] However, for milder conditions, especially with sensitive substrates, catalysts like NH₄Cl or AcOH can be excellent choices.[3][7]
-
Catalyst Loading: A typical catalyst loading is in the range of 2-20 mol%.[10][11] Insufficient catalyst will lead to a sluggish or incomplete reaction. Conversely, excessive catalyst loading can sometimes promote side reactions. It is advisable to perform a catalyst loading screen to find the optimal concentration for your specific substrate combination.
C. Solvent and Temperature Effects:
-
Solvent Choice: Alcohols like methanol (MeOH) and ethanol (EtOH) are the most commonly used solvents and have been shown to be not just inert media but also co-catalysts in the reaction mechanism.[7][12] Other solvents like acetonitrile (MeCN), dioxane, and even greener options like water or glycerol have been successfully employed.[11][13][14] Solvent-free conditions have also been reported to be effective.[10]
-
Temperature: Reaction temperatures can range from room temperature to reflux, and microwave irradiation is often used to accelerate the reaction and improve yields.[1][4][11] If your reaction is sluggish at room temperature, consider increasing the temperature or using microwave heating. For a model reaction of 2-aminopyridine, 4-nitrobenzaldehyde, and tert-butyl isocyanide, optimal conditions were found to be 120 °C for 30 minutes under microwave irradiation.[11]
Question 2: I am observing significant side product formation. How can I improve the selectivity for my desired imidazo[1,2-a]pyridine?
Side product formation is a common issue, often arising from the reactivity of the starting materials and intermediates.
A. Understanding the Mechanism and Potential Pitfalls:
The GBB reaction proceeds through the initial formation of a Schiff base from the aldehyde and 2-aminopyridine. This is followed by the addition of the isocyanide to form a nitrilium intermediate, which then undergoes an intramolecular cyclization to yield the final product.[12][15]
B. Common Side Products and Their Mitigation:
-
Ugi-type Products: Especially with aliphatic aldehydes, a competing Ugi-type reaction can occur.[6] Optimizing the catalyst and temperature can help favor the GBB pathway.
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of the Schiff base intermediate or the isocyanide. Using a dehydrating agent like trimethyl orthoformate or conducting the reaction under anhydrous conditions can significantly improve yields and reduce side products.[5]
-
Isocyanide Polymerization: Isocyanides can polymerize, especially under strongly acidic conditions or at high temperatures. Using milder catalysts (e.g., NH₄Cl) or carefully controlling the temperature can minimize this.[3]
Troubleshooting Workflow for Side Products:
Question 3: My reaction seems to be very sensitive to the specific substrates I'm using. How can I adapt the protocol for different aldehydes, aminopyridines, and isocyanides?
The GBB reaction is known for its broad substrate scope, but optimization is often necessary when moving to new building blocks.[1][6]
A. Substrate Reactivity Guide:
| Component | More Reactive | Less Reactive | Troubleshooting Tip |
| Aldehyde | Aromatic (electron-poor) | Aliphatic, Aromatic (electron-rich) | For less reactive aldehydes, consider using a more active catalyst like Sc(OTf)₃ and higher temperatures or microwave heating.[4][7] |
| 2-Aminopyridine | Electron-rich, sterically unhindered | Electron-poor, sterically hindered (e.g., ortho-substituted) | For less nucleophilic aminopyridines, stronger Lewis acids and longer reaction times may be required.[4][8] |
| Isocyanide | tert-Butyl isocyanide, cyclohexyl isocyanide | Aromatic isocyanides | The reactivity differences are generally less pronounced, but solubility can be a factor. Ensure complete dissolution in the chosen solvent.[6] |
B. Protocol Adaptation Strategy:
-
Start with Standard Conditions: For a new set of substrates, begin with a well-established protocol, for example, Sc(OTf)₃ (10 mol%) in MeOH at 60-70 °C.[10]
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of starting materials and the formation of the product.
-
Systematic Optimization: If the reaction is slow or incomplete, consider the following stepwise optimizations:
-
Increase temperature (e.g., to reflux or use microwave at 100-150 °C).[4][14]
-
Screen different catalysts (e.g., from Sc(OTf)₃ to milder NH₄Cl or stronger HClO₄).[9][16]
-
Change the solvent (e.g., from MeOH to EtOH or MeCN).[7][12]
-
For DNA-encoded library synthesis, where mild conditions are paramount, AcOH in a co-solvent system of H₂O and DMSO has proven effective.[17]
-
Question 4: What are the best practices for reaction setup and workup?
A. Experimental Protocol - General Procedure:
This protocol is a general starting point and may require optimization for your specific substrates.
-
Reaction Setup: To a microwave vial or round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 eq.), the aldehyde (1.0 eq.), and the chosen solvent (e.g., MeOH, 0.2-0.5 M).
-
Catalyst Addition: Add the acid catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Isocyanide Addition: Add the isocyanide (1.0-1.2 eq.). Caution: Isocyanides are volatile and toxic; always handle them in a fume hood.[4]
-
Reaction: Seal the vessel and stir the mixture at the desired temperature (e.g., room temperature to 150 °C) for the required time (typically 30 min to 24 h). Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. The residue can then be purified.
-
Purification: Purification is typically achieved by flash column chromatography on silica gel. In some cases, the product may precipitate from the reaction mixture upon cooling or by adding a non-polar solvent, and can be isolated by filtration. For some products, purification can be achieved through sulfate salt formation.[5]
B. Key Considerations:
-
Order of Addition: While typically robust, for some systems, pre-forming the Schiff base by stirring the aminopyridine and aldehyde with the catalyst for a short period (e.g., 45 minutes) before adding the isocyanide can be beneficial.[18]
-
Atmosphere: The reaction is generally not sensitive to air or moisture, but for problematic cases, running the reaction under an inert atmosphere (N₂ or Ar) and using anhydrous solvents can be helpful.
By systematically addressing these common issues, you can enhance the success rate and efficiency of your Groebke-Blackburn-Bienaymé reactions for the synthesis of valuable imidazo[1,2-a]pyridine scaffolds.
References
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). Chem. Proc.
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). Molbank.
-
Synthesis of imidazo[1,2-a]pyridines via multicomponent GBBR using α-isocyanoacetamides. (n.d.). SciForum.
-
Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. (2015). Mol Divers.
-
Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. (2017). Synthesis.
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences.
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2020). Chem. Commun.
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein J. Org. Chem.
-
A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. (2013). J. Braz. Chem. Soc.
-
Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. (n.d.). ResearchGate.
-
The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023). (2024). Beilstein J. Org. Chem.
-
Groebke-Blackburn-Bienaym, multicomponent reaction: emerging chemistry for drug discovery. (2015). Mol Divers.
-
Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (2023). ACS Org. Inorg. Au.
-
Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. (2023). Org. Lett.
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein J. Org. Chem.
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). ResearchGate.
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). PMC.
-
Optimization of the reaction conditions. a. (n.d.). ResearchGate.
-
The classical Groebke–Blackburn–Bienaymé (GBB) reaction. (n.d.). ResearchGate.
-
A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy. (2017). Beilstein J. Org. Chem.
-
Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. (2021). Chem. Eur. J.
-
A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (2022). Beilstein Archives.
-
A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (2022). Beilstein J. Org. Chem.
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). Beilstein J. Org. Chem.
Sources
- 1. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. sciforum.net [sciforum.net]
- 4. scielo.br [scielo.br]
- 5. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 6. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. A practical and efficient approach to imidazo[1,2-a]pyridine-fused isoquinolines through the post-GBB transformation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction [mdpi.com]
- 14. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
Technical Support Center: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines
Welcome to the technical support guide for the microwave-assisted synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage microwave technology to dramatically reduce reaction times and improve efficiency in synthesizing this privileged heterocyclic scaffold. This guide provides practical, field-tested advice in a direct question-and-answer format to address common challenges and unlock the full potential of this powerful technique.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using microwave synthesis for imidazo[1,2-a]pyridines compared to conventional heating?
Microwave-assisted organic synthesis (MAOS) offers several significant advantages over traditional oil bath or heating mantle methods. The most notable benefits include:
-
Drastic Reduction in Reaction Time: Reactions that typically take several hours or even days under conventional heating can often be completed in a matter of minutes.[1][2] For instance, certain syntheses of imidazo[1,2-a]pyridines are completed in as little as 5-15 minutes under microwave irradiation, compared to hours of refluxing.[1][3]
-
Increased Product Yields: The rapid and uniform heating provided by microwaves often minimizes the formation of byproducts, leading to cleaner reaction profiles and higher isolated yields.[2][4]
-
Enhanced Energy Efficiency: Microwaves heat the reaction mixture directly and volumetrically, rather than heating the vessel first. This targeted energy transfer results in significantly lower energy consumption.[4][5]
-
Alignment with Green Chemistry Principles: The speed and efficiency of MAOS reduce solvent and energy use.[6][7] Many protocols can be adapted to use greener solvents like water or ethanol, or can even be performed under solvent-free conditions, minimizing hazardous waste.[1][4][8]
Q2: How does microwave irradiation actually accelerate the chemical reaction?
Microwave heating is a form of dielectric heating that accelerates reactions through two primary mechanisms:
-
Dipolar Polarization: Polar molecules within the reaction mixture (such as solvents and reactants) constantly try to align themselves with the oscillating electric field of the microwaves. This rapid reorientation generates friction, which translates into intense, uniform heat throughout the sample.[6]
-
Ionic Conduction: If ions are present in the reaction mixture (e.g., from salts or catalysts), they will migrate back and forth in the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat.[6]
This process allows for extremely fast and efficient energy transfer directly to the molecules, enabling temperatures to be reached that are difficult to achieve uniformly with conventional heating, thereby dramatically increasing the reaction rate.[5]
Q3: What are the most critical safety precautions when performing microwave-assisted synthesis?
Safety is paramount. Unlike domestic microwave ovens, dedicated scientific microwave reactors are engineered with multiple safety features. Key precautions include:
-
Never use a domestic microwave oven. These units lack the necessary temperature and pressure feedback controls, are not designed to handle corrosive chemical vapors, and do not have adequate containment for a vessel failure, creating a significant risk of explosion.[9]
-
Use certified pressure-rated reaction vessels. Reactions performed in sealed vessels above the solvent's atmospheric boiling point will generate high internal pressures. Always use vessels designed and certified for the temperatures and pressures you intend to reach.[9][10]
-
Be aware of your reagents' stability. Understand the thermal stability of your starting materials and products. Some compounds, particularly those with azide or nitro groups, can decompose explosively at high temperatures.[9]
-
Start with small-scale reactions. When developing a new method, always begin with a small-scale experiment to gauge the reaction's kinetics and potential for rapid pressure increases.[9]
-
Ensure proper ventilation. All microwave synthesis should be conducted within a laboratory fume hood to prevent the inhalation of potentially toxic fumes.[9]
Q4: Can the synthesis of imidazo[1,2-a]pyridines be performed without a catalyst or solvent?
Yes, one of the significant advantages of microwave assistance is its ability to facilitate reactions under catalyst-free and/or solvent-free conditions. The high energy input from the microwave can often overcome the activation energy barrier without the need for a catalyst.[8] Several published methods describe the successful synthesis of imidazo[1,2-a]pyridines by simply irradiating a mixture of a 2-aminopyridine and an α-haloketone, sometimes in a green solvent like a water-isopropanol mixture or entirely without a solvent.[1][11] This simplifies the workup procedure and aligns with green chemistry principles by reducing chemical waste.[4]
Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Problem: My reaction yield is very low or I'm recovering only starting material.
-
Possible Cause 1: Incorrect Temperature or Power Settings.
-
Solution: The reaction may not be reaching the necessary activation temperature, or conversely, it may be overheating, causing decomposition. Do not rely solely on power settings. Program the reaction based on a target internal temperature. Start with a lower temperature (e.g., 100-120 °C) and perform a temperature screen, increasing in 10-20 °C increments. Monitor the reaction by TLC or LC-MS to find the optimal thermal point. Overheating can be just as detrimental as under-heating.[12]
-
-
Possible Cause 2: Inefficient Solvent Choice.
-
Solution: Microwave heating is most effective with polar solvents that can interact with the electric field. Non-polar solvents like toluene or hexane are generally poor choices unless a reactant itself is highly polar.[13][14] For imidazo[1,2-a]pyridine synthesis, consider screening solvents such as ethanol, isopropanol (IPA), water, or mixtures like H₂O-IPA.[1] These solvents are not only polar but are also considered "green." In some cases, solvent-free conditions may provide the best results, especially if the reactants are liquids or low-melting solids.[11]
-
-
Possible Cause 3: Poor Microwave Absorption.
-
Solution: If both your reactants and solvent have low dielectric constants, the reaction mixture may not heat effectively. You can add a "sensitizer"—a small amount of a non-reactive, highly absorbing substance like an ionic liquid or ethylene glycol—to improve heat absorption. Alternatively, if using a catalyst, choose one known to couple well with microwaves.
-
Problem: I'm observing significant byproduct formation.
-
Possible Cause 1: Reaction Time is Too Long.
-
Solution: Microwave reactions are incredibly fast. A reaction that is complete in 10 minutes can begin to decompose or form side products by 15 minutes. It is crucial to perform a time-course study. Run the reaction at the optimized temperature for 2, 5, 10, and 15 minutes, and analyze each time point to determine when the maximum yield of the desired product is achieved with minimal impurities.[12]
-
-
Possible Cause 2: Non-Uniform Heating.
-
Solution: This is a common issue in domestic ovens but can also occur in scientific reactors without proper stirring. Ensure that the magnetic stirring function is active and effective for the viscosity of your reaction mixture. Uniform heating is critical for preventing "hot spots" where localized overheating can cause decomposition and byproduct formation.[6]
-
Problem: The reaction experiences a sudden, uncontrolled pressure increase.
-
Possible Cause: Runaway Exothermic Reaction or Superheating.
-
Solution: This is a serious safety concern. First, always reduce your reaction scale when troubleshooting. Program a gradual temperature ramp (e.g., 2-5 minutes to reach the target temperature) instead of applying maximum power immediately. This allows the instrument's feedback loop to safely control the energy input. If the reaction is known to be highly exothermic, consider performing it in an open vessel if the solvent's boiling point is sufficient at atmospheric pressure, or dilute the reaction mixture to better dissipate the heat.[10][14]
-
Data Summary: Conventional vs. Microwave Synthesis
The following table provides a quantitative comparison for the synthesis of representative imidazo[1,2-a]pyridine derivatives, illustrating the typical improvements offered by microwave irradiation.
| Method | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | 2-aminopyridine, 2-bromoacetophenone | Ethanol | Reflux (~78°C) | 2 hours | 85% | [1] |
| Microwave | 2-aminopyridine, 2-bromoacetophenone | H₂O-IPA | 100°C | 5 minutes | 95% | [1] |
| Conventional | 2-aminopyridine, Chalcone, Guanidine | Ethanol | Reflux (~78°C) | 10-12 hours | 94% | [15] |
| Microwave | 2-aminopyridine, Chalcone, Guanidine | Solvent-free | 120°C | 10-15 minutes | 86% | [15] |
Visualized Workflows and Mechanisms
Reaction Mechanism
The most common pathway for imidazo[1,2-a]pyridine synthesis involves the condensation of a 2-aminopyridine with an α-haloketone. The reaction proceeds via an initial nucleophilic substitution, followed by an intramolecular cyclization and dehydration, a process significantly accelerated by microwave heating.[16]
Caption: General mechanism for imidazo[1,2-a]pyridine formation.
Experimental Workflow
A typical experimental process using a scientific microwave reactor follows a clear, streamlined path from setup to analysis.
Caption: Standard workflow for microwave-assisted synthesis.
Troubleshooting Logic
When encountering poor results, a logical, step-by-step approach to troubleshooting is most effective.
Caption: Troubleshooting flowchart for low-yield reactions.
Detailed Experimental Protocol
Synthesis of 2-(2-nitrophenyl)imidazo[1,2-a]pyridine via Microwave Irradiation
This protocol is adapted from a catalyst-free method described by Vermaa et al., highlighting a green and efficient approach.[1]
Materials & Equipment:
-
2-Aminopyridine
-
2-Bromo-1-(2-nitrophenyl)ethanone
-
Isopropanol (IPA)
-
Deionized Water
-
Scientific Microwave Reactor (e.g., CEM Discover, Anton Paar Monowave)
-
10 mL pressure-rated microwave vial with a magnetic stir bar
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a 10 mL microwave vial, combine 2-aminopyridine (1.0 mmol), 2-bromo-1-(2-nitrophenyl)ethanone (1.0 mmol), and a magnetic stir bar.
-
Solvent Addition: Add a 1:1 mixture of H₂O-IPA (4 mL) to the vial.
-
Vessel Sealing: Securely cap the vial using a dedicated crimper. Place the vessel into the microwave reactor's cavity.
-
Microwave Parameters: Program the instrument with the following parameters:
-
Target Temperature: 100 °C
-
Ramp Time: 2 minutes
-
Hold Time: 5 minutes
-
Maximum Power: 200 W
-
Stirring: High
-
-
Irradiation: Start the reaction. The instrument will automatically control the power output to maintain the target temperature for the specified hold time.
-
Cooldown: After the irradiation is complete, allow the vessel to cool to room temperature (typically via a forced air cooling system in the reactor) until the internal pressure has returned to ambient.
-
Workup: Once cooled, carefully open the vial in a fume hood. Quench the reaction mixture with 10 mL of saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (using a hexane-ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
-
Vermaa, A. K., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]
-
Nguyen, T. C., et al. (2025). Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. Bentham Science Publishers. [Link]
-
MDPI. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. MDPI. [Link]
-
Ceylan, et al. (n.d.). Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. National Institutes of Health. [Link]
-
Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Connect Journals. (n.d.). Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals. [Link]
-
Tierney, J. P., & Lidström, P. (Eds.). (2005). Microwave Assisted Organic Synthesis. CRC Press. [Link]
-
CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]
-
BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]
-
International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Publications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]
-
Eduzone. (n.d.). Microwave-Assisted Synthesis of Heterocyclic Drug Candidates: A Green Chemistry Perspective. Eduzone. [Link]
-
MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]
-
IJERT. (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles. IJERT. [Link]
-
IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]
-
Bentham Science Publisher. (2023). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Bentham Science. [Link]
-
Universitas Scientiarum. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum. [Link]
-
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. eduzonejournal.com [eduzonejournal.com]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. ijrpas.com [ijrpas.com]
- 7. ijnrd.org [ijnrd.org]
- 8. connectjournals.com [connectjournals.com]
- 9. Safety Considerations for Microwave Synthesis [cem.com]
- 10. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Navigating Schiff Base Formation in Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for imidazo[1,2-a]pyridine synthesis. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, its synthesis, particularly through multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, can be hampered by the formation of stable Schiff base intermediates as side products.[3] This guide provides in-depth troubleshooting strategies and frequently asked questions to help you minimize these unwanted side reactions and optimize your synthesis for higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of imidazo[1,2-a]pyridines, with a focus on preventing and mitigating Schiff base formation.
Q1: My reaction has stalled, and I'm isolating a significant amount of a Schiff base intermediate. What's happening and how can I fix it?
A1: This is a classic issue in GBB and related multicomponent reactions. The initial condensation between your 2-aminopyridine and the aldehyde forms a Schiff base (imine).[3] If the subsequent cyclization with the isocyanide is slow, this intermediate can accumulate and become the major product.[3]
Root Cause Analysis and Solutions:
-
Slow Cyclization Kinetics: The rate-determining step might be the nucleophilic attack of the isocyanide on the Schiff base.
-
Increase Isocyanide Concentration: While not always ideal due to the cost and volatility of some isocyanides, a slight excess can sometimes push the equilibrium forward.
-
Increase 2-Aminoazine Concentration: A more common and effective strategy is to use a slight excess (e.g., 1.2 equivalents) of the 2-aminopyridine starting material. This helps to drive the equilibrium towards the formation of the desired GBB product.[3]
-
-
Catalyst Inefficiency: The choice of catalyst is critical for promoting the cyclization step.
-
Optimize Your Catalyst: While various Lewis and Brønsted acids can be used, scandium triflate (Sc(OTf)₃) is a highly effective catalyst for the GBB reaction.[3] If you are using a weaker acid, consider switching to a more potent one.
-
Catalyst Loading: Ensure you are using the optimal catalyst loading. Start with the recommended amount and perform a small optimization screen if necessary.
-
-
Reaction Conditions: Temperature and solvent play a crucial role.
-
Temperature Adjustment: Gently heating the reaction can sometimes provide the necessary activation energy for the cyclization to proceed. However, be cautious, as excessive heat can lead to degradation.
-
Solvent Choice: The polarity and protic nature of the solvent can significantly influence the reaction.[4] Protic solvents like methanol can act as co-catalysts, accelerating key steps.[4]
-
Q2: I'm observing an unexpected side product that seems to be an adduct of my solvent with the Schiff base. How can I prevent this?
A2: This is a common problem when using nucleophilic solvents, especially alcohols like methanol. The solvent can add to the electrophilic imine carbon of the Schiff base intermediate, leading to byproducts and reducing the yield of your target imidazo[1,2-a]pyridine.[3]
Strategies to Mitigate Solvent Adduct Formation:
-
Solvent Selection: Switch to a less nucleophilic solvent. Trifluoroethanol has been shown to suppress the formation of such solvent-adducts and can improve the yield of the desired product.[3]
-
Use of Dehydrating Agents: The formation of the Schiff base releases water, which can hydrolyze the intermediate or participate in side reactions. Adding a dehydrating agent like anhydrous sodium sulfate or molecular sieves can help to drive the reaction towards the desired product.[5]
-
Azeotropic Removal of Water: Using a solvent that forms an azeotrope with water, such as toluene or benzene, in conjunction with a Dean-Stark apparatus can be highly effective at removing water as it is formed.[5]
Q3: My yields are consistently low when using aliphatic aldehydes. Is there a specific reason for this?
A3: Yes, the Schiff bases formed from aliphatic aldehydes can be less stable than those derived from aromatic aldehydes.[3] This instability can lead to decomposition or reversion to starting materials before the cyclization can occur, resulting in lower yields.[3]
Optimization for Aliphatic Aldehydes:
-
Milder Reaction Conditions: Careful optimization of the reaction temperature is crucial. Lowering the temperature may help to stabilize the Schiff base intermediate.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times may lead to decomposition.
-
Catalyst Choice: A highly efficient catalyst like scandium triflate can help to accelerate the cyclization step, minimizing the time the unstable Schiff base intermediate is present in the reaction mixture.[3]
Q4: I'm trying a catalyst-free approach, but the reaction is sluggish and Schiff base formation is prominent. What can I do?
A4: While some imidazo[1,2-a]pyridine syntheses can proceed without a catalyst, many, especially multicomponent reactions, benefit significantly from catalysis.[6][7]
Recommendations for Catalyst-Free Systems:
-
Consider a Mild Catalyst: If a truly catalyst-free system is not essential, consider using a mild and readily available catalyst like molecular iodine.[8][9] Iodine has been shown to be an effective and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridines.[8][9]
-
Alternative Energy Sources: Microwave-assisted synthesis can significantly reduce reaction times and often improves yields by providing rapid and uniform heating.[10] Ultrasound has also been employed to promote these reactions.[6]
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) at an elevated temperature can be effective.[11]
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of Schiff base formation in this context?
A Schiff base is formed through the nucleophilic addition of a primary amine (in this case, 2-aminopyridine) to a carbonyl compound (an aldehyde or ketone), followed by the elimination of a water molecule to form an imine.[12] This reaction is generally reversible.
How does pH affect Schiff base formation and the overall synthesis?
The pH of the reaction medium is critical. The initial nucleophilic attack of the amine on the carbonyl is favored under neutral or slightly basic conditions. However, the subsequent dehydration step to form the imine is acid-catalyzed. Therefore, a slightly acidic medium, often achieved by the addition of a catalytic amount of an acid like acetic acid, is typically optimal for Schiff base formation.[5][13] For the subsequent cyclization in the GBB reaction, a Lewis or Brønsted acid catalyst is often required to activate the Schiff base towards nucleophilic attack by the isocyanide.[3]
Are there alternative synthetic routes to imidazo[1,2-a]pyridines that completely avoid the possibility of Schiff base intermediates?
Yes, several synthetic strategies bypass the aldehyde-amine condensation step. These include:
-
Condensation of 2-aminopyridines with α-haloketones: This is a classical and widely used method.[7]
-
Copper-catalyzed reactions: Various copper-catalyzed methods have been developed, including those using terminal alkynes, nitroolefins, or acetophenones as starting materials.[6][7]
-
Reactions involving vinyl azides: These can undergo catalyst-free annulation with 2-aminopyridines.[6]
Can I use pre-formed Schiff bases in my reaction?
While it is possible to pre-form and isolate the Schiff base, this adds an extra step to the synthesis. For one-pot multicomponent reactions, the in situ formation of the Schiff base is generally preferred for efficiency. However, if you are struggling with side reactions involving your aldehyde or amine, using a pre-formed and purified Schiff base could be a viable troubleshooting strategy.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Schiff Base Formation in a GBB Reaction
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine (1.2 equivalents) and the aldehyde (1.0 equivalent).
-
Add the chosen solvent (e.g., trifluoroethanol or methanol).
-
Add the catalyst (e.g., scandium triflate, 10 mol%).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the initial formation of the Schiff base.
-
Add the isocyanide (1.0 equivalent) dropwise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and proceed with standard workup and purification procedures.
Protocol 2: Synthesis Using a Dehydrating Agent
-
Activate molecular sieves by heating them in a drying oven overnight.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-aminopyridine (1.0 equivalent), aldehyde (1.0 equivalent), and activated molecular sieves (approximately 1 g per mmol of aldehyde).
-
Add the anhydrous solvent (e.g., dichloromethane or toluene).
-
Add the catalyst.
-
Add the isocyanide and stir the reaction at the desired temperature.
-
Monitor the reaction for the consumption of starting materials.
-
Upon completion, filter off the molecular sieves, wash with the reaction solvent, and then proceed with workup and purification.
Data Summary
| Issue | Probable Cause | Recommended Solution(s) |
| Reaction Stalls at Schiff Base | Slow cyclization kinetics | Increase 2-aminopyridine concentration, optimize catalyst (e.g., Sc(OTf)₃) |
| Solvent Adduct Formation | Nucleophilic solvent (e.g., methanol) | Switch to a less nucleophilic solvent (e.g., trifluoroethanol) |
| Low Yield with Aliphatic Aldehydes | Unstable Schiff base intermediate | Use milder reaction conditions, optimize reaction time |
| Prominent Schiff Base in Catalyst-Free Rxn | Insufficient activation for cyclization | Introduce a mild catalyst (e.g., iodine), use microwave or ultrasound |
Reaction Pathway and Troubleshooting Logic
Caption: Troubleshooting logic for imidazo[1,2-a]pyridine synthesis.
References
- Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. (n.d.). National Institutes of Health.
- Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences.
- Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine Derivatives. (n.d.). Benchchem.
- SYNTHESIS AND ANTIMICROBIAL SCREENING OF SCHIFF'S BASES OF IMIDAZO [1,2-a] PYRIDINE. (n.d.). TSI Journals.
- Preventing side reactions in Schiff base formation using 2,4,6-Trimethylheptane-1,7-diamine. (n.d.). Benchchem.
- Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (n.d.). ACS Organic & Inorganic Au.
- Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach. (n.d.). Semantic Scholar.
- Technical Support Center: Pyridine Synthesis Troubleshooting. (n.d.). Benchchem.
- The Groebke-Blackburn-Bienaymé Reaction. (n.d.). PubMed.
- Synthesis of Schiff Bases by Non-Conventional Methods. (n.d.). SciSpace.
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024).
Sources
- 1. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. bio-conferences.org [bio-conferences.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. (PDF) Synthesis of Schiff Bases by Non-Conventional Methods (2023) | Alireza Sepehri | 1 Citations [scispace.com]
- 13. tsijournals.com [tsijournals.com]
Technical Support Center: Overcoming Drug Resistance with Novel Imidazo[1,2-a]pyridine Compounds
Welcome to the technical support center for researchers utilizing imidazo[1,2-a]pyridine compounds to combat drug resistance. This guide is structured to provide practical, in-depth solutions to common challenges encountered during experimentation. We aim to move beyond simple procedural steps to explain the underlying scientific principles, ensuring your experiments are both successful and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and application of imidazo[1,2-a]pyridine compounds.
Q1: What are the general solubility and storage recommendations for imidazo[1,2-a]pyridine compounds?
A: Most imidazo[1,2-a]pyridine derivatives are hydrophobic. For biological assays, they should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).[1] Store these stock solutions at -20°C or -80°C for long-term stability. The core imidazo[1,2-a]pyridine scaffold is generally stable, but specific functional groups may be sensitive to light or repeated freeze-thaw cycles. It is slightly soluble in water but dissolves well in polar organic solvents like ethanol and acetone.[2]
Q2: My imidazo[1,2-a]pyridine compound is precipitating when I add it to my cell culture medium. How can I prevent this?
A: This is a common issue stemming from the low aqueous solubility of the compounds.[2] To prevent precipitation:
-
Ensure the final DMSO concentration in your culture medium is low , typically ≤0.5% and never exceeding 1%. High concentrations of DMSO are toxic to cells.
-
Serially dilute your compound in the medium. Do not add the high-concentration DMSO stock directly to the full volume of medium. Instead, perform intermediate dilutions.
-
Pre-warm the cell culture medium to 37°C before adding the compound.
-
Vortex gently immediately after adding the compound to ensure it is evenly dispersed.
Q3: What mechanisms do imidazo[1,2-a]pyridines use to overcome drug resistance?
A: Imidazo[1,2-a]pyridines are a versatile scaffold and their mechanism depends on the specific derivatives.[3] However, many reported compounds function as kinase inhibitors.[1][4] They often target key nodes in signaling pathways that are hyperactivated in resistant cancers, such as:
-
PI3K/Akt/mTOR Pathway: Several derivatives have been shown to inhibit PI3Kα or Akt, crucial kinases for cell survival and proliferation.[1][3][5] By inhibiting this pathway, they can re-sensitize cells to apoptosis.
-
Receptor Tyrosine Kinases (RTKs): Some compounds inhibit RTKs like IGF-1R or Axl, which can mediate escape pathways when primary targets (like EGFR) are inhibited.[4][6]
-
Induction of Apoptosis: Many of these compounds induce apoptosis, often confirmed by observing cleavage of PARP and caspases, and can trigger cell cycle arrest at the G2/M phase.[1][5][7]
Q4: Against which types of drug-resistant cancers have these compounds shown promise?
A: The imidazo[1,2-a]pyridine scaffold has demonstrated broad applicability. Published research shows activity against a range of cancer cell lines, including those resistant to standard therapies. Notable examples include breast (MCF-7, HCC1937), lung (A549), prostate (DU-145), melanoma (A375), and cervical (HeLa) cancer cell lines.[1][5][8] They are also being investigated for overcoming resistance in non-small cell lung cancer (NSCLC) driven by EGFR mutations and in tuberculosis.[9]
Troubleshooting Guides
This section provides detailed solutions to specific experimental problems.
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Problem: You are observing high variability in your half-maximal inhibitory concentration (IC50) values across replicate experiments.
Causality & Solution Workflow: Inconsistent IC50 values are often rooted in subtle variations in assay setup and execution.[10][11] Cell-based assays are biological systems; controlling variables is key to reproducibility.[10]
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Use a cell counter and verify viability (e.g., with trypan blue) before plating. Uneven cell distribution can be a major source of error.[12]
-
Check Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity.[10][13]
-
Optimize Compound Dilution Series: Prepare fresh serial dilutions for each experiment. Avoid using old dilutions, as compound stability in aqueous media can be limited. Ensure thorough mixing at each dilution step.
-
Verify Incubation Time: The timing of analysis is critical.[10][13] An IC50 value is time-dependent. Define and maintain a consistent incubation period (e.g., 48 or 72 hours) for all experiments.
-
Select the Right Assay: The choice of viability assay matters.
-
MTT/XTT Assays: These rely on mitochondrial reductase activity. If your compound affects mitochondrial function, it can confound the results.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These measure cellular ATP levels, which is often a more direct and sensitive measure of cell viability.
-
-
Control for Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in compound concentration.[14] To mitigate this, avoid using the outer wells for experimental data or ensure the incubator is properly humidified.
Guide 2: Low or No Signal in Western Blot for Pathway Analysis
Problem: After treating cells with your imidazo[1,2-a]pyridine compound, you are attempting to probe downstream signaling pathways (e.g., p-Akt, p-ERK) via Western blot but see weak or no signal for your target protein.
Causality & Solution Workflow: This issue often points to problems with sample preparation, protein integrity, or antibody performance. The goal is to preserve the post-translational modifications (like phosphorylation) that indicate pathway activity.
Troubleshooting Steps:
-
Use Appropriate Lysis Buffer: A standard RIPA buffer may not be sufficient. Ensure your lysis buffer is supplemented with fresh protease and phosphatase inhibitors immediately before use. Phosphatases are highly active after cell lysis and will rapidly dephosphorylate your target proteins.
-
Optimize Antibody Concentration: The antibody datasheet is a starting point. You must empirically determine the optimal antibody concentration for your specific cell line and experimental conditions.[14]
-
Validate Your Antibody: If possible, include positive and negative controls. For a phospho-specific antibody, this could be a sample treated with a known activator of the pathway (e.g., EGF for p-EGFR) and a sample from untreated or starved cells.[14]
-
Check Protein Loading: Run a loading control (e.g., β-actin, GAPDH, or total protein stain) to ensure equal amounts of protein were loaded in each lane. If loading is uneven, your results cannot be reliably interpreted.
-
Confirm Compound Activity: Run a parallel viability assay to confirm that the compound was active at the concentration and time point used for the Western blot experiment. If the cells did not respond as expected, you would not see a change in signaling.
Data & Protocols
Table 1: Representative IC50 Values of Novel Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
| Compound 14j | MCF-7 | Breast | 0.021 | [8] |
| Compound 14j | A549 | Lung | 0.091 | [8] |
| Compound 12b | HepG2 | Liver | 13 | [15] |
| Compound 6 | A375 | Melanoma | <12 | [1] |
| IP-5 | HCC1937 | Breast | 45 | [5] |
Protocol: General Procedure for Determining IC50 via MTT Assay
This protocol provides a framework for assessing the cytotoxic effects of imidazo[1,2-a]pyridine compounds.
Materials:
-
Resistant cancer cell line of interest
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well, flat-bottom tissue culture plates
-
Imidazo[1,2-a]pyridine compound dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of the imidazo[1,2-a]pyridine compound in complete medium. Start from your 10 mM DMSO stock to create a range of concentrations (e.g., 0.01 µM to 100 µM). Remember to include a "vehicle control" well containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%).
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.
-
Incubation: Return the plate to the incubator for 48-72 hours (maintain a consistent time for all experiments).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
Visualized Workflows and Mechanisms
Diagram 1: General Experimental Workflow
This diagram outlines the typical progression of research when evaluating novel imidazo[1,2-a]pyridine compounds.
Caption: A typical experimental workflow for evaluating novel imidazo[1,2-a]pyridines.
Diagram 2: Proposed Mechanism of Action
This diagram illustrates a common mechanism by which imidazo[1,2-a]pyridine kinase inhibitors can overcome resistance by targeting the PI3K/Akt survival pathway.
Caption: Inhibition of the PI3K/Akt pathway by an imidazo[1,2-a]pyridine compound.
References
-
Kaya, B., Yurttaş, L., Baysal, M., Korkut Çelikateş, B., Kaplancıklı, Z. A., & İmamoğlu, R. (n.d.). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online. Available from: [Link][7][16]
-
(n.d.). Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. SpringerLink. Available from: [Link]
-
(2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available from: [Link][15]
-
Wang, Y., et al. (2023). Discovery of Novel Fourth-Generation EGFR Inhibitors to Overcome C797S-Mediated Resistance. Journal of Medicinal Chemistry. Available from: [Link][17][18]
-
Lo, Y. H., et al. (2021). Medicinal herbs and bioactive compounds overcome the drug resistance to epidermal growth factor inhibitors in non-small cell lung cancer. Experimental and Therapeutic Medicine. Available from: [Link]
-
Hart, J. R., et al. (2012). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Blanchet, B., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Hart, J. R., et al. (2012). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PubMed. Available from: [Link]
-
Aliwaini, S., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. Available from: [Link]
-
Scott, J. S., et al. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry. Available from: [Link]
-
(n.d.). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available from: [Link]
-
(2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. Available from: [Link]
-
(n.d.). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. Available from: [Link]
-
(2024). Marine-derived EGFR inhibitors: novel compounds targeting breast cancer growth and drug resistance. Frontiers in Pharmacology. Available from: [Link]
-
Shi, Y., et al. (2022). Emerging strategies to overcome resistance to third-generation EGFR inhibitors. Journal of Hematology & Oncology. Available from: [Link]
-
(n.d.). Imidazo[1,2-a]pyridine. Pipzine Chemicals. Available from: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available from: [Link]
-
Aliwaini, S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available from: [Link]
Sources
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine: Chemical Properties, Synthesis, Uses, Safety Data & Supplier Information – China Expert Guide [pipzine-chem.com]
- 3. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines | Semantic Scholar [semanticscholar.org]
- 9. Medicinal herbs and bioactive compounds overcome the drug resistance to epidermal growth factor receptor inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 11. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Troubleshooting Cell-based Assays - Eppendorf Canada [eppendorf.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Discovery of Novel Fourth-Generation EGFR Inhibitors to Overcome C797S-Mediated Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Imidazo[1,2-a]pyridine-based Drug Candidates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine-based compounds. This guide is designed to provide in-depth technical assistance and troubleshooting for the common stability challenges encountered during the development of this important class of therapeutic agents. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs like zolpidem, alpidem, and saripidem.[1][2] However, its unique physicochemical properties can also present stability hurdles that need to be addressed to ensure the development of safe and effective medicines.
This resource is structured in a question-and-answer format to directly address the specific issues you may encounter in your laboratory. We will delve into the root causes of instability, provide actionable strategies for mitigation, and offer detailed experimental protocols to assess the stability of your compounds.
Part 1: Troubleshooting Guides & FAQs
This section is divided into three key areas of stability concern: Metabolic Stability, Chemical Stability, and Formulation & Bioavailability.
Metabolic Stability: Navigating Biological Transformation
Question 1: My imidazo[1,2-a]pyridine candidate shows high clearance in human liver microsomes. What are the likely metabolic hotspots on the scaffold?
Answer: High clearance in human liver microsomes (HLM) is a common challenge with imidazo[1,2-a]pyridine derivatives and is often attributed to oxidative metabolism by cytochrome P450 (CYP) enzymes and, in some cases, aldehyde oxidase (AO).
-
CYP-mediated Oxidation: The imidazo[1,2-a]pyridine ring system is electron-rich, making it susceptible to oxidation. Common metabolic hotspots include:
-
C-5 and C-7 positions of the pyridine ring: These positions are often susceptible to hydroxylation.
-
Alkyl substituents: Oxidation of alkyl groups, particularly at the benzylic position, is a frequent metabolic pathway.
-
N-oxidation: The pyridine nitrogen can also be a site of oxidation.
-
-
Aldehyde Oxidase (AO) Metabolism: The electron-deficient nature of the pyridine ring can make some imidazo[1,2-a]pyridine derivatives substrates for AO. This is a particular concern as AO metabolism can vary significantly between species, complicating preclinical to clinical translation.
Troubleshooting Workflow for High Microsomal Clearance:
Caption: Workflow for identifying and addressing metabolic hotspots.
Question 2: How can I strategically modify my lead compound to block metabolic pathways without losing potency?
Answer: Once a metabolic hotspot is identified, several strategies can be employed to improve metabolic stability while preserving or enhancing biological activity. The key is to make informed modifications based on a thorough understanding of the structure-activity relationship (SAR) and structure-property relationship (SPR) of your chemical series.
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolically labile position can slow down the rate of CYP-mediated bond cleavage due to the kinetic isotope effect. This is a minimally invasive modification that is unlikely to alter the compound's pharmacology.
-
Fluorination: Introduction of a fluorine atom at or near a metabolic hotspot can effectively block oxidation. The strong carbon-fluorine bond is resistant to enzymatic cleavage. Additionally, the electron-withdrawing nature of fluorine can deactivate adjacent sites towards oxidation.
-
Bioisosteric Replacement: This strategy involves replacing a susceptible chemical group with another group that has similar physical or chemical properties but is more metabolically stable. For imidazo[1,2-a]pyridines, this could involve:
-
Scaffold Hopping: In cases of AO-mediated metabolism, switching to a different heterocyclic core, such as an imidazo[2,1-b]thiazole, has been shown to be effective.
-
Replacement of Labile Functional Groups: For example, replacing a metabolically unstable methoxy group with a more stable trifluoromethoxy group.
-
-
Introduction of Steric Hindrance: Placing a bulky group near a metabolic hotspot can sterically shield it from the active site of metabolic enzymes.
Table 1: Strategic Modifications to Enhance Metabolic Stability
| Strategy | Rationale | Example |
| Deuteration | Slows CYP-mediated C-H bond cleavage. | Replace a benzylic hydrogen with deuterium. |
| Fluorination | Blocks oxidative metabolism at the site of fluorination. | Introduce a fluorine atom on the pyridine ring. |
| Bioisosteric Replacement | Replace a labile moiety with a more stable one. | Replace an imidazo[1,2-a]pyridine with an imidazo[2,1-b]thiazole to mitigate AO metabolism. |
| Steric Hindrance | Physically block access of metabolic enzymes. | Introduce a t-butyl group adjacent to a metabolic hotspot. |
Chemical Stability: Ensuring Integrity in Preclinical and Clinical Development
Question 3: My imidazo[1,2-a]pyridine compound appears to be degrading in solution during storage. What are the likely chemical degradation pathways?
Answer: Imidazo[1,2-a]pyridine derivatives can be susceptible to several chemical degradation pathways, primarily hydrolysis, oxidation, and photodegradation. The specific pathway will depend on the substitution pattern of your compound and the storage conditions (pH, light, oxygen, temperature).
-
Hydrolysis: While the core imidazo[1,2-a]pyridine ring is generally stable to hydrolysis, certain functional groups attached to the scaffold can be susceptible. These include esters, amides, and lactams. The rate of hydrolysis is often pH-dependent.
-
Oxidation: The electron-rich nature of the imidazo[1,2-a]pyridine ring makes it prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides. This can lead to the formation of N-oxides or hydroxylated derivatives.
-
Photodegradation: Many aromatic heterocyclic compounds are sensitive to light, particularly UV radiation. Photodegradation can involve complex radical-mediated reactions leading to a variety of degradation products. It is crucial to handle and store photosensitive compounds in amber vials or under light-protected conditions.
Troubleshooting Workflow for Chemical Instability:
Caption: Workflow for investigating and mitigating chemical degradation.
Question 4: How do I perform forced degradation studies to understand the stability of my compound?
Answer: Forced degradation studies, also known as stress testing, are essential to identify the likely degradation products of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the compound to conditions more severe than accelerated stability testing. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing.[3][4][5]
Table 2: Typical Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60 °C) |
| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature (e.g., 60 °C) |
| Oxidation | 3-30% H₂O₂ at room temperature |
| Photostability | Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
| Thermal Degradation | Dry heat (e.g., 80-100 °C) or in solution at elevated temperatures. |
A dark control sample should always be included in photostability studies to differentiate between light-induced and thermal degradation.
Formulation & Bioavailability: From Bench to Bedside
Question 5: My imidazo[1,2-a]pyridine candidate has poor aqueous solubility. What formulation strategies can I use to improve its bioavailability?
Answer: Poor aqueous solubility is a common characteristic of imidazo[1,2-a]pyridine derivatives, which can lead to low oral bioavailability. Several formulation strategies can be employed to overcome this challenge.
-
Salt Formation: If your compound has a basic center, forming a salt with a pharmaceutically acceptable acid can significantly improve its aqueous solubility and dissolution rate.
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at the molecular level. This can lead to the formation of an amorphous solid dispersion, which has a higher apparent solubility and dissolution rate compared to the crystalline drug. A study on zolpidem, an imidazo[1,2-a]pyridine-based drug, demonstrated that solid dispersions with polyethylene glycol (PEG) 4000 and 6000 increased its aqueous solubility and dissolution rate.[6]
-
Micronization and Nanonization: Reducing the particle size of the drug substance increases its surface area, which can lead to an enhanced dissolution rate according to the Noyes-Whitney equation.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
Formulation Strategy Selection Workflow:
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biobostonconsulting.com [biobostonconsulting.com]
- 5. database.ich.org [database.ich.org]
- 6. Physicochemical characterization and in vivo properties of Zolpidem in solid dispersions with polyethylene glycol 4000 and 6000 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Anticancer Activity of 6-Chloroimidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. The introduction of a chlorine atom at the 6-position has been a focal point of research, leading to a class of derivatives with potent and selective anticancer properties. This guide provides a comprehensive comparison of these derivatives, delving into their cytotoxic profiles, mechanisms of action, and the experimental methodologies used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical data and insights necessary to advance the development of this promising class of therapeutic agents.
Comparative Anticancer Potency
The anticancer efficacy of 6-chloroimidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of other substituents on the core structure. This leads to a diverse range of potencies across various cancer cell lines. The following table summarizes the in vitro cytotoxic activity, represented by IC50 values, of several notable 6-chloroimidazo[1,2-a]pyridine derivatives.
| Compound ID | Cancer Cell Line | Assay Type | Activity (IC50, µM) | Reference |
| 13k | HCC827 (Non-small cell lung cancer) | MTT | 0.09 | [1][2] |
| A549 (Non-small cell lung cancer) | MTT | 0.21 | [1][2] | |
| SH-SY5Y (Neuroblastoma) | MTT | 0.35 | [1] | |
| HEL (Erythroleukemia) | MTT | 0.43 | [1] | |
| MCF-7 (Breast cancer) | MTT | 0.15 | [1][2] | |
| Compound 6 | A375 (Melanoma) | Proliferation | <12 | [1] |
| WM115 (Melanoma) | Proliferation | <12 | [1] | |
| HeLa (Cervical cancer) | Proliferation | 9.7 - 44.6 | [1] | |
| IP-5 | HCC1937 (Breast cancer) | MTT | 45 | [1][3] |
| IP-6 | HCC1937 (Breast cancer) | MTT | 47.7 | [1][3] |
| 12b | Hep-2 (Laryngeal cancer) | Not Specified | 11 | [1] |
| HepG2 (Liver cancer) | Not Specified | 13 | ||
| MCF-7 (Breast cancer) | Not Specified | 11 | ||
| A375 (Melanoma) | Not Specified | 11 |
Expert Analysis: The data clearly indicates that the substitution pattern plays a crucial role in determining the anticancer potency. For instance, compound 13k , a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, exhibits exceptional potency with nanomolar to sub-micromolar activity against a range of cancer cell lines.[2] In contrast, compounds like IP-5 and IP-6 show significantly higher IC50 values, suggesting that their substitution patterns are less optimal for potent cytotoxicity.[3] Compound 12b demonstrates moderate and consistent activity across several cell lines. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the anticancer efficacy of this scaffold.
Mechanisms of Action: A Multi-pronged Attack on Cancer
6-Chloroimidazo[1,2-a]pyridine derivatives exert their anticancer effects through the modulation of multiple key cellular pathways involved in cancer cell proliferation, survival, and apoptosis.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A frequently dysregulated pathway in human cancers is the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) cascade, making it a prime target for cancer therapy.[2][4][5][6] Several 6-chloroimidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.[4][5]
Notably, compound 13k was found to be a potent inhibitor of PI3Kα with an IC50 value of 1.94 nM.[2] Similarly, a novel imidazo[1,2-a]pyridine, referred to as compound 6 , was observed to reduce the levels of phosphorylated Akt and mTOR in melanoma and cervical cancer cells.[7] This inhibition of the PI3K/Akt/mTOR pathway disrupts downstream signaling, leading to decreased cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 6-chloroimidazo[1,2-a]pyridine derivatives.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. 6-Chloroimidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[1] This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases, the executioners of apoptosis.
Studies have demonstrated that 6-substituted imidazo[1,2-a]pyridines trigger the release of cytochrome c and activate caspase-3 and caspase-8.[4] Furthermore, treatment with compound 6 resulted in an increase in the pro-apoptotic protein BAX and cleaved caspase-9, along with the cleavage of PARP, a hallmark of apoptosis.[7] Similarly, compound 13k was shown to induce apoptosis in HCC827 cells, as evidenced by cell shrinkage, DNA fragmentation, and an increase in the apoptotic cell population detected by Annexin V/PI staining.[2]
Caption: General workflow for the biological evaluation of novel 6-chloroimidazo[1,2-a]pyridine derivatives.
Conclusion
Derivatives of 6-chloroimidazo[1,2-a]pyridine represent a highly promising class of compounds with potent and multifaceted anticancer activity. Their ability to inhibit critical signaling pathways like PI3K/Akt/mTOR, induce apoptosis, and cause cell cycle arrest underscores their therapeutic potential. The comparative data presented in this guide highlights the importance of continued structure-activity relationship studies to optimize the efficacy and selectivity of these compounds. The detailed experimental protocols provide a solid foundation for researchers to further investigate and develop these promising anticancer agents.
References
-
A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents. BenchChem.
-
The Biological Activity of 6-Chloroimidazo[1,2-a]pyridine Derivatives: A Technical Guide. BenchChem.
-
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid versus other PI3K inhibitors. BenchChem.
-
Aliwaini, S., Awadallah, A., Morjan, R., Ghunaim, M., Alqaddi, H., Abuhamad, A., Awadallah, E., & Abughefra, Y. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837.
-
The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and imidazo[1,2-a]pyridine (12a–l) derivatives. ResearchGate.
-
A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. EJNMMI Radiopharmacy and Chemistry, 3(1), 1.
-
Li, M., Wang, D., Li, Q., Luo, F., Zhong, T., Wu, H., Xiong, L., Yuan, M., Su, M., & Fan, Y. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(7), 6851.
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(32), 6425-6430.
-
Pal, D., Gundla, R., Singh, S., Singh, A., Singh, V., & Singh, P. (2022). Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress. Life Sciences, 294, 120334.
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 37(5), 1-8.
-
Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38235-38245.
-
Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. Results in Chemistry, 4, 100344.
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie.
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.
-
Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate.
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3028-3046.
-
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. OUCI.
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Semantic Scholar.
-
Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. Bioorganic Chemistry, 135, 106484.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Efficacy of 6-Chloroimidazo[1,2-a]pyridine-Based Compounds: A Comparative Guide
The 6-chloroimidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive analysis of the in vivo efficacy of this class of compounds, with a particular focus on their anticancer properties. By objectively comparing their performance with alternative compounds and providing detailed experimental data, this document serves as a critical resource for researchers, scientists, and drug development professionals.
Introduction to 6-Chloroimidazo[1,2-a]pyridines in Drug Discovery
The imidazo[1,2-a]pyridine core is a nitrogen-based heterocyclic system that has garnered significant attention for its therapeutic potential. The introduction of a chlorine atom at the 6-position has been shown to modulate the physicochemical and biological properties of these compounds, often enhancing their potency and selectivity for various molecular targets.[1] Derivatives of this scaffold have been investigated for their anticancer, anti-inflammatory, and antifungal activities.[1][2] In the realm of oncology, these compounds frequently exert their effects by inhibiting key signaling pathways implicated in tumorigenesis and cell survival, such as the PI3K/Akt/mTOR pathway.[3][4]
Comparative In Vitro Efficacy
Before delving into in vivo studies, it is crucial to understand the in vitro potency of these compounds against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several 6-substituted imidazo[1,2-a]pyridine derivatives, highlighting their broad-spectrum anticancer activity.
| Compound ID | Target Cell Line | Cancer Type | Assay Type | Activity (IC50, µM) | Reference |
| 13k | HCC827 | Non-small cell lung cancer | MTT | 0.09 | [5][6][7] |
| A549 | Non-small cell lung cancer | MTT | 0.21 | [5][6][7] | |
| SH-SY5Y | Neuroblastoma | MTT | 0.35 | [5][6][7] | |
| HEL | Erythroleukemia | MTT | 0.43 | [5][6][7] | |
| MCF-7 | Breast cancer | MTT | 0.15 | [5][6][7] | |
| Compound 6 | A375 | Melanoma | Proliferation | <12 | [8] |
| WM115 | Melanoma | Proliferation | <12 | [8] | |
| HeLa | Cervical cancer | Proliferation | 9.7 - 44.6 | [8] | |
| IP-5 | HCC1937 | Breast cancer | MTT | 45 | [9] |
| IP-6 | HCC1937 | Breast cancer | MTT | 47.7 | [9] |
Table 1: In Vitro Anticancer Activity of Selected 6-Substituted Imidazo[1,2-a]pyridine Derivatives.
The data clearly indicates that substitutions on the imidazo[1,2-a]pyridine core significantly impact cytotoxic potency. Compound 13k , a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, demonstrates exceptional sub-micromolar activity across a range of cancer cell lines, identifying it as a promising candidate for in vivo evaluation.[5][6][7]
Mechanistic Insights: Targeting Key Oncogenic Pathways
The anticancer effects of many imidazo[1,2-a]pyridine derivatives are attributed to their ability to modulate critical signaling pathways. A primary target for this class of compounds is the Phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently hyperactivated in human cancers.[5][6][7]
The PI3K/Akt/mTOR Signaling Pathway
Compound 13k has been identified as a potent inhibitor of PI3Kα with an IC50 value of 1.94 nM.[5][6][7] By inhibiting PI3Kα, this compound effectively blocks the downstream signaling cascade involving Akt and mTOR, which are crucial for cell growth, proliferation, and survival.[3] This mechanism ultimately leads to cell cycle arrest and apoptosis in cancer cells.[5][6][7]
Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by Compound 13k.
In Vivo Efficacy Studies in Xenograft Models
While in vitro data provides valuable initial insights, in vivo studies are essential to evaluate the therapeutic potential of a compound in a complex biological system. Human tumor xenograft models in immunocompromised mice are a standard for preclinical anticancer drug evaluation.[10]
Based on these precedents, a typical in vivo efficacy study for a compound like 13k would be designed as follows.
Experimental Workflow for In Vivo Efficacy Evaluation
Figure 2: General workflow for in vivo efficacy studies in a xenograft model.
Detailed Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., A549, HCC827) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[1]
-
Compound Treatment: Prepare serial dilutions of the 6-chloroimidazo[1,2-a]pyridine compounds in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
In Vivo A2780 Ovarian Cancer Xenograft Model
This protocol outlines the key steps for evaluating the antitumor efficacy of a test compound in a subcutaneous xenograft model.
-
Cell Preparation: Culture A2780 human ovarian cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Harvest cells during the logarithmic growth phase and resuspend them in sterile PBS at a concentration of 5 x 10^7 cells/mL.[10][12]
-
Animal Model: Use female athymic nude mice (4-6 weeks old).[13][14]
-
Tumor Implantation: Subcutaneously inject 0.2 mL of the cell suspension (containing 1 x 10^7 A2780 cells) into the right flank of each mouse.[15]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume by caliper measurements (Volume = 0.5 x length x width²) twice weekly.[14]
-
Randomization and Treatment: Once tumors reach the desired size, randomly assign mice to treatment groups (e.g., vehicle control, test compound at different doses, positive control drug).
-
Drug Administration: Administer the test compound and controls via the appropriate route (e.g., oral gavage) and schedule (e.g., once daily for 21 days).
-
Efficacy and Toxicity Assessment: Monitor tumor volume and body weight throughout the study. At the end of the treatment period, euthanize the mice, excise the tumors, and measure their weight.
-
Pharmacodynamic Analysis: A portion of the tumor tissue can be snap-frozen or fixed for subsequent analysis (e.g., Western blotting for p-Akt levels) to confirm target engagement.
Conclusion and Future Directions
The 6-chloroimidazo[1,2-a]pyridine scaffold represents a highly promising framework for the development of novel anticancer agents. Compounds such as 13k exhibit potent in vitro activity against a range of cancer cell lines, primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway.[5][6][7] While comprehensive, direct comparative in vivo efficacy data for 6-chloro derivatives is still emerging, the strong preclinical data for related imidazo[1,2-a]pyridines in various xenograft models provides a solid rationale for their continued investigation.
Future work should focus on conducting head-to-head in vivo efficacy studies of lead 6-chloroimidazo[1,2-a]pyridine compounds against current standards of care in relevant patient-derived xenograft (PDX) models. These studies, coupled with detailed pharmacokinetic and toxicology assessments, will be crucial for advancing these promising therapeutic candidates toward clinical development.
References
[13] Zhejiang Cancer Hospital. (2016). Establishment and Characterization of a Highly Metastatic Ovarian Cancer Cell Line. National Institutes of Health. [Link]
[5] Li, J., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Oxidative Medicine and Cellular Longevity. [Link]
[6] Li, J., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. National Institutes of Health. [Link]
[14] Reaction Biology. (2021). A2780: Ovarian cancer tumor model - xenograft – CDX - subcutaneous. Reaction Biology. [Link]
[7] Li, J., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. PubMed. [Link]
[8] Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. National Institutes of Health. [Link]
[3] Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Review Pharmacy. [Link]
[10] Connolly, D. C., et al. (2011). Xenograft and Transgenic Mouse Models of Epithelial Ovarian Cancer and Non Invasive Imaging Modalities to Monitor Ovarian Tumor Growth In situ -Applications in Evaluating Novel Therapeutic Agents. National Institutes of Health. [Link]
[4] Goel, A., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. PubMed. [Link]
[16] Ghorbani, M., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. National Institutes of Health. [Link]
[12] Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey. [Link]
[9] Altaher, A. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]
[15] Shaw, T. J., et al. (2004). Mice with A2780-cp xenografts with spontaneous ovarian metastases have a significantly shorter survival time compared to mice with dispersed ip disease. ResearchGate. [Link]
[17] Fan, C., et al. (2020). Design, synthesis, and biological evaluation of novel 3-substituted imidazo[1,2-a]pyridine and quinazolin-4(3H)-one derivatives as PI3Kα inhibitors. Semantic Scholar. [Link]
[11] EAPB0203. (2008). In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. PubMed. [Link]
[2] N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. [Link]
[18] Singh, P., et al. (2022). In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2-a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice. PubMed. [Link]
[19] Fan, C., et al. (2023). Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journalajocs.com [journalajocs.com]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agen… [ouci.dntb.gov.ua]
- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. Xenograft and Transgenic Mouse Models of Epithelial Ovarian Cancer and Non Invasive Imaging Modalities to Monitor Ovarian Tumor Growth In situ -Applications in Evaluating Novel Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. Establishment and Characterization of a Highly Metastatic Ovarian Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of novel 3-substituted imidazo[1,2-a]pyridine and quinazolin-4(3H)-one derivatives as PI3Kα inhibitors. | Semantic Scholar [semanticscholar.org]
- 18. In Vivo Anticancer Evaluation of 6b, a Non-Covalent Imidazo[1,2- a]quinoxaline-Based Epidermal Growth Factor Receptor Inhibitor against Human Xenograft Tumor in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Privileged Scaffold and the Quest for Specificity
An In-Depth Guide to the Selectivity Profiling of Imidazo[1,2-a]pyridine Kinase Inhibitors
In the landscape of modern oncology and drug discovery, protein kinases remain a paramount class of therapeutic targets. The development of small molecule inhibitors that can modulate their activity has revolutionized treatment paradigms for numerous diseases. Within this expansive chemical space, the imidazo[1,2-a]pyridine moiety has emerged as a "privileged scaffold"—a molecular framework that demonstrates remarkable versatility in binding to a wide array of biological targets, particularly protein kinases.[1] Its derivatives have shown potent inhibitory activity against critical oncogenic kinases such as PI3K, Akt, mTOR, Aurora kinases, and FLT3.[1][2][3][4]
However, potency is but one side of the coin. The human kinome consists of over 500 kinases, many of which share structural similarities, especially within the ATP-binding pocket that most inhibitors target.[5][6] This homology presents a significant challenge: a potent inhibitor against a primary target may inadvertently engage with dozens of other kinases, leading to unforeseen off-target effects and potential toxicities. Therefore, the rigorous and comprehensive assessment of an inhibitor's selectivity profile is not merely a characterization step but a cornerstone of its preclinical validation and a predictor of its ultimate clinical success.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of methodologies for the selectivity profiling of imidazo[1,2-a]pyridine kinase inhibitors. We will delve into the causality behind experimental choices, present detailed protocols, and offer a framework for interpreting the complex data that these assays generate.
Pillar 1: Foundational Technologies in Kinase Selectivity Profiling
The choice of a profiling assay is a critical decision driven by the stage of the drug discovery process, the required throughput, and the specific questions being asked. The overarching goal is to understand the interaction landscape of a compound across a representative portion of the kinome.[7][8] Methodologies can be broadly categorized into biochemical assays, which measure direct interactions with isolated kinases, and cellular assays, which assess target engagement in a more physiologically relevant context.[5]
Biochemical Assays: A Direct Measure of Interaction
Biochemical assays are the workhorse of selectivity profiling, providing a direct readout of a compound's ability to inhibit a specific kinase.[7] They are preferred for initial broad screening due to their high confidence in target attribution.[7]
A. Large-Panel Kinase Screening (e.g., KINOMEscan™)
This approach measures the binding affinity of a test compound against a large panel of kinases, often representing a significant fraction of the human kinome.[8][9] The KINOMEscan™ platform, for instance, utilizes a proprietary active site-directed competition binding assay. The kinase is tagged with DNA, immobilized on a solid support, and the compound's ability to compete with an immobilized, active-site directed ligand is measured via quantitative PCR (qPCR) of the DNA tag.
-
Causality & Expertise: This method is chosen for its breadth and quantitative nature. By measuring dissociation constants (Kd), it provides a true measure of binding affinity, which is often more reproducible across different assay formats than IC50 values. It is invaluable for identifying both intended targets and unexpected off-targets early in development.[4]
B. Luminescence-Based ADP Detection Assays (e.g., ADP-Glo™)
These are homogenous assays that quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[10] The ADP-Glo™ Kinase Assay is a two-step process: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, ADP is converted back to ATP, which is then used by luciferase to generate a light signal proportional to the initial kinase activity.
-
Causality & Expertise: This format is selected for its high sensitivity, broad dynamic range, and compatibility with high-throughput screening (HTS).[10] Because it measures enzymatic activity rather than just binding, it provides functional data. It is an excellent choice for profiling smaller, focused panels of kinases or for dose-response studies once initial hits have been identified.[10]
C. Differential Scanning Fluorimetry (DSF)
Also known as the Thermal Shift Assay, DSF measures the thermal stability of a protein.[11][12] Ligand binding typically stabilizes the protein's folded state, resulting in an increase in its melting temperature (Tm). This change is monitored using a fluorescent dye that binds to hydrophobic regions exposed as the protein unfolds.[5]
-
Causality & Expertise: DSF is a powerful biophysical method that does not require an active enzyme or a known substrate, making it applicable to virtually any purified kinase.[11] This is a significant advantage for studying pseudo-kinases or those with unknown substrates. It provides a rapid and inexpensive way to validate direct binding and can be used to screen medium-sized libraries.[11] The data correlates well with results from other binding and enzymatic assays.[11]
Pillar 2: Experimental Protocols & Workflows
A trustworthy protocol is a self-validating one. Below are detailed, step-by-step methodologies for key profiling experiments.
Protocol 1: Broad Kinome Selectivity Profiling (KINOMEscan™ Approach)
This protocol outlines a typical workflow for submitting and analyzing data from a commercial large-panel screening service.
-
Compound Preparation: Solubilize the imidazo[1,2-a]pyridine inhibitor in 100% DMSO to a high-concentration stock (e.g., 10 mM). Ensure complete dissolution.
-
Assay Concentration Selection: For an initial screen, a single high concentration (e.g., 1 µM or 10 µM) is typically used to identify all potential interactions.[4]
-
Assay Execution (by provider):
-
The test compound is incubated with a panel of 400+ human kinases.
-
Competition binding against an active-site directed probe is measured.
-
Results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding.
-
-
Data Analysis:
-
Primary hits are identified based on a %Ctrl threshold (e.g., <10% or <35%).
-
Plot the results on a kinome tree diagram to visualize selectivity.
-
For key hits, follow up with Kd determination to quantify binding affinity.
-
Caption: Workflow for large-panel kinome scanning.
Protocol 2: In-house Functional Selectivity Profiling (ADP-Glo™ Assay)
This protocol describes how to profile an inhibitor against a focused panel of kinases.
-
Reagent Preparation:
-
Prepare 2X kinase/substrate solutions for each kinase in the panel using the appropriate reaction buffer.
-
Prepare a 2X serial dilution of the imidazo[1,2-a]pyridine inhibitor in the same buffer. Prepare a "no inhibitor" control (vehicle only).
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2X inhibitor solution (or vehicle).
-
Initiate the reaction by adding 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 1 hour at room temperature.[10]
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition & Analysis:
-
Read luminescence on a plate reader.
-
Calculate the percent kinase inhibition relative to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value for each kinase.
-
Caption: Workflow for the ADP-Glo™ functional kinase assay.
Pillar 3: Comparative Data Analysis & Visualization
To illustrate the application of these principles, let us compare three distinct imidazo[1,2-a]pyridine-based inhibitors, drawing upon data from published studies.
-
Compound A (Pan-PI3K Inhibitor): A derivative designed to inhibit all Class I PI3K isoforms, crucial for the PI3K/AKT/mTOR signaling pathway.[13]
-
Compound B (Dual FLT3/Aurora Inhibitor): An agent optimized to potently inhibit both FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, targets relevant in acute myeloid leukemia (AML).[4]
-
Compound C (c-Met Inhibitor - Volitinib): A highly potent and selective inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[14]
Comparative Selectivity Data
The table below summarizes representative selectivity data for these compounds. This data is synthesized from multiple sources to illustrate how different imidazo[1,2-a]pyridine derivatives can be engineered for distinct selectivity profiles.
| Parameter | Compound A (Pan-PI3K) | Compound B (FLT3/Aurora) | Compound C (Volitinib) | Alternative/Standard |
| Primary Target(s) | PI3Kα, β, δ, γ | FLT3, Aurora A/B | c-Met | Dactolisib (PI3K/mTOR) |
| Assay Type | Biochemical IC50 | KINOMEscan (Kd) | Biochemical IC50 | Biochemical IC50 |
| Potency (Primary Target) | PI3Kα: 2 nM[3] | FLT3: 6.2 nM; Aurora A: 7.5 nM[4] | c-Met: 0.6 nM[14] | PI3Kα: 1.4 nM; DNA-PK: 0.8 nM[15] |
| Key Off-Targets (>90% Inh. @ 1µM) | mTOR, DNA-PK | AXL, MER, TYRO3 | Ron | Broad PIKK/PI3K family[15] |
| Selectivity Profile | Potent against PI3K family, some PIKK crossover | Highly potent dual inhibitor with few off-targets | Highly selective for c-Met and closely related kinases | Pan-PI3K/PIKK inhibitor |
| Therapeutic Rationale | Broad inhibition of the PI3K/AKT pathway in various tumors[3][13] | Targeting drivers of AML proliferation and survival[4] | Targeting c-Met driven cancers | Broad signal transduction inhibition |
This table is illustrative and compiles data from multiple referenced compounds within the imidazo[1,2-a]pyridine class to demonstrate the concept of varied selectivity profiles.
Signaling Pathway Context
The efficacy of these inhibitors is directly linked to their ability to modulate key signaling pathways. The PI3K/AKT/mTOR pathway, for instance, is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[3]
Caption: Key oncogenic pathways targeted by imidazo[1,2-a]pyridine inhibitors.
Conclusion
The imidazo[1,2-a]pyridine scaffold provides a fertile ground for the development of potent kinase inhibitors. However, this guide underscores that true therapeutic potential is unlocked not just through potency, but through a deep and nuanced understanding of selectivity. A multi-faceted profiling strategy, combining broad, affinity-based screening with functional, activity-based assays, is essential. By rigorously applying these methodologies and carefully interpreting the resulting data within the context of relevant signaling pathways, researchers can effectively advance imidazo[1,2-a]pyridine candidates with the highest probability of becoming safe and effective medicines.
References
-
Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology, 795, 109–118. [Link]
-
Bamborough, P., & Drewry, D. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 54(24), 8497-8515. [Link]
-
Klaeger, S., Gohlke, B., & Kuster, B. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS Journal, 280(19), 4749-4758. [Link]
-
Bantscheff, M., & Drewes, G. (2012). Kinase selectivity profiling by inhibitor affinity chromatography. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(1), 125-133. [Link]
-
Cheng, F., Wei, Y., & Zhou, Y. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 30(17), i482-i489. [Link]
-
Goel, R., Luxami, V., & Paul, K. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616. [Link]
-
Al-Rashed, F., Al-Gharawe, M. A., & Al-Tel, T. H. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(2), 1435-1444. [Link]
-
de Souza, M. V. N., & de Almeida, M. V. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
Barla, R., Degraw, J., & Fischer, J. P. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters, 26(4), 1186-1191. [Link]
-
Amaro, R. E., & McCammon, J. A. (2011). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 21(18), 5364-5367. [Link]
-
Bombard, O., & Lochon, E. (2009). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3051-3054. [Link]
-
Golding, B. T., & Griffin, R. J. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]
-
Cui, Y., & Jia, H. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[5][7][11]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective Mesenchymal–Epithelial Transition Factor (c-Met) Inhibitor in Clinical Development for Treatment of Cancer. Journal of Medicinal Chemistry, 57(17), 7267-7279. [Link]
-
Knapp, S., & Fedorov, O. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology. [Link]
-
Samanta, S., & Panda, D. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(3), 396-414. [Link]
-
Amaro, R. E., & McCammon, J. A. (2011). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. PMC. [Link]
-
Squillace, R., & Wang, F. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8857-8872. [Link]
-
HMS LINCS Project. (2018). KINOMEscan data. lincsproject.org. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 10. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 11. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 13. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Comparative Docking of Imidazo[1,2-a]pyridine Analogs
Welcome to this in-depth technical guide on conducting comparative molecular docking studies of imidazo[1,2-a]pyridine analogs. This scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antiviral activities.[1][2][3] This guide is designed for researchers and drug development professionals, moving beyond a simple protocol to explain the causality behind each step, ensuring a robust and self-validating computational workflow.
Our focus will be on a practical, reproducible methodology using widely accessible software to compare a series of hypothetical imidazo[1,2-a]pyridine analogs against a highly relevant cancer target: Phosphoinositide 3-kinase alpha (PI3Kα). Aberrant activation of the PI3K/Akt/mTOR signaling pathway is a hallmark of many cancers, making PI3Kα a prime target for therapeutic intervention.[4][5]
The Scientific Premise: Why Docking and Why Imidazo[1,2-a]pyridines?
The imidazo[1,2-a]pyridine core is a versatile heterocyclic system that has been successfully exploited to develop inhibitors for various protein kinases.[6] Its rigid structure provides a solid anchor for substituents that can be tailored to interact with specific residues within an enzyme's active site.
Molecular docking is a computational technique that predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of their interaction, typically as a scoring function or binding energy.[7][8] It is a cornerstone of structure-based drug design, allowing us to:
-
Screen virtual libraries of compounds to identify potential hits.[9]
-
Elucidate Structure-Activity Relationships (SAR) by correlating computational predictions with experimental data.[1]
-
Optimize lead compounds by suggesting modifications to improve binding affinity and selectivity.
This guide will demonstrate how to use docking not just to get a number, but to build a comparative framework that can logically prioritize analogs for synthesis and further testing.
The PI3K/Akt/mTOR Signaling Pathway
To understand the significance of our chosen target, PI3Kα, it is crucial to visualize its role in cell signaling. The diagram below illustrates this critical pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[10][11]
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
Experimental Workflow: A Self-Validating Protocol
A robust docking study is more than just running a program; it's a systematic process of preparation, execution, and critical analysis. The workflow below outlines the essential stages.
Caption: Workflow for a comparative molecular docking study.
Step 2.1: Receptor Preparation
Causality: The quality of your receptor structure is paramount. Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential molecules (water, ions) or lack hydrogen atoms, which are critical for defining the electrostatic environment and hydrogen bonds.[12][13] Our goal is to prepare a biologically relevant, clean, and computationally ready receptor.
Protocol:
-
Obtain the Receptor Structure: Download the crystal structure of human PI3Kα. A suitable entry is PDB ID: 4ZOP , which is co-crystallized with a known imidazo[1,2-a]pyridine inhibitor. This is crucial as it provides a validated binding pocket.
-
Clean the Structure: Using a molecular visualization tool like UCSF Chimera or PyMOL, remove all non-essential components:
-
Delete all water molecules (HOH).
-
Remove any co-solvents, ions, and the co-crystallized ligand. This is important because we want to dock our own analogs into an empty active site.
-
-
Prepare the Protein: Use a dedicated tool like AutoDock Tools (ADT) or the Dock Prep tool in Chimera.[14] This process automates several key steps:
-
Add Hydrogens: Add polar hydrogens to satisfy the valency of atoms. This is non-negotiable for accurate interaction modeling.[15]
-
Assign Partial Charges: Assign Gasteiger charges to all atoms. These charges are essential for the scoring function to calculate electrostatic interactions.
-
Merge Non-Polar Hydrogens: For efficiency, non-polar hydrogens (those on carbon atoms) are merged with their parent carbons.
-
-
Save the Prepared Receptor: Export the final structure in the PDBQT format, which is required by AutoDock Vina. This format contains the atomic coordinates, partial charges, and atom type information.[16]
Step 2.2: Ligand Preparation
Causality: Ligands must be converted from 2D representations to accurate 3D structures with defined rotatable bonds. The docking algorithm will explore the conformational space of the ligand by rotating these bonds, so their correct definition is vital for sampling realistic binding poses.[17]
Protocol:
-
Create 3D Structures:
-
Draw the 2D structures of your imidazo[1,2-a]pyridine analogs using software like ChemDraw or MarvinSketch.
-
Convert these 2D structures to 3D. Most chemistry software can do this and perform an initial energy minimization to generate a low-energy conformation.
-
For this guide, we will consider three hypothetical analogs to compare against a known inhibitor (Control).
-
Control: A known PI3Kα inhibitor (e.g., the ligand from PDB ID: 4ZOP).
-
Analog A: With an electron-donating group.
-
Analog B: With an electron-withdrawing group.
-
Analog C: With a bulky substituent to probe steric tolerance.
-
-
-
Prepare Ligands for Docking: Using AutoDock Tools (ADT):
-
Load each 3D ligand structure.
-
Detect the rotatable bonds. ADT will automatically identify acyclic single bonds. Verify that this is chemically sensible.
-
Assign Gasteiger charges.
-
-
Save the Prepared Ligands: Save each analog as a PDBQT file.
Step 2.3: Docking Execution with AutoDock Vina
Causality: The docking simulation requires a defined search space (a "grid box") where the algorithm will attempt to place the ligand. Defining this box correctly is critical for efficiency and accuracy. A box that is too small may miss the true binding pose, while one that is too large wastes computational resources.[18][19]
Protocol:
-
Define the Grid Box:
-
Load the prepared receptor (PDBQT file) into ADT.
-
Identify the active site. Since we used PDB ID 4ZOP, the active site is known. A good practice is to center the grid on the position of the original co-crystallized ligand.
-
Set the grid box dimensions. A size of 25 x 25 x 25 Å is typically sufficient to cover the entire active site and allow for ligand flexibility.[20]
-
Note the coordinates of the grid box center and the dimensions. These will be used in the configuration file.
-
-
Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:[16]
-
receptor and ligand : Specify the input files. You will run Vina separately for each analog, changing the ligand filename each time.
-
center_x, y, z and size_x, y, z : The grid box parameters you determined.
-
num_modes : The number of binding poses to generate (e.g., 10).
-
exhaustiveness : Controls the thoroughness of the search. A value of 8 is a good balance between speed and accuracy for standard docking.
-
-
Run Vina: Execute the docking from the command line:[16] vina --config conf.txt --out output.pdbqt --log log.txt Repeat this for each of your prepared ligands (Control, Analog A, B, and C).
Data Analysis: From Numbers to Insights
Binding Affinity and Pose Validation
The primary quantitative output is the binding affinity, reported in kcal/mol. More negative values suggest stronger binding.[21] The Root Mean Square Deviation (RMSD) measures the average distance between the atoms of the docked pose and a reference pose (e.g., the crystal structure ligand). An RMSD value < 2.0 Å is generally considered a successful "re-docking" and validates that the docking protocol can reproduce the experimental binding mode.[21]
Table 1: Comparative Docking Results for Imidazo[1,2-a]pyridine Analogs against PI3Kα
| Compound | Binding Affinity (kcal/mol) | RMSD (Å) vs. Crystal Pose | Key Interacting Residues | Predicted Activity Correlation |
| Control Inhibitor | -9.5 | 1.1 | VAL851, SER774, LYS802 | High (Reference) |
| Analog A | -9.8 | N/A | VAL851, SER774, LYS802, ASP933 | Potentially Higher |
| Analog B | -8.2 | N/A | VAL851, SER774 | Lower |
| Analog C | -7.1 | N/A | VAL851 | Significantly Lower (Steric Clash) |
Note: Data is hypothetical for illustrative purposes.
Visual Inspection of Binding Poses
Causality: Docking scores are not absolute. Visual analysis is non-negotiable to ensure the predicted binding pose is chemically sensible.[23][24] Look for key interactions that are known to be important for inhibitors of this target class. For PI3Kα, a hinge-binding interaction with Val851 is critical.
-
Load the Results: Open your receptor PDBQT and the output PDBQT files for each analog in a visualization tool.
-
Analyze Interactions:
-
Control: Verify that it reproduces the known interactions, such as hydrogen bonds with the hinge region (Val851) and other key residues like Ser774.
-
Analog A: The lower binding energy (-9.8 kcal/mol) is promising. Visual inspection reveals it maintains the crucial hinge interaction and forms an additional hydrogen bond with Asp933, explaining the improved score. This analog should be prioritized.
-
Analog B: The score is weaker. The pose shows it still binds the hinge, but the electron-withdrawing group may have altered the electronics, weakening other favorable interactions.
-
Analog C: The significantly weaker score (-7.1 kcal/mol) is explained by a steric clash. The bulky substituent prevents the analog from sitting deep enough in the pocket to form optimal interactions. This analog can likely be deprioritized.
-
Correlating with Experimental Data
The ultimate validation of a docking protocol is its ability to correlate with experimental data.[21][22] While we used hypothetical data, in a real-world scenario, you would compare your docking scores against measured IC50 or Ki values. A good correlation (i.e., compounds with lower docking energies also have lower IC50 values) provides confidence in the predictive power of your model for future designs. Several studies have reported imidazo[1,2-a]pyridine derivatives with potent anticancer activity and low micromolar or nanomolar IC50 values.[25][26]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically grounded workflow for the comparative docking of imidazo[1,2-a]pyridine analogs. By focusing on meticulous preparation, controlled execution, and multi-faceted analysis, we can transform computational docking from a simple screening tool into a powerful predictive engine for medicinal chemistry.
The analysis of our hypothetical results suggests that Analog A is a high-priority candidate for synthesis due to its superior predicted binding affinity, driven by an additional key interaction within the PI3Kα active site. Conversely, Analog C can be deprioritized due to predicted steric hindrance.
This workflow provides a solid foundation for more advanced studies, such as molecular dynamics simulations to assess the stability of the docked poses or the use of more sophisticated scoring functions to refine binding affinity predictions.[9]
References
- Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines. (n.d.).
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. PubMed Central. [Link]
-
How to interprete and analyze molecular docking results?. (2024). ResearchGate. [Link]
-
Kaya, B., Yurttaş, L., Baysal, M., Korkut Çelikateş, B., Kaplancıklı, Z. A., & İmamoğlu, R. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1681–1691. [Link]
-
Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. MDPI. [Link]
-
Kaya, B., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online. [Link]
-
Session 4: Introduction to in silico docking. (n.d.). University of Oxford. [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. [Link]
-
Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
-
Preparing the protein and ligand for docking. (n.d.). ScotChem. [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
How I can analyze and present docking results?. (2020). Matter Modeling Stack Exchange. [Link]
-
Basic docking. (n.d.). Autodock Vina 1.2.0 documentation - Read the Docs. [Link]
-
Analysis of Docking results by Autodock. (2021). YouTube. [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. [Link]
-
Yu, B., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]
-
How to analyse docking results from HADDOCK or refine models?. (n.d.). Bonvin Lab. [Link]
-
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]
-
Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. (n.d.). IntechOpen. [Link]
-
Beginner's Guide for Docking using Autodock Vina. (2020). Bioinformatics Review. [Link]
-
Salmaso, V., & Moro, S. (2018). Key Topics in Molecular Docking for Drug Design. Molecules (Basel, Switzerland), 23(5), 1081. [Link]
-
James, J. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular and Organic Chemistry. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2025). ResearchGate. [Link]
-
Al-Blewi, F. F., et al. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology letters, 24(3), 320. [Link]
-
Proteins and ligand preparation for docking. (a) Structure of a model... | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
In-Silico Molecular Docking Based Drug Repurposing Approaches. (2025). YouTube. [Link]
-
Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. (2022). ACS Omega. [Link]
-
Chee, S. M., & Aris, A. (2022). A Guide to In Silico Drug Design. Pharmaceuticals (Basel, Switzerland), 15(9), 1088. [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]
-
Molecular Docking Tutorial. (n.d.). University of Palermo. [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Request PDF. (n.d.). ResearchGate. [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). PubMed Central. [Link]
-
Protein Ligand Docking Lesson Plan. (2022). Schrödinger. [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025). Asian Journal of Chemistry. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Bentham Science. [Link]
-
Li, Y., et al. (2019). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European journal of medicinal chemistry, 182, 111626. [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 13. researchgate.net [researchgate.net]
- 14. scotchem.ac.uk [scotchem.ac.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 18. m.youtube.com [m.youtube.com]
- 19. eagonlab.github.io [eagonlab.github.io]
- 20. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 21. researchgate.net [researchgate.net]
- 22. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Synthesis and anticancer evaluation of amide derivatives of imidazo-pyridines | Semantic Scholar [semanticscholar.org]
- 26. chemmethod.com [chemmethod.com]
Comparative Validation of PI3K/AKT/mTOR Pathway Inhibition: A Guide to Imidazo[1,2-a]pyridine-Based Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibition of the PI3K/AKT/mTOR signaling pathway by the promising imidazo[1,2-a]pyridine class of small molecules. We will move beyond simple protocol recitation to explore the causal logic behind experimental choices, ensuring a robust and self-validating approach to inhibitor characterization. This document compares the performance of novel imidazo[1,2-a]pyridine derivatives with established alternatives, supported by experimental data from authoritative sources.
The PI3K/AKT/mTOR Pathway: A Cornerstone of Oncogenesis
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade is a critical intracellular pathway that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[1] Its aberrant activation is one of the most frequent occurrences in human cancers, making it a highly attractive target for therapeutic intervention.[1][2][3] The pathway is initiated by the activation of PI3K, a family of lipid kinases.[4] Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting key downstream effectors like AKT (also known as Protein Kinase B) to the plasma membrane, leading to its activation. Activated AKT then phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), culminating in the regulation of cell cycle progression and protein synthesis.
Given the pathway's central role, its inhibition has become a desirable strategy for cancer treatment.[4] This has led to the development of numerous inhibitors, including those that target specific PI3K isoforms and those that dually inhibit both PI3K and mTOR.[5]
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Imidazo[1,2-a]pyridines: A Privileged Scaffold for PI3K/mTOR Inhibition
The imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors.[6][7] Several derivatives have been synthesized and evaluated as potent inhibitors of PI3Kα or as dual PI3K/mTOR inhibitors, demonstrating significant antitumor activity in both in vitro and in vivo models.[8][9][10][11]
Notable examples include:
-
Compound 15a: A potent PI3K/mTOR dual inhibitor with excellent kinase selectivity and oral bioavailability. It has shown significant inhibition of tumor growth in HCT116 and HT-29 xenograft models.[8][9][10][11]
-
Compound 13k: A 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative identified as a highly potent PI3Kα inhibitor with an IC50 value of 1.94 nM. It effectively blocks the PI3K pathway in HCC827 cells and induces G2/M phase cell cycle arrest and apoptosis.[1][3]
-
PIK-75: An early imidazo[1,2-a]pyridine derivative with good selectivity for PI3Kα.[4]
-
Omipalisib (GSK2126458): A highly potent, orally active dual inhibitor of PI3K and mTOR that has been evaluated in clinical trials.[2][12][13] It potently inhibits all Class I PI3K isoforms and mTORC1/2 with sub-nanomolar activity.[12][13]
A Multi-Tiered Experimental Workflow for Inhibitor Validation
A rigorous validation of a novel inhibitor requires a multi-step approach, beginning with biochemical assays and progressing to cellular and, ultimately, in vivo models. This workflow ensures that the observed effects are directly attributable to the intended target inhibition and are relevant in a biological context.
Caption: A multi-tiered workflow for validating PI3K pathway inhibitors.
Tier 1: Biochemical Potency and Selectivity
The foundational step is to determine the compound's direct inhibitory activity against the target enzyme(s).
Causality: An in vitro kinase assay is essential to quantify the direct interaction between the inhibitor and the kinase, independent of cellular complexities like membrane permeability or off-target effects. This provides the intrinsic potency (IC50) value.
Experimental Protocol: In Vitro PI3K/mTOR Kinase Assay (ADP-Glo™)
This protocol is adapted from methodologies used to characterize novel PI3K inhibitors.[1][3]
-
Reagent Preparation:
-
Prepare a serial dilution of the imidazo[1,2-a]pyridine test compound (e.g., 10-point, 3-fold dilution in DMSO). Known inhibitors like Omipalisib or Buparlisib should be used as positive controls.
-
Prepare a reaction buffer containing recombinant human PI3Kα (or other isoforms) and its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2).
-
Prepare an ATP solution at a concentration near the Km for the enzyme.
-
-
Kinase Reaction:
-
Add 2.5 µL of the test compound dilution or control to a 384-well plate.
-
Add 5 µL of the enzyme/substrate mix to each well.
-
Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, kinase activity.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for no enzyme).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Biochemical Data
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | mTOR IC50/Ki (nM) | Reference |
| Omipalisib (GSK2126458) | 0.019 (Ki) | 0.13 (Ki) | 0.024 (Ki) | 0.06 (Ki) | 0.18 (Ki, mTORC1) | [12][13] |
| Buparlisib (NVP-BKM120) | 52 | 166 | 116 | 262 | >1000 | [14] |
| Compound 13k | 1.94 | - | - | - | - | [1][3] |
| Compound 15a | 0.49 | - | - | - | 13.8 | [9][10] |
| Thiazole Derivative 12 | 2.8 | >1000 | 190 | 200 | - | [15] |
Note: Values are IC50 unless specified as Ki (inhibition constant). Dashes indicate data not reported in the cited sources.
Tier 2: Cellular On-Target Validation
After confirming biochemical potency, the next critical step is to verify that the compound engages and inhibits the PI3K/AKT/mTOR pathway within a cellular context.
Causality: Western blotting provides a direct visual and semi-quantitative assessment of target engagement. By measuring the phosphorylation status of downstream pathway components (e.g., p-AKT, p-mTOR, p-S6K), we can confirm that the compound's anti-proliferative effects are mediated through the intended mechanism.[3][5] A dose-dependent decrease in the phosphorylation of these substrates is a hallmark of effective pathway inhibition.[1][3]
Experimental Protocol: Western Blot for Pathway Phosphorylation
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HCC827, T47D, HCT116) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the imidazo[1,2-a]pyridine inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle (DMSO) control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key pathway proteins overnight at 4°C. Essential targets include:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-S6K (Thr389)
-
Total S6K
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. The reduction in the ratio of phosphorylated to total protein confirms pathway inhibition.[16]
-
Tier 3: Quantifying the Phenotypic Response
Demonstrating on-target pathway inhibition must be linked to a functional cellular outcome, such as reduced proliferation or induced cell death.
Causality: Anti-proliferative assays (e.g., MTT) quantify the compound's overall cytotoxic or cytostatic effect on cancer cells. Flow cytometry further dissects this effect, revealing the specific mechanism, such as arrest at a particular phase of the cell cycle or the induction of programmed cell death (apoptosis).[4][5]
Experimental Protocol: Cell Viability (MTT Assay) and Apoptosis Analysis
-
Cell Viability (MTT):
-
Seed cancer cells in a 96-well plate.
-
After 24 hours, treat with a serial dilution of the inhibitor for 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize the crystals with DMSO or a similar solvent.
-
Measure the absorbance at 570 nm. The signal is proportional to the number of viable cells.
-
Calculate the IC50 or GI50 (concentration for 50% inhibition of growth).
-
-
Apoptosis (Annexin V Staining):
-
Treat cells in 6-well plates with the inhibitor at its IC50 concentration for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS and resuspend in Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Analyze the cells immediately by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis/necrosis.
-
Comparative Anti-proliferative Activity
| Compound | Cell Line | IC50 / GI50 (µM) | Cancer Type | Reference |
| Compound 13k | HCC827 | 0.09 | Non-small cell lung | [1] |
| Compound 13k | A549 | 0.43 | Non-small cell lung | [1] |
| Compound 13k | MCF-7 | 0.11 | Breast | [1] |
| Thiazole Derivative 12 | A375 | 0.14 | Melanoma | [15] |
| Thiazole Derivative 12 | HeLa | 0.21 | Cervical | [15] |
| Compound 6 | A375 | 9.7 - 44.6 (range) | Melanoma | [5][17] |
| Compound 6 | HeLa | 9.7 - 44.6 (range) | Cervical | [5][17] |
| Omipalisib | T47D | 0.003 | Breast | [12][18] |
| Omipalisib | BT474 | 0.0024 | Breast | [12][18] |
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold represents a highly versatile and potent platform for the development of PI3K/AKT/mTOR pathway inhibitors. The validation workflow presented here—progressing from biochemical potency (Tier 1), through cellular target engagement (Tier 2), to phenotypic outcomes (Tier 3), and finally to in vivo models (Tier 4)—provides a robust framework for characterizing novel compounds.[11][19]
As demonstrated by the comparative data, derivatives like compound 13k and Omipalisib show exceptional potency at the nanomolar and even picomolar level.[1][12] The key to successful drug development lies not only in potency but also in selectivity, pharmacokinetic properties, and a favorable safety profile. The detailed experimental validation described herein is critical for identifying lead candidates that effectively inhibit the PI3K/AKT/mTOR pathway and hold promise for clinical application in oncology.
References
-
ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Request PDF. Retrieved from [Link]
-
PubMed. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Retrieved from [Link]
-
ACS Publications. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]
-
New Drug Approvals. (2015). GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Retrieved from [Link]
-
NIH. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC. Retrieved from [Link]
-
NIH. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC. Retrieved from [Link]
-
ACS Publications. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2016). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Retrieved from [Link]
-
Chemietek. (n.d.). NVP-BKM120 (Buparlisib). Retrieved from [Link]
-
Frontiers. (2022). PI3K/mTOR inhibitor omipalisib prolongs cardiac repolarization along with a mild proarrhythmic outcome in the AV block dog model. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Retrieved from [Link]
-
PubMed. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Retrieved from [Link]
-
PubMed. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Retrieved from [Link]
-
PubMed. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Retrieved from [Link]
-
Cellagen Technology. (n.d.). NVP-BKM120 | Pan-class I PI3K inhibitor. Retrieved from [Link]
-
PubMed. (2014). Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Retrieved from [Link]
-
NIH. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC. Retrieved from [Link]
-
PubMed. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Retrieved from [Link]
-
ResearchGate. (2015). The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
-
e-Century Publishing Corporation. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Retrieved from [Link]
-
n.p. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from [Link]
-
American Association for Cancer Research. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of the expression of PI3K/Akt signaling pathway.... Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. | Semantic Scholar [semanticscholar.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Omipalisib (GSK2126458, GSK458) | PI3K inhibitor | CAS 1086062-66-9 | Dual PI3K/mToR Inhibitor | Buy Omipalisib (GSK-2126458, GSK-458) from Supplier InvivoChem [invivochem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. pubs.acs.org [pubs.acs.org]
The Pivotal Role of the 6-Chloro Substituent in the Bioactivity of Imidazo[1,2-a]pyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine (IP) scaffold is a cornerstone in medicinal chemistry, recognized for its vast biological activities and its presence in several clinically approved drugs.[1] The therapeutic efficacy of IP derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core. This guide offers an in-depth comparative analysis of 6-chloro-imidazo[1,2-a]pyridine derivatives against other substituted analogues, providing a rationale for the significance of the 6-chloro group and offering supporting experimental data and protocols to aid in future drug discovery efforts.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure
The imidazo[1,2-a]pyridine nucleus is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antifungal, and antibacterial properties.[1] Its rigid, planar structure and the presence of nitrogen atoms allow for a variety of intermolecular interactions with biological macromolecules. The substitution pattern on the IP core is a critical determinant of its bioactivity, influencing its potency, selectivity, and pharmacokinetic properties.
Comparative Bioactivity Analysis: The Significance of the 6-Chloro Group
The 6-position of the imidazo[1,2-a]pyridine ring has been a focal point for structural modification to enhance biological activity. The introduction of a chloro group at this position has consistently demonstrated a significant impact on the compound's potency, particularly in the realm of anticancer and antifungal activities.
Anticancer Activity: A Head-to-Head Comparison
The 6-chloro substituent often imparts potent cytotoxic effects against a range of cancer cell lines. This is attributed to its electron-withdrawing nature and its ability to form favorable interactions within the binding pockets of target proteins.
| Compound ID | Substitution | Cancer Cell Line | Assay | Activity (IC50, µM) | Reference |
| 13k | 6-Cl | HCC827 (Non-small cell lung cancer) | MTT | 0.09 | [2] |
| A549 (Non-small cell lung cancer) | MTT | 0.21 | [2] | ||
| SH-SY5Y (Neuroblastoma) | MTT | 0.35 | [2] | ||
| HEL (Erythroleukemia) | MTT | 0.43 | [2] | ||
| MCF-7 (Breast cancer) | MTT | 0.15 | [2] | ||
| IP-5 | 6-Cl | HCC1937 (Breast cancer) | MTT | 45 | [3] |
| IP-6 | 6-Cl | HCC1937 (Breast cancer) | MTT | 47.7 | [3] |
| Compound 6 | 6-Br | HT-29 (Colon cancer) | Proliferation | <12 | [4] |
| Caco-2 (Colon cancer) | Proliferation | <12 | [4] | ||
| Compound 12 | 6-NO2 | HT-29 (Colon cancer) | Proliferation | >50 | [4] |
| Compound 18 | 3-NH2, 2-(p-tolyl) | MCF-7 (Breast cancer) | Cytotoxicity | 14.81 | [5] |
Analysis of Anticancer Data:
As illustrated in the table, 6-chloro substituted imidazo[1,2-a]pyridines, such as compound 13k , exhibit potent, sub-micromolar inhibitory activity against a variety of cancer cell lines.[2] In comparison, other substitutions at the 6-position, such as a nitro group (Compound 12), can lead to a significant decrease in activity. While a 6-bromo substituent (Compound 6) also shows considerable potency, the 6-chloro derivatives often provide a favorable balance of activity and physicochemical properties.[4] It is also important to note that substitutions at other positions, such as the 2 and 3 positions, can yield highly active compounds, highlighting the complex structure-activity relationship (SAR) of this scaffold.[5]
Antifungal and Antibacterial Activity: The Halogen Advantage
The presence of a halogen at the 6-position, particularly chlorine, has also been shown to be beneficial for antifungal and antibacterial activities.
| Compound ID | Substitution | Microbial Strain | Assay | Activity (MIC, µM) | Reference |
| Chalcone Hybrid 1 | 6-Cl, 3-acetyl, 2-CH3 | Aspergillus flavus | Microdilution | 75.48 | [6] |
| Chalcone Hybrid 2 | 6-Cl, 3-acetyl, 2-CH3 | Aspergillus flavus | Microdilution | 160.89 | [6] |
| Tetrahydroimidazo[1,2-a]pyridine Derivative | Unsubstituted | Candida species | Microdilution | 0.016 mg/mL | [7] |
Analysis of Antimicrobial Data:
The data suggests that 6-chloro substitution contributes to notable antifungal activity against pathogenic fungi like Aspergillus flavus.[6] The variation in MIC values among the 6-chloro chalcone hybrids indicates that other structural features also play a crucial role in determining the overall potency. It is worth noting that even unsubstituted imidazo[1,2-a]pyridine scaffolds can exhibit potent antifungal effects, as seen with the tetrahydro derivative.[7]
Mechanistic Insights: How 6-Chloro-Imidazo[1,2-a]pyridines Exert Their Effects
A significant body of evidence points towards the inhibition of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway as a key mechanism of action for the anticancer effects of many imidazo[1,2-a]pyridine derivatives, including those with a 6-chloro substitution.[2][4] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature of many cancers.[8]
Furthermore, studies have shown that 6-substituted imidazo[1,2-a]pyridines can induce apoptosis (programmed cell death) in cancer cells through the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases.[4]
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to evaluate the bioactivity of imidazo[1,2-a]pyridine derivatives.
Protocol 1: Cell Viability Assessment using the MTT Assay
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (imidazo[1,2-a]pyridine derivatives) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, at the same concentration as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Western Blot Analysis of PI3K/AKT/mTOR Pathway Inhibition
This technique is used to detect and quantify the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, providing direct evidence of pathway inhibition.
Materials:
-
Cancer cells treated with imidazo[1,2-a]pyridine derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the desired concentrations of the test compound for a specified time. Lyse the cells in ice-cold RIPA buffer. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add ECL detection reagents to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative levels of phosphorylated proteins in treated versus untreated cells.
Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic/antifungal
-
Sterile saline
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the positive control drug in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well (except for the sterility control well) with the prepared microbial suspension.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 35°C for 24-48 hours for Candida species).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion: The Path Forward for 6-Chloro-Imidazo[1,2-a]pyridines
The 6-chloro-imidazo[1,2-a]pyridine scaffold has proven to be a highly valuable pharmacophore in the development of potent bioactive agents. The comparative data strongly suggests that the presence of a chlorine atom at the 6-position often enhances anticancer and antifungal activities. The well-elucidated mechanism of action, primarily through the inhibition of the PI3K/AKT/mTOR pathway, provides a solid foundation for rational drug design. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of this promising class of compounds and to develop novel, more effective derivatives for the treatment of cancer and infectious diseases.
References
-
Li, M., Wang, D., Li, Q., Luo, F., Zhong, T., Wu, H., ... & Fan, Y. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(7), 6851. Available from: [Link]
- Yadav, P., Kumar, A., Kumar, R., & Singh, P. (2020). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Bioorganic Chemistry, 103, 104169.
- N'guessan, D. J. P. U., Coulibaly, S., Kacou, A. A., Angora, K. E., Koffi, F., & Ouattara, M. (2025). Synthesis and Antifungal Activity of 6-Chloroimidazo[1,2-a]pyridinyl-Chalcones Against Aspergillus Flavus. Asian Journal of Chemical Sciences, 15(3), 32-41.
- Gökçe, M., Utku, S., & Küpeli, E. (2010). Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives. European journal of medicinal chemistry, 45(4), 1493-1499.
- Myadaraboina, S., Alla, M., Saddanapu, V., Bommena, V. R., & Addlagatta, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European journal of medicinal chemistry, 45(11), 5208-5216.
-
Mkhize, N. P., Mphahane, N., Mmonwa, M., & Moeno, S. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European journal of medicinal chemistry, 46(9), 4573-4583. Available from: [Link]
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents. European journal of medicinal chemistry, 46(9), 4374-4381.
-
Adingra, K. G., Coulibaly, S., Kacou, A. A., Ouattara, M., & Sissouma, D. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12(4), 81-91. Available from: [Link]
-
Al-Majd, L. A., Al-Qerem, W., Al-Saraireh, Y., Al-Zoubi, M. S., Al-Momani, E., & Awadallah, A. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. Available from: [Link]
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
-
Liu, Y., et al. (2019). 1.2 Western Blot and the mTOR Pathway. In Selected Topics in Health and Disease (2019 Edition). eCampusOntario Pressbooks. Available from: [Link]
-
Wikipedia contributors. (2023, November 28). Broth microdilution. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]
- Lee, J. H., et al. (2007). Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. Korean Journal of Clinical Microbiology, 10(1), 49-53.
- Patel, K., & Bhadani, J. (2020). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Journal of Heterocyclic Chemistry, 57(1), 258-268.
-
Smaglo, B. G., et al. (2014). Western blot analysis of a PI3K/AKT/mTOR pathway components. ResearchGate. Available from: [Link]
- Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific journal of cancer prevention: APJCP, 23(9), 2943–2951.
- Al-Tel, T. H. (2010). Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents. European journal of medicinal chemistry, 45(11), 5276-5283.
-
Zhang, M., et al. (2019). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1][6][9]Thiadiazole Moiety. Molecules, 24(18), 3346.
- Stübker, M., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 13(21), 5532.
- Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.
- BenchChem. (n.d.). A Comparative Guide to 6-Chloroimidazo[1,2-a]pyridine and Other Imidazopyridine Anticancer Agents. BenchChem.
- Jones, R. N., & Barry, A. L. (1989). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Journal of Clinical Microbiology, 27(8), 1894-1897.
- de Oliveira, C. S., et al. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- de Souza, T. B., et al. (2023). Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species. Future Microbiology, 18(11), 1225-1233.
- Alzahrani, A. M. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in pharmacology, 13, 817128.
- Shukla, P., & Singh, P. (2021). Examples of imidazo[1,2‐a]pyridine derivatives as antifungals.
- Raheem, S. K., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Chemistry Central Journal, 19(1), 1-12.
- Sigma-Aldrich. (n.d.). 6-Bromoimidazo[1,2-a]pyridine 97%. Sigma-Aldrich.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and the selective antifungal activity of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Kinase Inhibitor Selectivity: Profiling 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of drug targets. Their role in cellular signaling pathways makes them attractive for therapeutic intervention. However, the high degree of structural conservation among kinase active sites presents a significant challenge: achieving inhibitor selectivity. A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities and diminished therapeutic windows. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of a novel kinase inhibitor, using 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide as a case study. We will delve into the experimental design, data interpretation, and the causal logic behind these critical studies.
The Imperative of Kinome-Wide Selectivity Profiling
The human kinome comprises over 500 protein kinases. While a medicinal chemistry campaign may be optimized against a primary target, the resulting compound will inevitably interact with a spectrum of other kinases to varying degrees. Understanding this interaction profile is not merely an academic exercise; it is a cornerstone of preclinical drug development. A comprehensive selectivity profile allows researchers to:
-
De-risk clinical development: Early identification of potential off-target liabilities can prevent costly late-stage failures.
-
Elucidate mechanism of action: Observed phenotypic effects in cellular assays can be more accurately attributed to on-target versus off-target activity.
-
Identify polypharmacology opportunities: In some cases, promiscuity can be advantageous, with a single compound targeting multiple nodes in a disease pathway.
The imidazo[1,2-a]pyridine scaffold, to which our compound of interest belongs, has been identified in inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and B-RAF.[1][2] This history underscores the necessity of a broad assessment of cross-reactivity for any new analog in this class.
Methodologies for Assessing Kinase Cross-Reactivity
A variety of robust platforms are commercially available to perform large-scale kinase screening. These services provide rapid and reliable data, enabling informed decision-making in drug discovery programs.[3]
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays are the workhorse of kinase inhibitor profiling. They directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Leading platforms in this space include:
-
Eurofins Discovery's KinaseProfiler™ and Reaction Biology's HotSpot™ Assay: These platforms utilize radiometric assays, which are considered a gold standard for their sensitivity and reliability. They measure the incorporation of radiolabeled phosphate (from ³³P-ATP) onto a substrate.
-
Promega's ADP-Glo™ Kinase Assay: This is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[4][5] It is a non-radioactive and highly sensitive method suitable for a wide range of kinases.[5]
The choice of ATP concentration in these assays is a critical experimental parameter. Assays can be run at a fixed ATP concentration (e.g., 10 µM) or at the Kₘ of ATP for each individual kinase.[6][7] Performing assays at the Kₘ of ATP provides a more accurate determination of a compound's potency (IC₅₀), as it reflects the conditions under which the enzyme is most efficient.
Binding Assays: Quantifying Compound-Kinase Interaction
An alternative and complementary approach to activity-based assays is to directly measure the binding of an inhibitor to the kinase.
-
DiscoverX's KINOMEscan™ (now part of Eurofins Discovery): This platform utilizes a proprietary competition binding assay.[8][9] A test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR.[10] This method has the advantage of being independent of ATP concentration and can identify non-ATP competitive inhibitors.
Cellular Assays: Assessing Target Engagement in a Physiological Context
While biochemical and binding assays are essential for initial profiling, it is crucial to confirm that a compound can engage its target in a cellular environment.
-
Promega's NanoBRET™ Target Engagement Intracellular Kinase Assays: This technology measures compound binding to full-length kinases expressed in live HEK293 cells.[11] It provides a quantitative measure of target occupancy and can reveal differences in potency that are not apparent in biochemical assays due to factors like cell permeability and efflux.[11][12]
Experimental Design for Profiling this compound
To comprehensively assess the selectivity of this compound, a tiered approach is recommended.
Caption: Tiered approach for kinase inhibitor selectivity profiling.
Tier 1: Broad Kinome Screen
The initial step is a broad screen against a large panel of kinases to identify potential off-target interactions. A single high concentration of the test compound (e.g., 1 or 10 µM) is typically used. Both a binding assay (like KINOMEscan™) and an activity-based assay (like KinaseProfiler™) are recommended to provide orthogonal data.
Tier 2: Dose-Response Analysis
Any "hits" from the primary screen (typically defined as >80% inhibition) are then subjected to a 10-point dose-response analysis to determine their IC₅₀ or Kᵢ values. This provides a quantitative measure of the compound's potency against each of these kinases.
Tier 3: Cellular Target Engagement
For the primary target and any significant off-targets (i.e., those with low nanomolar IC₅₀ values), it is essential to confirm target engagement in a cellular context using a technology like NanoBRET™.
Hypothetical Data for this compound
Let us assume that this compound was designed as an inhibitor of Aurora Kinase A (AURKA). The following tables present hypothetical data from a comprehensive selectivity screen.
Table 1: Tier 1 KINOMEscan™ Results (% Inhibition at 1 µM)
| Kinase Target | % Inhibition | Kinase Family |
| AURKA | 99 | Aurora |
| AURKB | 85 | Aurora |
| FLT3 | 75 | Tyrosine Kinase |
| JAK2 | 60 | Tyrosine Kinase |
| RET | 55 | Tyrosine Kinase |
| ... (463 other kinases) | <50 |
Table 2: Tier 2 IC₅₀ Values (nM)
| Kinase Target | IC₅₀ (nM) - ADP-Glo™ |
| AURKA | 15 |
| AURKB | 150 |
| FLT3 | 800 |
| JAK2 | >10,000 |
| RET | >10,000 |
Table 3: Tier 3 NanoBRET™ Target Engagement (IC₅₀, nM)
| Kinase Target | Cellular IC₅₀ (nM) |
| AURKA | 50 |
| AURKB | 800 |
Interpretation and Implications
The hypothetical data above paints a clear picture of the selectivity profile of this compound.
-
On-Target Potency: The compound is a potent inhibitor of its intended target, AURKA, with an IC₅₀ of 15 nM in a biochemical assay and 50 nM in a cellular context.
-
Selectivity within the Aurora Kinase Family: There is a 10-fold selectivity for AURKA over AURKB in the biochemical assay, which increases to over 15-fold in cells. This is a favorable attribute, as dual inhibition of AURKA and AURKB can lead to different phenotypic outcomes.
-
Off-Target Profile: The compound exhibits some inhibitory activity against FLT3 in the initial screen and biochemical IC₅₀ determination. While the potency is significantly lower than for AURKA, this interaction should be noted and considered in the design of future experiments. The lack of significant activity against JAK2 and RET at therapeutic concentrations is a positive finding.
Caption: Interaction profile of the hypothetical inhibitor with key kinases.
Conclusion
The comprehensive cross-reactivity profiling of kinase inhibitors is a non-negotiable step in modern drug discovery. As demonstrated with our hypothetical case study of this compound, a multi-tiered approach utilizing both biochemical and cellular assays provides a robust understanding of a compound's selectivity profile. This data-driven approach allows for the early identification of potential liabilities and provides a solid foundation for the rational design of subsequent preclinical studies. By leveraging the powerful kinase screening platforms available today, researchers can significantly increase the probability of success in developing safe and effective kinase-targeted therapies.
References
-
Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). scanMAX Kinase Assay Panel. Retrieved from [Link]
-
DiscoveRx Corporation. (2010, November 18). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Kinase Product Solutions. Retrieved from [Link]
- Moslin, R. et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Journal of Medicinal Chemistry.
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
LINCS Data Portal. (2013). VX-680 KINOMEscan (LDG-1175: LDS-1178). Retrieved from [Link]
- Hamdouchi, C. et al. (2005). Structure-based design of a new class of highly selective aminoimidazo[1,2-a]pyridine-based inhibitors of cyclin dependent kinases. Bioorganic & Medicinal Chemistry Letters.
- Golding, B. T. et al. (2014). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry.
- Imanidis, G. et al. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. MedChemComm.
- Guck, F. J. et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
- Waelbroeck, M. et al. (2012). Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Ullah, H. et al. (2023). Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study. Saudi Pharmaceutical Journal.
- Shaw, P. C. et al. (2025). Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. European Journal of Medicinal Chemistry.
Sources
- 1. Structure-based design of a new class of highly selective aminoimidazo[1,2-a]pyridine-based inhibitors of cyclin dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. kinaselogistics.com [kinaselogistics.com]
- 5. Kinase Biology for Drug Discovery [promega.com]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 11. Kinase Selectivity Profiling Services [at.promega.com]
- 12. Compound Profiling and Screening Services [worldwide.promega.com]
A Head-to-Head Comparison of Imidazo[1,2-a]pyridine and Pyridine-Based Kinase Inhibitors in Oncology Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for potent and selective kinase inhibitors remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, imidazo[1,2-a]pyridines and pyridines have emerged as privileged structures, forming the core of numerous clinical candidates and approved drugs. This guide provides a comprehensive, head-to-head comparison of these two prominent classes of inhibitors, offering experimental data, mechanistic insights, and detailed protocols to inform rational drug design and guide future research.
I. Introduction: Two Scaffolds, Shared Targets
The imidazo[1,2-a]pyridine core, a fused bicyclic system, and the pyridine ring, a fundamental aromatic heterocycle, both serve as versatile templates for the design of kinase inhibitors. Their utility stems from their ability to form key interactions within the ATP-binding pocket of kinases, particularly through hydrogen bonding with the hinge region. While both scaffolds have demonstrated broad applicability, this guide will focus on their comparative efficacy as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical axis frequently dysregulated in cancer.[1][2]
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Both imidazo[1,2-a]pyridine and pyridine-based inhibitors have been developed to target key kinases within this pathway, including PI3K isoforms and mTOR.[3][4]
II. Comparative Analysis of In Vitro Potency and Selectivity
Data Presentation: PI3K/mTOR Inhibition
The following table summarizes the in vitro inhibitory activity of representative imidazo[1,2-a]pyridine and pyridine-based compounds against key kinases in the PI3K/Akt/mTOR pathway.
| Compound Class | Compound Name/Code | Target Kinase | IC50 (nM) | Cell-Based Assay IC50 (nM) | Reference |
| Imidazo[1,2-a]pyridine | Compound 7 | PI3Kα / mTOR | 0.20 / 21 | 10 (HCT-116) | [5][6] |
| Compound 22c | PI3Kα / mTOR | 0.22 / 23 | 20 (HCT-116), 130 (MCF-7) | [3] | |
| PIK-75 | p110α | 5.8 | - | [7] | |
| Pyridine | PIK-90 | p110α / β / γ / δ | 11 / 350 / 18 / 58 | - | [7] |
| GDC-0941 | p110α / β / δ / γ | 3 / 33 / 3 / 75 | - | [7] | |
| BKM120 (Buparlisib) | p110α / β / δ / γ | 52 / 166 / 116 / 262 | - | [8] |
Analysis of Potency: The data reveals that highly potent inhibitors have been developed from both scaffolds. Notably, imidazo[1,2-a]pyridine derivatives like compound 7 and 22c exhibit picomolar to low nanomolar IC50 values against PI3Kα, positioning them among the most potent inhibitors reported.[3][5][6] Pyridine-based inhibitors such as GDC-0941 also demonstrate low nanomolar potency against multiple PI3K isoforms.[7]
Selectivity Insights: While both classes can yield potent inhibitors, their selectivity profiles can differ. The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop dual PI3K/mTOR inhibitors, as seen with compounds 7 and 22c .[3][5][6] In contrast, some pyridine-based inhibitors, like PIK-90 and GDC-0941 , show a degree of isoform selectivity within the PI3K family.[7] The broader kinome-wide selectivity is a critical parameter for any kinase inhibitor. Resources like KINOMEscan can provide a comprehensive overview of a compound's binding profile against a large panel of kinases, revealing potential off-target effects.[9][10] For instance, a study on pyridine-based inhibitors for VRK1 and VRK2 demonstrated how subtle structural modifications could significantly improve selectivity.[11]
III. Mechanistic Insights: Visualizing the Inhibition
The following diagrams illustrate the core structures of the two inhibitor classes and the signaling pathway they target.
Caption: Core chemical structures of Imidazo[1,2-a]pyridine and Pyridine.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
IV. Experimental Protocols for Comparative Evaluation
To facilitate a rigorous head-to-head comparison, standardized experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key in vitro assays.
A. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., PI3Kα)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Test compounds (imidazo[1,2-a]pyridine and pyridine-based inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC50 determination.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compounds or DMSO (vehicle control) to respective wells.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
B. Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
C. Western Blot Analysis of PI3K/Akt/mTOR Pathway
This technique is used to detect and quantify the levels of specific proteins involved in the signaling pathway, including their phosphorylation status.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
V. In Vivo Efficacy: From the Bench to Preclinical Models
While in vitro assays provide valuable initial data, in vivo studies are crucial for evaluating the therapeutic potential of inhibitors. Orthotopic xenograft models, where human tumor cells are implanted into the corresponding organ in immunocompromised mice, offer a more clinically relevant setting to assess efficacy.[12][13]
Workflow for an Orthotopic Xenograft Study
Sources
- 1. researchgate.net [researchgate.net]
- 2. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024) | Ankush Kumar | 1 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]
- 7. adooq.com [adooq.com]
- 8. researchgate.net [researchgate.net]
- 9. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 10. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Orthotopic tumours, a hot topic for xenograft models? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide: A Guide for Laboratory Professionals
For researchers engaged in the dynamic field of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like 6-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide represent a critical class of molecules. However, with innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of such specialized reagents is not merely a procedural formality but a cornerstone of a robust and ethical research program. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and an understanding of its chemical nature.
Understanding the Hazard Profile
Data from suppliers and SDSs of analogous compounds, such as 5-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide and 6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid, consistently indicate the following hazards[1][2]:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Harmful if Swallowed: This is a potential hazard associated with many research chemicals.
The carbohydrazide functional group suggests a degree of reactivity, and like other hydrazide compounds, it should be handled with caution. The chlorinated pyridine ring indicates that upon combustion, toxic and corrosive gases such as hydrogen chloride and nitrogen oxides may be produced[2].
Table 1: Summary of Potential Hazards
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation. |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the irritant nature of this compound, a stringent PPE protocol is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood.
Table 2: Mandatory Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and irritation. |
| Eye Protection | Chemical splash goggles and a face shield. | To protect against accidental splashes to the eyes and face. |
| Body Protection | A flame-resistant lab coat. | To protect against skin contact and small splashes. |
| Respiratory Protection | Not generally required when handling in a fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup outside of a fume hood. |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.
Waste Segregation: The Critical First Step
Proper segregation is paramount to prevent inadvertent and dangerous chemical reactions in the waste container.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and materials contaminated with it.
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound."
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong acids, or other reactive chemicals[2]. Keep it separate from other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Preparing for Disposal
-
Solid Waste:
-
Carefully sweep up any solid this compound with non-sparking tools.
-
Place the solid waste into a securely sealed, chemically compatible container.
-
-
Contaminated Materials:
-
Any materials used in the handling or cleanup of this compound (e.g., weighing paper, gloves, disposable lab coats, spill absorbents) must be considered contaminated.
-
Place all contaminated materials into the designated hazardous waste container.
-
-
Empty Containers:
-
"Empty" containers that held this compound are still considered hazardous waste as they retain chemical residue.
-
Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container may be disposed of according to your institution's guidelines for decontaminated glassware or plasticware. Deface the original label before disposal.
-
Storage and Final Disposal
-
Temporary Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed professional waste disposal service. These services will ensure the waste is transported to an approved treatment, storage, and disposal facility (TSDF) for final disposition, likely through high-temperature incineration[3].
Emergency Procedures: Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate and Alert: Evacuate the immediate area of the spill. Alert colleagues and your laboratory supervisor.
-
Isolate the Area: Restrict access to the spill area.
-
Consult the SDS (or equivalent hazard information): Refer to the known hazards to inform your cleanup strategy.
-
Small Spills (inside a fume hood):
-
Wearing appropriate PPE, use an absorbent material (e.g., vermiculite or sand) to cover the spill.
-
Carefully sweep the absorbent material into the designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory and close the doors.
-
Contact your institution's EHS office or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, researchers can mitigate the risks associated with the handling and disposal of this compound, ensuring a safe laboratory environment and compliance with environmental regulations. The principles of careful planning, proper PPE usage, and correct waste segregation are the pillars of responsible chemical management in the pursuit of scientific advancement.
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
